molecular formula C12H8ClF B1603659 4-Chloro-2-fluoro-1,1'-biphenyl CAS No. 39224-18-5

4-Chloro-2-fluoro-1,1'-biphenyl

Cat. No.: B1603659
CAS No.: 39224-18-5
M. Wt: 206.64 g/mol
InChI Key: PSNGWQFGVRISIB-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-1,1'-biphenyl is a functionalized biphenyl compound serving as a versatile synthetic intermediate and key scaffold in medicinal chemistry research. Its molecular structure, featuring chloro- and fluoro- substituents, makes it a valuable precursor in constructing more complex molecules for biological evaluation . Biphenyl derivatives are fundamental frameworks in organic synthesis and are widely investigated for their diverse pharmacological activities. Research into similar structures highlights their potential in developing compounds with antihypertensive, anti-inflammatory, and antitumor properties . These derivatives are commonly synthesized via modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, which is a highly effective method for forming carbon-carbon bonds in biphenyl systems . This compound is provided for Research Use Only and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-fluoro-1-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNGWQFGVRISIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593131
Record name 4-Chloro-2-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39224-18-5
Record name 4-Chloro-2-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-Chloro-2-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Executive Summary

This guide provides a comprehensive technical overview of the synthetic strategies for producing 4-Chloro-2-fluoro-1,1'-biphenyl, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] We will dissect the primary synthetic routes, with a principal focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction due to its high efficiency, substrate tolerance, and mild reaction conditions. Alternative methodologies, including the Negishi coupling and Ullmann condensation, are also discussed to provide a complete strategic landscape. This document is intended for researchers, chemists, and process development professionals, offering not only detailed experimental protocols but also the underlying mechanistic rationale to empower effective and informed synthesis.

Introduction: The Significance of a Fluorinated Biphenyl Scaffold

The this compound molecule is a member of the fluorinated biaryl class of compounds. The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making them highly valuable scaffolds in medicinal chemistry and materials science.[2][3] The biphenyl core provides a rigid, well-defined three-dimensional structure. The specific substitution pattern of this target molecule—a chlorine at the 4-position and a fluorine at the 2-position—offers distinct electronic and steric properties, making it a versatile building block for more complex molecular architectures.

The primary challenge in synthesizing unsymmetrical biaryls like this compound is achieving selective cross-coupling of the two different aryl rings while avoiding unwanted homocoupling side products. Modern transition-metal-catalyzed reactions have largely overcome these challenges.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule reveals that the core C-C bond forming disconnection is between the two phenyl rings. This immediately suggests a cross-coupling strategy as the most logical forward-synthetic approach.

G cluster_disconnections Key C-C Bond Disconnection Target This compound Disconnection Cross-Coupling Disconnection Target->Disconnection SynthonA1 A: (4-Chloro-2-fluorophenyl) [M] Disconnection->SynthonA1 Route 1 SynthonB1 B: (Phenyl) [X] Disconnection->SynthonB1 Route 1 SynthonA2 A: (4-Chloro-2-fluorophenyl) [X] Disconnection->SynthonA2 Route 2 SynthonB2 B: (Phenyl) [M] Disconnection->SynthonB2 Route 2 label_key [M] = Organometallic (e.g., Boronic Acid, Organozinc) [X] = Halide (e.g., Br, I, Cl)

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two primary pathways, differing only in which aryl partner serves as the organometallic species and which serves as the halide. The choice between these routes is often dictated by the commercial availability and reactivity of the starting materials.

Principal Synthetic Methodologies

Suzuki-Miyaura Coupling: The Method of Choice

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl compounds.[4][5] It involves the palladium-catalyzed cross-coupling of an organoboron species (typically a boronic acid) with an organohalide.

Causality and Advantages:

  • High Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, minimizing the need for protecting group strategies.

  • Mild Conditions: Reactions are typically run under relatively mild thermal conditions with a variety of bases, preserving sensitive molecular features.

  • Stability of Reagents: Boronic acids are generally stable, often crystalline solids that are easy to handle and store compared to more reactive organometallics.

  • Green Chemistry: The reaction can often be performed in aqueous or mixed aqueous/organic solvent systems, and the boron-containing byproducts are generally considered environmentally benign.[5]

The catalytic cycle, the heart of the reaction's efficiency, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

References

An In-depth Technical Guide to the Molecular Structure of 4-Chloro-2-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of modern medicinal chemistry. These elements can profoundly influence a compound's physicochemical properties, metabolic stability, and target-binding affinity. The biphenyl moiety, a privileged structure in numerous biologically active compounds, serves as a versatile template for exploring these effects. This guide provides a comprehensive technical overview of 4-Chloro-2-fluoro-1,1'-biphenyl, a halogenated biphenyl with potential applications in drug discovery and materials science. By delving into its molecular structure, synthesis, and key properties, we aim to equip researchers with the foundational knowledge necessary for its effective utilization in their scientific endeavors.

Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic hydrocarbon featuring a biphenyl core. One phenyl ring is substituted with a chlorine atom at the 4-position and a fluorine atom at the 2-position.

PropertyValueSource
Chemical Name This compound[1]
Synonyms 2-Fluoro-4-chlorobiphenyl[1]
CAS Number 39224-18-5[1][2]
Molecular Formula C₁₂H₈ClF[1][2]
Molecular Weight 206.64 g/mol [2]
Predicted Boiling Point 276.9 ± 20.0 °C[1]
Predicted Density 1.209 ± 0.06 g/cm³[1]

These properties provide a fundamental understanding of the molecule's physical characteristics, which are crucial for its handling, purification, and formulation. The presence of both chlorine and fluorine atoms is expected to impart a significant degree of lipophilicity, as indicated by the predicted LogP value of 4.14610[1].

Synthesis and Spectroscopic Characterization

The primary and most versatile method for the synthesis of substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Synthetic Strategy: The Suzuki-Miyaura Coupling

The synthesis of this compound can be efficiently achieved through the Suzuki-Miyaura coupling of a suitably substituted arylboronic acid with an aryl halide. A logical and commonly employed retrosynthetic approach is illustrated below.

Retrosynthesis Target This compound Disconnect C-C Bond Disconnection (Suzuki Coupling) Target->Disconnect Substrate1 Phenylboronic Acid Disconnect->Substrate1 Substrate2 1-Bromo-4-chloro-2-fluorobenzene or 4-Chloro-2-fluoro-1-iodobenzene Disconnect->Substrate2

Caption: Retrosynthetic analysis of this compound via a Suzuki-Miyaura coupling.

Experimental Protocol: A Validated Approach

Reaction Scheme:

Materials:

  • Phenylboronic acid

  • 1-Bromo-4-chloro-2-fluorobenzene (or the corresponding iodo-derivative for higher reactivity)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • A suitable base (e.g., potassium carbonate, sodium carbonate, or potassium phosphate)

  • A solvent system (e.g., a mixture of toluene and water, or dioxane and water)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromo-4-chloro-2-fluorobenzene (1.0 eq.), phenylboronic acid (1.2 eq.), and the chosen base (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-5 mol%).

  • Solvent Addition: Degas the solvent system by bubbling with an inert gas for 15-20 minutes, then add it to the reaction flask via cannula.

  • Reaction: Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable catalyst for Suzuki couplings, providing good yields for a wide range of substrates.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can influence reaction rates and yields.

  • Solvent System: A biphasic solvent system is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

Spectroscopic Characterization (Predicted and Representative Data)

While specific experimental spectra for this compound are not available in the provided search results, we can predict the expected spectral features based on its structure and data from analogous compounds. Commercial suppliers list the availability of spectral data for this compound, confirming its characterization is possible.[4]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-7.8 ppm). The protons on the unsubstituted phenyl ring will likely appear as a multiplet integrating to five protons. The three protons on the substituted ring will exhibit splitting patterns influenced by both the fluorine and the adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display twelve distinct signals for the twelve carbon atoms of the biphenyl core. The carbon atoms bonded to fluorine will show characteristic coupling (C-F coupling), appearing as doublets. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 206.6. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak) will be observed.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching within the aromatic rings (around 1400-1600 cm⁻¹), and C-Cl and C-F stretching vibrations (typically in the fingerprint region below 1300 cm⁻¹).

Molecular Structure and Conformation

The three-dimensional structure of biphenyl and its derivatives is characterized by the torsional or dihedral angle between the two phenyl rings. In the solid state, biphenyl is planar, but in the gas phase and in solution, the rings are twisted relative to each other to minimize steric hindrance between the ortho-protons.

For this compound, the presence of substituents at the 2- and 4-positions of one ring will influence this dihedral angle. While a crystal structure for this specific molecule is not publicly available, studies on similarly substituted biphenyls provide valuable insights. The interplay of steric and electronic effects of the substituents dictates the preferred conformation. The fluorine atom, although smaller than a hydrogen atom in terms of van der Waals radius, is highly electronegative and can engage in non-covalent interactions that may affect the crystal packing and molecular conformation.

MolecularStructure cluster_ring1 Ring A cluster_ring2 Ring B C1 C1 C2 C2-F C1->C2 C1_prime C1' C1->C1_prime C-C bond (Rotation) C3 C3 C2->C3 C4 C4-Cl C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime

Caption: Schematic representation of the two phenyl rings in this compound, highlighting the rotatable C-C bond.

Applications in Drug Discovery and Materials Science

Halogenated biphenyls are important scaffolds in medicinal chemistry and materials science. The introduction of fluorine and chlorine can significantly modulate the biological activity and material properties.

Role in Medicinal Chemistry

The incorporation of fluorine and chlorine into drug candidates is a well-established strategy to enhance their pharmacological profiles.[5]

  • Metabolic Stability: Fluorine, in particular, can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

  • Binding Affinity: The electronegativity of fluorine and chlorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency.

  • Lipophilicity and Permeability: Halogenation generally increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes.

While specific biological activities for this compound have not been reported in the provided search results, its structural motif is present in various biologically active compounds. For instance, fluorinated biphenyls are being investigated as potential therapeutic agents.[6] This molecule serves as a valuable building block for the synthesis of more complex drug candidates, allowing for the exploration of structure-activity relationships (SAR) in a targeted manner.[7]

Potential in Materials Science

The rigid and planarizable nature of the biphenyl core, combined with the electronic properties imparted by the halogen substituents, makes this compound a potential candidate for applications in materials science, such as in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other functional organic materials.[7]

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Toxicity: While specific toxicity data for this compound is not available, related chlorinated biphenyls are known to be toxic and carcinogenic. Therefore, it should be handled with care, assuming it may have hazardous properties.

Conclusion and Future Outlook

This compound represents a synthetically accessible and structurally interesting molecule with potential for a range of applications. Its value lies in its utility as a building block for the creation of more complex molecules in the realms of drug discovery and materials science. The strategic placement of both a fluorine and a chlorine atom on the biphenyl scaffold provides a unique combination of steric and electronic properties that can be exploited by medicinal and materials chemists.

Future research efforts could focus on the full experimental characterization of this molecule, including a definitive crystal structure determination to understand its solid-state conformation. Furthermore, the synthesis and biological evaluation of a library of derivatives based on this core structure could lead to the discovery of novel therapeutic agents. As our understanding of the subtle yet profound effects of halogenation in molecular design continues to grow, compounds like this compound will remain valuable tools in the arsenal of the modern scientist.

References

Physical and chemical properties of 4-Chloro-2-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-fluoro-1,1'-biphenyl

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 39224-18-5), a halogenated aromatic hydrocarbon of significant interest in synthetic chemistry. The document delineates its core physical and chemical properties, spectroscopic profile, and reactivity. Furthermore, it presents a validated synthetic protocol via Suzuki-Miyaura cross-coupling, discusses its primary applications in pharmaceutical and materials science research, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates.

Introduction

This compound is a polysubstituted aromatic compound featuring a biphenyl scaffold. The biphenyl moiety is a privileged structure in medicinal chemistry and materials science, prized for its conformational rigidity and ability to engage in π-stacking interactions.[1] The specific halogenation pattern of this molecule—a chlorine atom at the 4-position and a fluorine atom at the 2-position of one phenyl ring—profoundly influences its electronic properties, lipophilicity, and metabolic stability.[1] These characteristics make it a valuable and versatile building block for the synthesis of more complex target molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[2] This guide serves to consolidate the known physicochemical and reactive properties of this compound, providing a foundational resource for its effective application in a laboratory setting.

Molecular and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are critical for its application in synthetic workflows, dictating choices regarding solvents, reaction temperatures, and purification methods.

Structural Information

The structure consists of two phenyl rings linked by a single bond. One ring is substituted with both a fluorine and a chlorine atom.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The macroscopic properties of this compound are summarized below. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data for this specific isomer.

PropertyValueSource
CAS Number 39224-18-5[3][4]
Molecular Formula C₁₂H₈ClF[3][4]
Molecular Weight 206.64 g/mol [2][4]
Appearance White to light yellow solidInferred from similar biphenyls[5][6]
Boiling Point 276.9 ± 20.0 °C (Predicted)[3]
Density 1.209 ± 0.06 g/cm³ (Predicted)[3]
LogP (Octanol/Water) 4.146[3]
Storage Room temperature, dry and sealed[2]

Spectroscopic Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While a dedicated public spectral database for this compound is sparse, its expected spectral characteristics can be reliably predicted from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex signals exclusively in the aromatic region (approx. 7.0-7.8 ppm). Due to the unsymmetrical substitution, all eight aromatic protons are chemically non-equivalent, leading to a series of multiplets. The fluorine atom at the 2-position will introduce additional complexity through ¹H-¹⁹F coupling.

  • ¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the aromatic carbons. The carbon atoms bonded to fluorine will exhibit large one-bond C-F coupling constants (J_CF), and adjacent carbons will show smaller two- or three-bond couplings, which are characteristic of fluorinated aromatic compounds.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For this compound, the expected characteristic absorption bands include:

  • 3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.[7]

  • 1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.[7]

  • 1270-1100 cm⁻¹: C-F stretching vibrations.

  • 850-750 cm⁻¹: C-Cl stretching vibrations and C-H out-of-plane bending, indicative of the substitution pattern.

Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a distinct molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic pair of peaks at m/z 206 (for C₁₂H₈³⁵ClF) and m/z 208 (for C₁₂H₈³⁷ClF), with a relative intensity ratio of approximately 3:1.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the biphenyl core and the influence of its halogen substituents.

G cluster_0 Substituted Phenyl Ring cluster_1 Unsubstituted Phenyl Ring C_Cl C-Cl Aromatic_Ring_1 Aromatic Ring (Electron Deficient) C_Cl->Aromatic_Ring_1 Deactivating (Inductive Withdrawal) C_F C-F C_F->Aromatic_Ring_1 Deactivating (Inductive Withdrawal) Aromatic_Ring_2 Aromatic Ring (Standard Reactivity) Aromatic_Ring_1->Aromatic_Ring_2 Inter-ring Conjugation Nucleophilic Aromatic\nSubstitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) Aromatic_Ring_1->Nucleophilic Aromatic\nSubstitution (SNAr) Potential Site (Activated by F, Cl) Electrophilic Aromatic\nSubstitution (EAS) Electrophilic Aromatic Substitution (EAS) Aromatic_Ring_2->Electrophilic Aromatic\nSubstitution (EAS) Favored Site

Caption: Reactivity profile of this compound.

Both fluorine and chlorine are electron-withdrawing groups via induction, making the substituted phenyl ring electron-deficient. This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to the unsubstituted ring. Conversely, the presence of these halogens, particularly the fluorine atom, can activate the ring towards nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions. The unsubstituted ring remains amenable to standard electrophilic substitution reactions, such as nitration or acylation.

Synthesis and Manufacturing

The construction of the biphenyl core is most efficiently achieved through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method for this transformation due to its high functional group tolerance and generally excellent yields.[1][8]

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the C-C bond between the two phenyl rings, leading to two commercially available or readily synthesized precursors: a phenylboronic acid (or its ester equivalent) and an aryl halide.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the synthesis of similar fluorinated biphenyl compounds.[7]

G start Starting Materials (Aryl Halide & Boronic Acid) step1 Combine Reactants, Solvent, & Base (e.g., K₃PO₄) start->step1 step2 Degas Mixture (Inert Atmosphere) step1->step2 step3 Add Pd Catalyst (e.g., Pd(PPh₃)₄) step2->step3 step4 Heat Reaction Mixture (e.g., 105°C, 8-12h) step3->step4 step5 Reaction Workup (Quench, Extract) step4->step5 step6 Purification (Column Chromatography) step5->step6 end Pure Product: This compound step6->end

Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a pressure tube or round-bottom flask, add 1-bromo-4-chloro-2-fluorobenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (1.5 eq).

  • Solvent Addition: Add a solvent mixture, typically a 3:1 ratio of dioxane to water.[7]

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This step is critical as palladium catalysts are sensitive to oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

  • Heating: Place the sealed reaction vessel in a preheated oil bath at 80-105 °C and stir vigorously for 8-16 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Applications in Research and Industry

The unique substitution pattern of this compound makes it a strategic intermediate in several high-value sectors.

  • Pharmaceutical and Agrochemical Synthesis: It serves as a key building block for creating complex molecules with desired biological activities.[2] The introduction of fluorine can enhance metabolic stability and binding affinity, while the chlorine atom provides another site for further functionalization.[1]

  • Materials Science: Halogenated biphenyls are integral to the design of advanced materials. They are used as precursors for liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers where their specific electronic and physical properties can be exploited.[1]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with halogenated aromatic compounds. The following recommendations are based on safety data for structurally related chemicals.[9][10]

Hazard Identification
  • Skin/Eye Irritation: May cause skin and serious eye irritation.[10]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[10]

  • Toxicity: While specific data is unavailable, related chlorinated biphenyls can be toxic and harmful if swallowed or absorbed through the skin.[11][12]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10][11]

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.[9]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[9]

Conclusion

This compound is a chemical intermediate with significant potential, driven by the unique properties imparted by its halogenated biphenyl structure. Its utility in constructing complex molecular architectures for pharmaceuticals and advanced materials is well-established. A thorough understanding of its physicochemical properties, reactivity, and safe handling, as detailed in this guide, is paramount for its successful and safe application in research and development.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-2-fluoro-1,1'-biphenyl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Properties in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility and stability are foundational pillars that dictate a molecule's journey from a laboratory curiosity to a viable therapeutic agent. This technical guide provides an in-depth analysis of the solubility and stability of 4-Chloro-2-fluoro-1,1'-biphenyl, a halogenated biphenyl of interest in medicinal chemistry and materials science. The insights and protocols contained herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle, formulate, and evaluate this compound. The strategic placement of chloro and fluoro substituents on the biphenyl scaffold significantly influences its electronic and steric properties, thereby impacting its interaction with biological targets and its metabolic fate. A comprehensive grasp of its solubility and stability is therefore not merely academic but a critical prerequisite for its successful application.

I. Solubility Profile of this compound: A Multifaceted Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a hydrophobic molecule like this compound, understanding its solubility in both aqueous and organic media is essential for formulation development and for designing relevant biological assays.

A. Theoretical Solubility and Lipophilicity Prediction

Given the limited availability of direct experimental solubility data for this compound in the public domain, computational methods provide a valuable predictive insight. The ALOGPS 2.1 algorithm, a tool adept at predicting 1-octanol/water partition coefficients (logP) and aqueous solubility, was employed to estimate these key parameters.[1][2]

Table 1: Predicted Physicochemical Properties of this compound

ParameterPredicted ValueInterpretation
LogP (Octanol/Water Partition Coefficient) 4.85Indicates high lipophilicity ("fat-loving") and a preference for non-polar environments.
Aqueous Solubility (LogS) -5.21Corresponds to a very low predicted solubility in water.
Aqueous Solubility (mg/L) ~5.0Calculated from the LogS value, confirming its poor aqueous solubility.

These values were calculated using the ALOGPS 2.1 prediction tool and serve as an estimation in the absence of experimental data.[3]

The high predicted LogP value underscores the compound's hydrophobic nature, suggesting that it will be more soluble in organic solvents than in water. This is a crucial consideration for its formulation into drug delivery systems and for understanding its potential for membrane permeability and bioaccumulation.

B. Qualitative and Quantitative Solubility in Common Solvents

While precise quantitative data is scarce, qualitative information for structurally similar compounds can provide useful guidance. For instance, the related compound 4-fluoro-1,1'-biphenyl is reported to be soluble in methanol and insoluble in water.[4] Based on the structure of this compound, a similar trend is expected. The parent compound, biphenyl, is soluble in many organic solvents like ethanol, ether, benzene, and chloroform, but insoluble in water.[5]

Table 2: Expected Qualitative Solubility of this compound

SolventExpected SolubilityRationale
Water Practically InsolubleHigh lipophilicity and lack of significant hydrogen bonding groups.
Methanol SolubleThe polarity of methanol can overcome the intermolecular forces of the solid.
Ethanol SolubleSimilar to methanol, expected to be a good solvent.
Isopropanol SolubleExpected to be a good solvent, though perhaps slightly less so than methanol or ethanol.
Acetonitrile SolubleA polar aprotic solvent capable of dissolving a range of organic compounds.
Acetone SolubleA versatile solvent for many organic compounds.
Tetrahydrofuran (THF) Freely SolubleAn excellent solvent for a wide range of non-polar and polar compounds.
Chloroform Freely SolubleA non-polar solvent that is expected to readily dissolve the lipophilic biphenyl derivative.
Dimethyl Sulfoxide (DMSO) Freely SolubleA highly polar aprotic solvent known for its ability to dissolve a wide array of compounds.
C. Experimental Protocol for Determining Solubility

To obtain definitive solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a panel of relevant solvents at a controlled temperature.

Materials:

  • This compound (analytical standard)

  • Selected solvents (HPLC grade): Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, THF, Chloroform, DMSO

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE for organic solvents, PVDF for aqueous)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector

  • Analytical balance

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

  • Quantitative Analysis (HPLC-UV/MS):

    • Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

    • Analyze the calibration standards and the filtered sample solutions by a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

    • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation of Saturated Solutions cluster_sampling Sample Collection cluster_analysis Quantitative Analysis prep1 Add excess compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 samp1 Collect supernatant prep2->samp1 samp2 Filter through 0.22 µm syringe filter samp1->samp2 an2 Analyze samples and standards by HPLC-UV/MS samp2->an2 an1 Prepare calibration standards an1->an2 an3 Determine concentration from calibration curve an2->an3

Caption: Workflow for determining the equilibrium solubility of a compound.

II. Stability Profile of this compound: Ensuring Compound Integrity

The chemical stability of a compound is a critical attribute that influences its shelf-life, formulation, and in vivo performance. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. This section explores the potential degradation pathways of this compound and provides protocols for assessing its stability under various stress conditions.

A. Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated:

  • Hydrolysis: While the biphenyl core is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to the cleavage of the C-Cl or C-F bonds, although this is generally difficult for aryl halides.

  • Oxidation: The biphenyl ring system can be susceptible to oxidative degradation, potentially leading to the formation of hydroxylated or ring-opened products.

  • Photodegradation: Aromatic compounds, particularly halogenated ones, can be sensitive to light, especially UV radiation. Photodegradation can involve the cleavage of the carbon-halogen bonds or reactions involving the aromatic rings. For instance, the photocatalytic degradation of the related 4-chlorobiphenyl in the presence of TiO2 has been reported to be effective.[6]

B. Experimental Protocols for Stability Assessment

A comprehensive stability assessment should evaluate the impact of pH, temperature, and light. The following protocols are based on established guidelines for pharmaceutical stability testing.

Objective: To assess the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Aqueous buffers: pH 2 (e.g., 0.01 N HCl), pH 7 (e.g., phosphate buffer), pH 9 (e.g., borate buffer)

  • Co-solvent (e.g., acetonitrile or DMSO) to achieve initial dissolution

  • Thermostatically controlled incubator

  • HPLC-UV/MS system

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a minimal amount of co-solvent.

    • Dilute the stock solution with the respective aqueous buffers to a final concentration suitable for HPLC analysis. The final concentration of the co-solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.

  • Incubation:

    • Incubate the solutions at a controlled temperature (e.g., 40 °C or 50 °C) in the dark to prevent photodegradation.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw aliquots from each solution.

    • Immediately quench any reaction if necessary (e.g., by neutralization or dilution in a cold solvent).

    • Analyze the samples by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time for each pH.

    • If the degradation follows first-order kinetics, the plot will be linear, and the degradation rate constant (k) can be determined from the slope of the line.

    • The half-life (t½) at each pH can be calculated using the formula: t½ = 0.693 / k.

Objective: To evaluate the stability of this compound when exposed to light.

Materials:

  • This compound

  • Suitable solvent (e.g., acetonitrile or methanol)

  • Quartz or borosilicate glass vials

  • Photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

  • Control vials wrapped in aluminum foil (dark control)

  • HPLC-UV/MS system

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a photochemically inert solvent.

    • Place the solution in transparent vials. Prepare identical samples to be used as dark controls by wrapping them in aluminum foil.

  • Light Exposure:

    • Place the sample and dark control vials in the photostability chamber.

    • Expose the samples to a controlled light source for a specified duration or until a certain light exposure is achieved (e.g., 1.2 million lux hours and 200 watt hours/square meter for near UV).

  • Analysis:

    • At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.

    • Compare the chromatograms to identify any degradation products and to quantify the loss of the parent compound.

    • The difference in degradation between the light-exposed and dark control samples indicates the extent of photodegradation.

Diagram 2: Logical Flow for Stability Testing

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Compound: this compound ph_stability pH Stability (Acidic, Neutral, Basic) start->ph_stability photo_stability Photostability (ICH Q1B Light Source) start->photo_stability thermal_stability Thermal Stability (Elevated Temperature) start->thermal_stability hplc_analysis HPLC-UV/MS Analysis ph_stability->hplc_analysis photo_stability->hplc_analysis thermal_stability->hplc_analysis quantify Quantify Parent Compound hplc_analysis->quantify identify Identify Degradation Products hplc_analysis->identify kinetics Determine Degradation Kinetics & Half-life quantify->kinetics pathway Elucidate Degradation Pathways identify->pathway recommendations Formulation & Storage Recommendations kinetics->recommendations pathway->recommendations

Caption: Decision-making and workflow for comprehensive stability testing.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility and stability of this compound, grounded in theoretical predictions and established experimental protocols. The high lipophilicity and poor aqueous solubility of this compound are key characteristics that must be addressed in any formulation strategy. Its stability profile, while likely robust under ambient conditions, should be thoroughly investigated under relevant stress conditions to ensure the integrity and safety of any potential product.

For researchers and drug development professionals, the protocols detailed herein offer a self-validating framework for generating the critical data needed to advance this and other similar compounds through the development pipeline. Future work should focus on generating precise experimental data for the solubility of this compound in a wider range of pharmaceutically relevant solvents and co-solvent systems. Furthermore, detailed mechanistic studies of its degradation pathways will provide invaluable information for the development of stable formulations and for predicting potential metabolic liabilities.

References

The Biphenyl Scaffold: A Privileged Core for Innovation in Medicine and Materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biphenyl moiety, consisting of two phenyl rings linked by a single C-C bond, represents a quintessential "privileged structure" in modern chemistry.[1][2][3] Its unique conformational properties and synthetic accessibility have established it as a versatile and foundational building block across a remarkable spectrum of applications.[1][4][5] This guide provides a technical deep-dive into the critical roles of substituted biphenyl compounds, spanning their life-saving applications in medicinal chemistry to their function in cutting-edge materials science and catalysis. We will explore the mechanistic underpinnings of their activity, provide detailed experimental protocols for their synthesis and characterization, and offer insights into the future trajectory of this remarkable chemical scaffold.

Introduction: The Structural and Strategic Importance of the Biphenyl Core

The biphenyl framework is more than a simple aromatic hydrocarbon; its significance lies in its distinct three-dimensional character. The rotational freedom around the central single bond allows the two phenyl rings to adopt various dihedral angles, a property that can be sterically hindered by substitution at the ortho positions, leading to a fascinating phenomenon known as atropisomerism. This conformational flexibility, combined with the ability to introduce a wide array of functional groups onto the aromatic rings, makes the biphenyl scaffold a powerful tool for molecular design.[1][4]

In medicinal chemistry, the biphenyl unit is recognized as a "privileged structure," a concept describing molecular frameworks that can bind to multiple, distinct biological targets with high affinity.[2][3] This versatility significantly enhances the efficiency of the drug discovery process, providing a robust starting point for developing novel therapeutic agents.[2][6] The stability and favorable pharmacokinetic properties of the biphenyl core further cement its status as a cornerstone of modern pharmaceutical development.[5]

Applications in Medicinal Chemistry: A Scaffold for Life-Saving Drugs

The biphenyl motif is a recurring feature in a multitude of marketed drugs, demonstrating its broad therapeutic utility.[5][7][8]

Angiotensin II Receptor Blockers (ARBs)

A premier example of biphenyls in medicine is the "sartan" class of drugs, such as Losartan and Valsartan. These compounds are potent and selective antagonists of the angiotensin II type 1 (AT₁) receptor.[9][10]

Mechanism of Action: The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure.[11] Angiotensin II, a potent vasoconstrictor, binds to AT₁ receptors, leading to increased blood pressure.[10][11] ARBs competitively block this interaction. The substituted biphenyl moiety in these drugs mimics the binding of angiotensin II, but without activating the receptor. This blockade results in vasodilation, reduced aldosterone secretion, and a subsequent lowering of blood pressure.[9][10][11][12] They are a first-line treatment for hypertension, congestive heart failure, and diabetic nephropathy.[9][10]

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Binds Vasoconstriction Vasoconstriction & Aldosterone Release AT1Receptor->Vasoconstriction Activates ARB Biphenyl ARB (e.g., Valsartan) ARB->AT1Receptor Blocks

Caption: Mechanism of Angiotensin II Receptor Blocker (ARB) action.

Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors

The biphenyl scaffold has been instrumental in the development of direct-acting antivirals against HCV. Specifically, benzimidazole derivatives bearing substituted biphenyl groups have emerged as potent inhibitors of the NS5B RNA-dependent RNA polymerase.[13][14]

Mechanism of Action: The NS5B polymerase is an essential enzyme for the replication of the HCV RNA genome.[15] Biphenyl-containing compounds act as non-nucleoside inhibitors (NNIs), binding to allosteric sites on the enzyme.[15] This binding induces a conformational change that ultimately blocks the polymerase's activity, thereby halting viral replication. Structure-activity relationship (SAR) studies have shown that substitutions on the biphenyl rings are critical for optimizing potency and pharmacokinetic profiles.[13][14] For instance, the compound JTK-109, a benzimidazole with a substituted biphenyl group, showed low nanomolar potency against the genotype 1b NS5B enzyme and effectively blocked viral RNA replication in cell-based assays.[13][14]

Emerging Applications in Neuroscience and Beyond

The versatility of the biphenyl core extends to other therapeutic areas:

  • Anticonvulsants: Substituted N-(biphenyl-4′-yl)methyl amides have been identified as potent anticonvulsants that modulate the activity of sodium channels.[16]

  • Neurogenesis: Diphenyl acrylonitrile derivatives have demonstrated the ability to promote hippocampal neurogenesis in adult rats, showing potential for treating neurological disorders.[17]

  • Antidiabetic Agents: Biphenyl derivatives have been explored as potential treatments for diabetes, with some compounds acting as dual inhibitors of protein tyrosine phosphatase 1B (PTP1B) and activators of AMP-activated protein kinase (AMPK).[18][19]

Applications in Materials Science

The rigid, planar, yet conformationally adaptable nature of the biphenyl unit makes it a prime candidate for the construction of advanced organic materials.[4]

Liquid Crystals (LCs)

Biphenyl derivatives are foundational components in the formulation of liquid crystals, most notably for liquid crystal displays (LCDs).[4][20] The precise substitution on the biphenyl core dictates the material's mesophase behavior and electro-optical properties.[4] The cyanobiphenyls were among the most important technological advancements of the 20th century, enabling the widespread adoption of LCD technology.[20] Modern research focuses on designing new biphenyl-based LC diluters to achieve high birefringence, large dielectric anisotropy, and low viscosity for fast-response displays.[21]

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, the biphenyl scaffold is a key building block for high-performance materials used in OLEDs.[4][7][22] While simple biphenyls lack the necessary charge transport or luminescent properties, their incorporation into larger, more functionalized molecules is critical.[22] For example, 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) is a widely used host material in phosphorescent OLEDs (PhOLEDs) due to its excellent hole-transporting properties and high triplet energy.[22] The extended π-conjugation of the biphenyl system contributes to favorable electronic and photophysical properties, making these derivatives excellent candidates for charge transport layers, emissive materials, and host materials.[4]

Applications in Catalysis

Substituted biphenyls play a crucial role not just as products, but as key components of catalysts themselves. Specifically, biphenyl-based phosphine ligands are among the most powerful and versatile ligands for palladium-catalyzed cross-coupling reactions.

Buchwald-type Ligands: Ligands such as SPhos and XPhos, which feature a substituted biphenyl backbone, have revolutionized C-C and C-N bond formation. The steric bulk and electron-donating properties of these ligands facilitate the challenging oxidative addition and reductive elimination steps in the catalytic cycle, enabling the coupling of previously unreactive substrates like aryl chlorides. Biphenyl sulfonic acid ligands have also been developed for C-N cross-coupling, offering improvements in catalyst performance and palladium removal.[23][24]

Synthesis and Characterization: An Experimental Guide

The Suzuki-Miyaura cross-coupling reaction is the preeminent method for synthesizing substituted biphenyls, a discovery for which Akira Suzuki was awarded the Nobel Prize in Chemistry in 2010.[25] It offers a robust, versatile, and functional-group-tolerant pathway to C-C bond formation.[25][26]

Detailed Protocol: Suzuki-Miyaura Synthesis of 4'-Methyl-2-nitrobiphenyl

This protocol details the synthesis of a substituted biphenyl, a common precursor in medicinal chemistry, via the palladium-catalyzed coupling of an aryl halide and a boronic acid.[26]

Materials:

  • 2-Bromonitrobenzene (1.0 equiv)

  • 4-Methylphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromonitrobenzene (e.g., 2.02 g, 10.0 mmol), 4-methylphenylboronic acid (1.63 g, 12.0 mmol), and potassium phosphate (5.31 g, 25.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes. This is critical as the palladium(0) active catalyst is oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (45 mg, 0.20 mmol) and SPhos (164 mg, 0.40 mmol). The ligand stabilizes the palladium catalyst and facilitates the reaction.

  • Solvent Addition: Add anhydrous toluene (40 mL) and degassed water (4 mL) via syringe. The water is essential for the transmetalation step.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (25 mL each).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4'-methyl-2-nitrobiphenyl.

Causality and Troubleshooting:

  • Choice of Catalyst/Ligand: Pd(OAc)₂/SPhos is a powerful system for coupling sterically hindered or electron-rich partners. The bulky, electron-rich SPhos ligand promotes the formation of the active monoligated Pd(0) species and accelerates the rate-limiting oxidative addition step.

  • Base: K₃PO₄ is a moderately strong base that is effective in Suzuki couplings and generally has good functional group compatibility.

  • Side Reactions: Homocoupling of the boronic acid can occur. This is minimized by using a slight excess of the boronic acid and ensuring efficient stirring. Protodeboronation (loss of the boron group) can be mitigated by using a suitable base and avoiding prolonged reaction times at high temperatures.[26]

Characterization Workflow

Confirmation of the synthesized biphenyl's structure is achieved through a combination of spectroscopic methods.[27]

Characterization_Workflow Crude_Product Crude Product (Post-Workup) Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Compound Pure Compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR MS Mass Spectrometry (LC-MS or GC-MS) Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed

Caption: Standard workflow for the purification and characterization of a synthesized biphenyl compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.[27][28] They provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and offers structural insights through fragmentation patterns, confirming the successful coupling.[27]

  • Infrared (IR) Spectroscopy: Identifies key functional groups, such as the nitro group (strong absorptions ~1520 and 1340 cm⁻¹) and aromatic C-H bonds in the synthesized example.[27]

Future Outlook and Conclusion

The biphenyl scaffold continues to be a fertile ground for chemical innovation. In medicine, efforts are focused on decorating the biphenyl core to target new and challenging biological pathways, including protein-protein interactions. In materials science, the demand for more efficient and stable materials for flexible displays and next-generation electronics will drive the synthesis of increasingly complex and precisely functionalized biphenyl derivatives. The development of more sustainable and efficient catalytic methods, including ligand-free conditions, for their synthesis remains an active area of research.[29]

References

4-Chloro-2-fluoro-1,1'-biphenyl safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Chloro-2-fluoro-1,1'-biphenyl

This guide provides comprehensive safety and handling protocols for this compound (CAS No. 39224-18-5), tailored for researchers, scientists, and professionals in drug development. The focus is on integrating established safety standards with the underlying scientific principles to foster a culture of proactive risk management in the laboratory.

Compound Profile and Core Hazards

This compound is a halogenated aromatic hydrocarbon. Its structure, featuring a biphenyl core with chlorine and fluorine substituents, dictates its physical properties, reactivity, and toxicological profile. As with many halogenated organic compounds, its chemical stability and lipophilicity can lead to persistence in the environment and potential for bioaccumulation[1].

The primary hazards associated with this compound, as identified in safety data sheets, necessitate a cautious and well-documented handling approach. It is classified as harmful if swallowed and demonstrates significant aquatic toxicity[2]. Understanding these risks is the foundational step in developing effective safety protocols.

GHS Hazard Identification

The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical products.

Hazard StatementGHS Classification CodeSource
Harmful if swallowedH302[2]
Causes skin irritationH315[3]
Causes serious eye irritationH319[3]
Very toxic to aquatic lifeH400[2]
Very toxic to aquatic life with long lasting effectsH410[2]
Physicochemical Properties

A grasp of the compound's physical properties is essential for predicting its behavior under laboratory conditions and for designing appropriate storage and handling procedures.

PropertyValueSource
CAS Number 39224-18-5[4]
Molecular Formula C₁₂H₈ClF[4]
Molecular Weight 206.64 g/mol [5]
Boiling Point 276.9 ± 20.0 °C (Predicted)[4][6]
Density 1.209 ± 0.06 g/cm³ (Predicted)[4][6]
Storage Temp. Sealed in dry, Room Temperature[6]

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety programs prioritize engineering and administrative controls over sole reliance on personal protective equipment (PPE). This "Hierarchy of Controls" is a fundamental concept in industrial hygiene that provides a systematic framework for mitigating risk.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution p1 p1 Engineering Engineering Controls (e.g., Fume Hood) p2 p2 Administrative Administrative Controls (e.g., SOPs, Training) p3 p3 PPE Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective) p4 p4

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Engineering Controls

The primary engineering control for handling this compound is to work within a properly functioning chemical fume hood.[7] This is non-negotiable. The fume hood's purpose is to contain and exhaust vapors or dust, preventing inhalation exposure, which is a primary route of entry for many chemicals.[7]

  • Causality: The compound, although having a high boiling point, can form aerosols or dust if handled as a solid. A fume hood provides a physical barrier and negative pressure, ensuring any airborne contaminants are captured and safely vented away from the operator's breathing zone.

  • Validation: The fume hood's performance must be validated regularly (typically annually) and certified to meet standards such as ANSI/AIHA Z9.5. Daily checks by the user to confirm inward airflow (e.g., using a tissue) are a critical part of the self-validating system of use.

Administrative Controls & Safe Work Practices

Administrative controls are the procedural backbone of laboratory safety. They involve establishing and enforcing protocols that minimize exposure risk.

  • Designated Areas: All work involving this compound should be restricted to a designated area within the lab (e.g., a specific fume hood). This area should be clearly marked with signage indicating the compound's hazards.[8] This practice minimizes the potential for cross-contamination of other lab surfaces and alerts personnel to the specific hazards present.

  • Standard Operating Procedures (SOPs): Detailed SOPs must be developed for all experimental workflows involving this compound. These SOPs should cover every stage from material weighing and preparation to reaction quenching, workup, and waste disposal.

  • Training: All personnel must be thoroughly trained on the specific hazards of this compound, the lab's SOPs, and emergency procedures before they are permitted to handle it. Training records should be maintained.[9]

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled.[2] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[10] Contaminated clothing should be removed immediately and laundered separately or disposed of as hazardous waste.[11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with, not as a substitute for, engineering and administrative controls.[12]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Handle with chemically impervious gloves that have been inspected for tears or holes prior to use.[2][7] Nitrile or neoprene gloves are generally recommended for handling chlorinated organic compounds.[12] Always consult the glove manufacturer's compatibility charts for specific breakthrough times. The principle here is barrier protection; the correct glove material prevents the lipophilic compound from being absorbed through the skin.

    • Lab Coat: A flame-resistant lab coat or impervious clothing is mandatory to protect street clothes and underlying skin from contamination.[7]

  • Respiratory Protection: If engineering controls fail or during certain high-risk procedures (e.g., large-scale spill cleanup), a full-face respirator with appropriate cartridges may be necessary.[7] However, routine use should not require respiratory protection if work is conducted in a certified fume hood.

Emergency Procedures: Planning for the Unexpected

A robust emergency plan is a hallmark of a trustworthy safety system. All personnel must be familiar with these procedures and the location of safety equipment such as emergency showers, eyewash stations, and spill kits.

EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Event (Spill or Exposure) Skin Skin Contact 1. Remove contaminated clothing. 2. Flush with water for 15+ min. 3. Seek medical attention. Start->Skin Exposure Eye Eye Contact 1. Use eyewash for 15+ min. 2. Lift eyelids to rinse. 3. Seek immediate medical attention. Start->Eye Exposure Inhalation Inhalation 1. Move to fresh air. 2. If breathing is difficult, give oxygen. 3. Seek medical attention. Start->Inhalation Exposure Ingestion Ingestion 1. Rinse mouth; DO NOT induce vomiting. 2. Seek immediate medical attention. 3. Show SDS to physician. Start->Ingestion Exposure Spill_Small Small Spill (in hood) 1. Alert others. 2. Absorb with inert material. 3. Decontaminate area. 4. Place waste in sealed container. Start->Spill_Small Spill Spill_Large Large Spill (outside hood) 1. Evacuate immediate area. 2. Alert supervisor & safety officer. 3. Prevent entry into drains. 4. Await trained responders. Start->Spill_Large Spill

Caption: Emergency response workflow for exposure or spills.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.

  • Inhalation: Move the exposed person to fresh air at once.[2] If breathing has stopped or is difficult, provide artificial respiration or oxygen and seek immediate medical attention.[9][13]

  • Skin Contact: Immediately flush the contaminated skin with large amounts of soap and water for at least 15 minutes.[13][14] Remove all contaminated clothing while flushing.[11] Seek medical attention if irritation persists.[13]

  • Eye Contact: Immediately wash the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[2][13][14] Remove contact lenses if present and easy to do.[11] Get medical attention immediately.[13]

  • Ingestion: Rinse mouth thoroughly with water.[2] Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a physician or Poison Control Center immediately.[2]

Spill Response Protocol
  • Step 1: Evacuate & Alert. Evacuate non-essential personnel from the immediate area. Alert nearby colleagues and your supervisor.

  • Step 2: Contain. Prevent the spill from spreading and ensure it does not enter drains.[2] This can be done by creating a dike around the spill with absorbent material.

  • Step 3: Absorb. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand.[12]

  • Step 4: Collect & Clean. Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.[2] Use non-sparking tools if a solvent was used.[7] Decontaminate the spill area with a suitable solvent (e.g., kerosene followed by soap and water), collecting all cleaning materials as hazardous waste.[12]

  • Step 5: Dispose. Label the waste container clearly and dispose of it according to institutional and local hazardous waste regulations.[2]

Storage and Disposal

Proper storage and disposal are critical for long-term safety and environmental protection.

Storage Conditions

The chemical stability of this compound dictates its storage requirements. It should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2][3]

  • Causality: Storing in a cool, dry, and well-ventilated place minimizes degradation and pressure buildup. A tightly sealed container prevents the release of vapors.

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[15] Segregating incompatible chemicals prevents potentially hazardous reactions.[16]

Waste Disposal Protocol

Disposal of halogenated organic waste must be conducted in strict accordance with all applicable local, state, and federal regulations.[15] Under no circumstances should this material be disposed of down the drain or in the regular trash.[17][18]

  • Waste Segregation: Halogenated organic waste must be segregated from non-halogenated waste streams.[8][15] The reason for this is that halogenated compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of highly toxic byproducts like dioxins and furans.[19][20]

  • Containerization: Collect waste in a designated, leak-proof, and properly labeled hazardous waste container.[17] The label must clearly state "Hazardous Waste" and list the chemical constituents.

  • Disposal Method: The primary recommended disposal method is through a licensed hazardous waste contractor, typically involving high-temperature incineration (around 1200 K or 927 °C) to ensure complete destruction.[19][20]

References

A Comprehensive Technical Guide to 4-Chloro-2-fluoro-1,1'-biphenyl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth examination of the commercial landscape, synthesis, quality control, and applications of a key building block in modern medicinal chemistry.

Introduction

4-Chloro-2-fluoro-1,1'-biphenyl (CAS No. 39224-18-5) is a halogenated aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both chloro and fluoro groups on one of the phenyl rings, provides medicinal chemists with a versatile scaffold for molecular design and the optimization of pharmacokinetic and pharmacodynamic properties. The biphenyl moiety itself is a common structural motif in many biologically active compounds. This guide offers a technical overview of this compound, including its commercial availability, typical product specifications, safety and handling protocols, and its application in the synthesis of active pharmaceutical ingredients (APIs).

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically for research and development purposes. Availability ranges from small laboratory quantities to bulk orders for process development. When sourcing this intermediate, it is crucial to consider purity, the presence of impurities, and the supplier's quality management systems.

Table 1: Prominent Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
BLDpharmVaries (inquire for details)Grams to kilograms[1][2]
ChemStrong Scientific Co., Ltd.≥95% (HPLC)10mg, 25mg, 50mg, 100mg
ProtheragenResearch GradeInquire for details[3]
MySkinRecipes95%100mg, 250mg[4]
ChemicalBookVaries by supplierGrams to kilograms

It is important to note that this is not an exhaustive list, and researchers should conduct their own due diligence when selecting a supplier. Requesting a Certificate of Analysis (CoA) is a critical step in the procurement process.

Certificate of Analysis: A Critical Quality Document

A Certificate of Analysis for this compound should provide detailed information on the product's quality and purity. While a specific CoA for this compound is not publicly available, a typical CoA for a pharmaceutical intermediate would include the following:

Table 2: Representative Data on a Certificate of Analysis for this compound

ParameterSpecificationMethod
AppearanceWhite to off-white solidVisual
IdentificationConforms to reference spectrum¹H NMR, ¹³C NMR, MS
Purity (Assay)≥95%HPLC or GC
Water Content≤0.5%Karl Fischer Titration
Residual SolventsMeets ICH Q3C limitsHeadspace GC-MS
Heavy Metals≤20 ppmICP-MS or AAS

Safety, Handling, and Storage

Key Safety Considerations:

  • Hazard Statements: Based on related compounds, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][6]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, eye protection, and a lab coat. Avoid breathing dust or vapors.[5][7]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. If on skin, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[5][7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Researchers must consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Synthesis and Manufacturing

The commercial synthesis of this compound and other substituted biphenyls is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method.[8][9][10]

A plausible synthetic route for the commercial production of this compound is the Suzuki-Miyaura coupling of a suitably substituted aryl halide with an arylboronic acid.

Synthetic_Pathway A 1-Bromo-4-chloro-2-fluorobenzene Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Water) A->Catalyst B Phenylboronic acid B->Catalyst C This compound Catalyst->C Suzuki-Miyaura Coupling

Figure 1: Plausible synthetic route for this compound.

This reaction offers high yields and good functional group tolerance, making it suitable for industrial-scale production. The choice of catalyst, base, and solvent system is critical for optimizing the reaction efficiency and minimizing by-product formation.

Quality Control and Analytical Methods

Ensuring the quality of this compound is paramount, especially when it is intended for use in the synthesis of active pharmaceutical ingredients. A robust quality control program will employ a range of analytical techniques to verify the identity, purity, and impurity profile of the intermediate.

Common Analytical Techniques for Quality Control:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a workhorse technique for assessing the purity of non-volatile organic compounds. A validated HPLC method can quantify the main component and detect any organic impurities.

  • Gas Chromatography (GC): For volatile impurities and residual solvents, headspace GC is the method of choice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and confirming the identity of the compound.

  • Mass Spectrometry (MS): MS provides information on the molecular weight of the compound and can be used to identify unknown impurities when coupled with a chromatographic technique (e.g., GC-MS or LC-MS).

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the functional groups present in the molecule and serve as a fingerprint for identity confirmation.

The acceptable limits for impurities are typically guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.

Applications in Drug Discovery and Development

Substituted biphenyls are a privileged scaffold in medicinal chemistry. The introduction of chlorine and fluorine atoms into the biphenyl structure can significantly influence the molecule's properties, such as:

  • Metabolic Stability: The presence of halogens can block sites of metabolism, thereby increasing the in vivo half-life of a drug.

  • Binding Affinity: Halogen bonding and other electronic effects can enhance the binding affinity of a molecule to its biological target.

  • Lipophilicity: The logP of a compound, a measure of its lipophilicity, can be fine-tuned by the addition of halogens, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

A prominent example of the application of a closely related intermediate is in the synthesis of the fungicide Boscalid . The key intermediate, 4'-Chloro-biphenyl-2-ylamine, forms the core of the Boscalid molecule.[4][5][6][7][11][12][13] This highlights the importance of chloro-substituted biphenyls in the development of biologically active compounds.

Application_Workflow Start This compound (or related intermediate) Step1 Chemical Modification (e.g., amination, coupling reactions) Start->Step1 Step2 Advanced Intermediate Step1->Step2 Step3 Final Synthesis Steps Step2->Step3 API Active Pharmaceutical Ingredient (API) Step3->API

Figure 2: General workflow for the use of this compound in API synthesis.

While a specific pharmaceutical agent synthesized directly from this compound was not identified in the search results, the structural motif is highly relevant to modern drug discovery programs targeting a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.

Conclusion

This compound is a key chemical intermediate with significant potential in the pharmaceutical and agrochemical sectors. Its commercial availability, coupled with well-established synthetic methodologies, makes it an attractive building block for researchers and drug development professionals. A thorough understanding of its properties, including purity, impurity profiles, and safe handling procedures, is essential for its effective application. As the demand for novel and more effective therapeutics continues to grow, the importance of versatile and strategically functionalized intermediates like this compound is set to increase.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4-Chloro-2-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Biphenyls

Fluorinated biphenyl scaffolds are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms into a biphenyl structure can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. 4-Chloro-2-fluoro-1,1'-biphenyl, in particular, serves as a crucial intermediate in the synthesis of a variety of functional molecules, including pharmaceuticals and liquid crystals.[1][2] The selective and efficient synthesis of this compound is therefore a topic of considerable interest. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most robust and versatile methods for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of biaryl compounds like this compound.[1][3][4][5]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[3][4][5] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, a chloro- or bromo-substituted fluorobenzene) to a palladium(0) complex. This step forms a palladium(II) intermediate.[3][5][6] The choice of the halide is critical, with the reactivity order being I > Br > OTf >> Cl.[1] For less reactive aryl chlorides, the selection of an appropriate electron-rich and sterically bulky phosphine ligand is crucial to facilitate this often rate-limiting step.[7]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][8]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the biphenyl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[3][5][6]

The Critical Role of Ligands

The choice of ligand is paramount to the success of a Suzuki-Miyaura coupling. Ligands stabilize the palladium catalyst, influence its reactivity, and can significantly impact the reaction's efficiency and scope. For the coupling of challenging substrates like aryl chlorides, ligands that are both electron-rich and sterically bulky are often required.[7] The electron-donating character of the ligand increases the electron density on the palladium center, promoting the oxidative addition step.[7][9] Steric bulk can facilitate the reductive elimination step and help to prevent the formation of inactive palladium species.[7]

Experimental Protocol: Synthesis of this compound

This protocol details a representative procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials and Reagents
  • 1-Bromo-4-chloro-2-fluorobenzene (or 1,4-dichloro-2-fluorobenzene)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[10]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[10]

  • 1,4-Dioxane/Water mixture (e.g., 3:1 or 4:1 v/v)[10]

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Septa and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography system

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Weigh and add reagents (Aryl halide, Boronic acid, Base, Catalyst, Ligand) to a flame-dried Schlenk flask. prep_solvent Add degassed solvent mixture (e.g., Dioxane/Water). prep_reagents->prep_solvent purge Purge the flask with inert gas (Ar or N2). prep_solvent->purge heat Heat the reaction mixture (e.g., 80-100 °C) with stirring. purge->heat monitor Monitor reaction progress by TLC. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool extract Dilute with water and extract with an organic solvent (e.g., EtOAc). cool->extract wash Wash the combined organic layers with brine. extract->wash dry Dry the organic layer over anhydrous MgSO4 or Na2SO4. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate chromatography Purify the crude product by flash column chromatography. concentrate->chromatography characterize Characterize the purified product (NMR, MS, etc.). chromatography->characterize

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-chloro-2-fluorobenzene (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PPh₃, 2-10 mol%). If using a pre-formed catalyst like Pd(PPh₃)₄, a separate ligand is not necessary.[10]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 3:1 v/v). The solvent should be thoroughly degassed by bubbling with argon or nitrogen for at least 30 minutes prior to use.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[3] The reaction time can vary from a few hours to 24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl halide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Summary Table
ParameterValue/ConditionRationale
Aryl Halide 1-Bromo-4-chloro-2-fluorobenzeneThe C-Br bond is more reactive than the C-Cl bond in oxidative addition.
Boronic Acid Phenylboronic acidCommercially available and stable coupling partner.
Catalyst Pd(OAc)₂ / PPh₃ or Pd(PPh₃)₄Common and effective catalyst systems for Suzuki-Miyaura couplings.[10][11]
Catalyst Loading 1-5 mol%A balance between reaction rate and cost-effectiveness.
Ligand PPh₃ or bulky phosphinesTo stabilize the catalyst and facilitate the catalytic cycle.
Base K₂CO₃ or K₃PO₄To activate the boronic acid for transmetalation.[10][11]
Solvent 1,4-Dioxane/WaterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.[3][10]
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barriers of the catalytic cycle.[3]
Atmosphere Inert (Argon or Nitrogen)Prevents the oxidation and deactivation of the Pd(0) catalyst.

Catalytic Cycle Diagram

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Ar-X ArX 4-Chloro-2-fluoro- bromobenzene Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Biaryl Ar'B(OH)₂ Base ArBOH2 Phenylboronic acid PdII_Biaryl->Pd0 Ar-Ar' RedElim Reductive Elimination ArAr 4-Chloro-2-fluoro- 1,1'-biphenyl

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion and Future Perspectives

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a highly effective and versatile method for the synthesis of this compound. The careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity. Further research in this area may focus on the development of more active and robust catalyst systems that can operate under milder conditions, with lower catalyst loadings, and in more environmentally benign solvent systems. The use of heterogeneous catalysts, which can be easily recovered and recycled, is also a promising avenue for making this important transformation more sustainable.[2]

References

Analytical methods for 4-Chloro-2-fluoro-1,1'-biphenyl characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of 4-Chloro-2-fluoro-1,1'-biphenyl

Abstract

This comprehensive guide provides detailed analytical methodologies for the characterization of this compound, a halogenated aromatic compound of interest to researchers, scientists, and professionals in drug development and chemical synthesis. Moving beyond a simple listing of procedures, this document delves into the causality behind experimental choices, offering robust, self-validating protocols for chromatographic, spectroscopic, and thermal analysis techniques. The aim is to equip the user with the necessary expertise to perform accurate purity assessments, structural elucidation, and stability studies.

Introduction and Compound Overview

This compound is a substituted biphenyl molecule. Biphenyl scaffolds are prevalent in pharmaceuticals, agrochemicals, and functional materials. The specific halogenation pattern (chlorine and fluorine) imparts unique physicochemical properties that can influence biological activity, metabolic stability, and environmental fate. Consequently, rigorous analytical characterization is paramount for ensuring purity, confirming identity, and establishing the stability profile of this compound, which are critical steps in any research or development pipeline.

This guide details the application of orthogonal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (TGA/DSC)—to provide a complete analytical profile of the target molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₈ClFN/A (Calculated)
Molecular Weight206.64 g/mol N/A (Calculated)
AppearanceWhite to off-white solid (Expected)N/A
Melting PointTo be determined experimentally via DSC[1][2]
Boiling PointTo be determined experimentallyN/A
SolubilitySoluble in organic solvents (e.g., Methanol, Acetonitrile, Hexane)N/A

Note: Experimental values should be obtained from the supplier's Certificate of Analysis or determined empirically.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts. The choice between Gas and Liquid Chromatography primarily depends on the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the premier technique for analyzing volatile and thermally stable compounds like halogenated biphenyls. Its high resolving power combined with the specificity of mass spectrometry detection allows for excellent separation and confident identification of the main component and trace-level impurities. The use of a low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5MS), is standard for this class of compounds due to its proven selectivity and robustness.[3][4]

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep Dissolve sample in Hexane or Ethyl Acetate (e.g., 1 mg/mL) vortex Vortex to ensure homogeneity prep->vortex filter Filter through 0.22 µm PTFE syringe filter vortex->filter inject Inject 1 µL into GC-MS (Split/Splitless Inlet) filter->inject separate Separation on HP-5ms column inject->separate detect El Detection & Mass Analysis (Full Scan or SIM) separate->detect integrate Integrate Chromatogram detect->integrate identify Identify Peaks (Retention Time & Mass Spectrum) integrate->identify quantify Quantify Purity (% Area Normalization) identify->quantify

Caption: GC-MS analysis workflow for this compound.

Protocol 1: GC-MS Purity Assay

  • Sample Preparation: Accurately weigh and dissolve the sample in high-purity hexane or ethyl acetate to a final concentration of approximately 1 mg/mL. Vortex thoroughly. For samples with visible particulates, filter through a 0.22 µm PTFE syringe filter.

  • Instrument Setup:

    • System: An Agilent 8890 GC coupled with a 5977B MSD or equivalent.[4]

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]

    • Carrier Gas: Helium at a constant flow rate of 1.2-1.5 mL/min.[3]

    • Inlet: Split/splitless injector at 280-290°C. Operate in splitless mode for trace analysis or a high split ratio (e.g., 50:1) for purity assays.[3]

    • Oven Program:

      • Initial temperature: 60°C, hold for 1 min.

      • Ramp 1: 25°C/min to 180°C.

      • Ramp 2: 15°C/min to 280°C, hold for 10 min.

      • This program provides a good balance between separation of early-eluting impurities and efficient elution of the main analyte.

    • MS Detector:

      • Transfer Line: 280°C.

      • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.

      • Acquisition Mode: Full Scan mode (e.g., m/z 50-450) for initial identification and impurity profiling.[3] Selective Ion Monitoring (SIM) mode can be used for higher sensitivity quantification if specific impurities are targeted.[4]

  • Data Analysis:

    • Identification: Confirm the main peak as this compound by matching its mass spectrum against a reference library (e.g., NIST/WILEY) and interpreting the fragmentation pattern. The molecular ion (M⁺) should be visible at m/z 206, with a characteristic M+2 isotope peak for the chlorine atom.

    • Purity Calculation: Use area normalization to estimate purity. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100%. This assumes all components have a similar response factor, which is a reasonable starting point for structurally related impurities.

Table 2: Summary of Recommended GC-MS Parameters

ParameterRecommended SettingRationale
GC System
ColumnHP-5MS, 30 m x 0.25 mm, 0.25 µmIndustry standard for robust, high-resolution separation of PCBs and related compounds.[3][4]
Inlet Temperature290°CEnsures rapid and complete vaporization of the analyte without thermal degradation.[3]
Carrier GasHelium, 1.5 mL/minInert gas providing good chromatographic efficiency.[3]
Oven Program60°C (1 min) -> 280°C (10 min)A multi-step ramp allows for separation of volatile impurities while ensuring the main peak is sharp and elutes in a reasonable time.
MS System
Ionization ModeElectron Ionization (EI) at 70 eVProvides reproducible, information-rich fragmentation patterns for library matching.
Scan Rangem/z 50-450Covers the molecular ion and expected fragment ions.[3]
Ion Source Temp.230°CStandard temperature to promote ionization while minimizing thermal reactions in the source.
High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful complementary technique to GC-MS. It is particularly useful for analyzing samples that may contain non-volatile or thermally labile impurities. Reversed-phase chromatography on a C18 column is the most common approach, separating compounds based on their hydrophobicity.[5] A gradient elution using water and a polar organic solvent (acetonitrile or methanol) allows for the separation of a wide range of compounds with varying polarities.[6][7] Detection is typically performed with a Diode Array Detector (DAD) for quantification and peak purity assessment or a Mass Spectrometer (MS) for definitive identification.[7][8]

Workflow for HPLC-DAD Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep Dissolve sample in Acetonitrile/Water (e.g., 1 mg/mL) vortex Vortex and sonicate to dissolve prep->vortex filter Filter through 0.22 µm PVDF syringe filter vortex->filter inject Inject 5-10 µL into HPLC filter->inject separate Separation on C18 column (gradient elution) inject->separate detect DAD Detection (210-400 nm) Monitor at λmax separate->detect integrate Integrate Chromatogram detect->integrate purity Assess Peak Purity (DAD Spectra) integrate->purity quantify Quantify using External Standard Calibration purity->quantify

Caption: HPLC-DAD analysis workflow for this compound.

Protocol 2: HPLC-DAD Purity and Quantification

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample and Standard Preparation:

    • Sample Solution: Prepare a stock solution of ~1 mg/mL in acetonitrile. Dilute with the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile) to a working concentration of ~0.1 mg/mL.

    • Standard Solutions: Prepare a series of calibration standards from a certified reference standard, bracketing the expected sample concentration.

  • Instrument Setup:

    • System: An Agilent 1260 Infinity II LC System or equivalent.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with core-shell particles can provide higher efficiency at lower backpressures.[5]

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.[7]

    • Injection Volume: 10 µL.

    • DAD Detector: Scan range 210-400 nm. Monitor for quantification at the absorbance maximum (λmax), to be determined from the UV spectrum of the standard.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-20 min: Hold at 95% B

      • 20-21 min: 95% to 50% B

      • 21-25 min: Re-equilibrate at 50% B

  • Data Analysis:

    • System Suitability: Inject a standard solution multiple times to ensure system performance (e.g., retention time RSD < 1%, peak area RSD < 2%).

    • Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the sample solution using the regression equation.

    • Purity: Assess the area percent of the main peak. Use the DAD to check for co-eluting impurities by comparing UV-Vis spectra across the peak.

Spectroscopic Methods for Structural Elucidation

While chromatography provides information on purity and retention, spectroscopy is required for unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for de novo structure determination. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary. The presence of fluorine introduces complexity due to heteronuclear coupling (¹H-¹⁹F and ¹³C-¹⁹F), which can span several bonds.[9] While this complicates the spectra, it also provides valuable connectivity information. For simplified ¹³C spectra and enhanced signal-to-noise, double decoupling of both ¹H and ¹⁹F (¹³C{¹H, ¹⁹F}) is highly recommended and often requires a specialized NMR probe.[10][11]

Protocol 3: NMR Structural Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field spectrometer equipped with a broadband or triple-resonance probe.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. The aromatic region (approx. 7.0-8.0 ppm) will show complex multiplet patterns due to H-H and H-F coupling.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single resonance is expected, and its chemical shift is characteristic of the electronic environment.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Peaks will appear as multiplets due to C-F coupling. For clarity, acquire a ¹³C{¹H, ¹⁹F} double-decoupled spectrum if the hardware is available.[11]

    • 2D NMR: If the structure is unknown or requires further confirmation, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) to establish the full connectivity of the molecule.[12]

  • Data Analysis:

    • Analyze chemical shifts, integration values (for ¹H), and coupling constants to assign all signals to the corresponding atoms in the proposed structure. The large ¹J(C-F) coupling constant (~240-280 Hz) and smaller multi-bond couplings are diagnostic.[10]

Mass Spectrometry (MS)

The mass spectrum obtained from the GC-MS analysis (Protocol 1) is also a key tool for structural confirmation. The high-resolution mass spectrum (if available) can confirm the elemental composition. The fragmentation pattern provides clues about the molecule's structure. For biphenyls, common fragmentation pathways include the loss of halogens (Cl, F) and cleavage of the biphenyl bond.

Thermal Analysis

Thermal analysis techniques provide critical information on the material's stability, melting behavior, and composition.[13]

Rationale:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[14] It is used to determine the onset of thermal decomposition, which defines the upper-temperature limit for processing and storage. It can also quantify residual solvents or moisture.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[2] It is used to determine the melting point, heat of fusion, and to detect polymorphic transitions. The sharpness of the melting endotherm can be an indicator of purity.

Relationship between TGA and DSC Data

cluster_dsc DSC Signal (Heat Flow) cluster_tga TGA Signal (Mass) start Heat Sample stable Stable Mass Region start->stable endotherm Endotherm (Heat Absorbed) e.g., Melting loss Mass Loss Event e.g., Decomposition endotherm->loss stable->endotherm Melting occurs before decomposition

Caption: Correlating DSC (melting) and TGA (decomposition) events.

Protocol 4: Thermal Stability and Melting Point Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a clean aluminum TGA or DSC pan.

  • Instrument Setup (TGA):

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Ramp from 30°C to 600°C at a rate of 10°C/min.[14]

  • Instrument Setup (DSC):

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Ramp from 25°C to a temperature below the onset of decomposition (determined by TGA) at a rate of 10°C/min.

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition, typically defined as the temperature at which 5% mass loss occurs.

    • DSC: Determine the onset and peak temperature of the melting endotherm. The peak temperature is generally reported as the melting point.

Table 3: Summary of Thermal Analysis Parameters

ParameterRecommended SettingRationale
Sample Mass3-5 mgProvides a strong signal without significant thermal lag.
AtmosphereNitrogen (50 mL/min)Prevents thermo-oxidative degradation, allowing for the study of intrinsic thermal stability.[14]
Heating Rate10°C/minA standard rate that balances resolution and experimental time.
Temperature RangeTGA: 30-600°C; DSC: 25°C to TdecompTGA range is broad enough to capture full decomposition. DSC range should avoid decomposition to isolate melting events.

Conclusion and Method Selection Guide

The comprehensive characterization of this compound requires an orthogonal approach. GC-MS and HPLC are the workhorse techniques for purity assessment and quantification, while NMR provides definitive structural confirmation. Thermal analysis is essential for establishing the compound's stability profile. The choice of method depends on the analytical question being asked.

Decision Tree for Method Selection

start What is the analytical goal? q_id Confirm Identity? start->q_id q_purity Determine Purity? start->q_purity q_stability Assess Stability? start->q_stability ans_nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) q_id->ans_nmr Unambiguous Structure ans_ms Mass Spectrometry (from GC-MS) q_id->ans_ms Confirm MW & Fragmentation ans_gc GC-MS q_purity->ans_gc Volatile Analytes ans_hplc HPLC-DAD q_purity->ans_hplc Non-Volatile Impurities ans_thermal TGA & DSC q_stability->ans_thermal Thermal Stability

Caption: Guide for selecting the appropriate analytical technique.

References

The Synthetic Versatility of 4-Chloro-2-fluoro-1,1'-biphenyl: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms and biphenyl scaffolds into molecular architectures is a cornerstone of designing high-performance materials and life-saving pharmaceuticals. Among the vast array of building blocks available to the discerning chemist, 4-Chloro-2-fluoro-1,1'-biphenyl stands out as a particularly versatile and valuable intermediate. Its unique electronic and steric properties, arising from the ortho-fluoro and para-chloro substituents on one of the phenyl rings, offer a gateway to a diverse range of chemical transformations and the construction of complex molecular targets.

This comprehensive guide, intended for researchers, scientists, and professionals in drug development, delves into the practical applications of this compound. Moving beyond a mere recitation of facts, this document provides in-depth technical insights, field-proven protocols, and the causal reasoning behind experimental choices, empowering you to effectively harness the synthetic potential of this key building block.

Core Applications: A Gateway to Innovation

This compound serves as a linchpin in the synthesis of a multitude of valuable compounds, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These transformations allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds, paving the way for the creation of novel fluorinated biphenyl derivatives with tailored properties.[1]

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The presence of a chloro substituent makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing the biaryl core found in numerous biologically active molecules and advanced materials.[2]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and it is particularly well-suited for the elaboration of this compound.[3] By coupling with a wide array of boronic acids or their derivatives, researchers can introduce diverse aryl or heteroaryl substituents at the 4-position, leading to a vast library of novel biphenyl compounds. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivities, especially when dealing with the relatively less reactive aryl chlorides.[4]

Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the Schlenk flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-fluoro-4'-(methoxy)-1,1'-biphenyl.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The use of a palladium(II) acetate precatalyst in combination with a bulky, electron-rich biarylphosphine ligand like SPhos is crucial for the efficient oxidative addition of the less reactive aryl chloride to the palladium center.[4]

  • Base: Potassium phosphate is a moderately strong base that is effective in the transmetalation step without promoting significant side reactions.

  • Solvent System: The use of a toluene/water biphasic system is common in Suzuki-Miyaura couplings, as it helps to dissolve both the organic and inorganic reagents and facilitates the catalytic cycle.

Buchwald-Hartwig Amination: Introducing Nitrogen Functionality

The Buchwald-Hartwig amination is an indispensable tool for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[5][6][7] This reaction is particularly valuable for introducing nitrogen-containing functional groups into the this compound scaffold, which is a common motif in many kinase inhibitors and other pharmaceuticals.[8][9][10][11][12] The choice of a suitable palladium catalyst and a sterically hindered, electron-rich phosphine ligand is paramount for achieving high yields and functional group tolerance.[6][13]

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine.

Materials:

  • This compound

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry 2-necked flask under an inert atmosphere, add bis(dibenzylideneacetone)palladium(0) (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.) to the flask.

  • Heat the resulting mixture to reflux (approximately 110 °C) for 6-12 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with water (20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(2-fluoro-[1,1'-biphenyl]-4-yl)morpholine.[13]

Rationale for Reagent Selection:

  • Catalyst System: The combination of a Pd(0) source like Pd(dba)₂ and a bulky, electron-rich ligand such as XPhos is highly effective for the amination of aryl chlorides, which are generally less reactive than the corresponding bromides or iodides.[13]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous toluene is a standard solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst.

Nucleophilic Aromatic Substitution (SNA r): Exploiting Electronic Effects

The fluorine atom at the 2-position of this compound activates the aromatic ring towards nucleophilic aromatic substitution (SNA r).[14] While the chloro group can also be a leaving group, the C-F bond is often more susceptible to cleavage in SNA r reactions, particularly with strong nucleophiles, because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine.[14] This reactivity allows for the introduction of a variety of nucleophiles, such as alkoxides and thiolates, at the 2-position.

Protocol: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide

This protocol illustrates a typical SNA r reaction on this compound.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL) in a sealed tube, add sodium methoxide (1.5 mmol, 1.5 equiv.).

  • Heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with water (20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-chloro-2-methoxy-1,1'-biphenyl.

Mechanistic Insight:

The electron-withdrawing nature of the fluorine atom and the phenyl group polarizes the C-F bond, making the carbon atom at the 2-position highly electrophilic and susceptible to attack by the methoxide nucleophile. The reaction proceeds through a Meisenheimer complex intermediate, followed by the elimination of the fluoride ion to restore aromaticity.[14]

Applications in Pharmaceutical and Materials Science

The derivatives of this compound are of significant interest in both the pharmaceutical and materials science sectors due to the unique properties imparted by the fluorinated biphenyl motif.

Synthesis of Biologically Active Molecules

The fluorinated biphenyl scaffold is a privileged structure in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates. This compound is a key precursor for the synthesis of various biologically active compounds, including kinase inhibitors, which are a major class of anti-cancer drugs.[8][9][10][11][12]

Case Study: Precursor to Kinase Inhibitors

While a direct synthesis of a marketed drug from this compound is not prominently documented in the provided search results, the analogous 4-chloro-3-fluorophenyl moiety is a key component of the ERK1/2 inhibitor GDC-0994.[8] The synthetic strategies employed for such molecules often involve an initial cross-coupling reaction to install the biphenyl core, followed by further functionalization. The protocols described above for Suzuki-Miyaura and Buchwald-Hartwig reactions are directly applicable to the synthesis of such advanced intermediates.

Advanced Materials: The Role in Liquid Crystals

Fluorinated biphenyls are integral components of liquid crystal displays (LCDs) due to their unique dielectric and optical properties.[15] The introduction of fluorine atoms can significantly influence the mesophase behavior, clearing points, and viscosity of liquid crystalline materials. This compound can serve as a starting material for the synthesis of novel liquid crystal molecules through reactions that modify the biphenyl core and introduce mesogenic groups.

Data Presentation

Reaction TypeKey ReagentsTypical ConditionsProduct Type
Suzuki-Miyaura Coupling Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄Toluene/H₂O, 100 °C, 8-16 hSubstituted 2-fluoro-1,1'-biphenyls
Buchwald-Hartwig Amination Primary/secondary amine, Pd(dba)₂, XPhos, NaOtBuToluene, reflux, 6-12 h4-Amino-2-fluoro-1,1'-biphenyl derivatives
Nucleophilic Aromatic Substitution NaOMeDMF, 100 °C, 12-24 h4-Chloro-2-methoxy-1,1'-biphenyl

Visualizing the Chemistry

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Start Start Reaction Setup Combine Aryl Halide, Amine, Base, Pd Catalyst, and Ligand under Inert Atmosphere Start->Reaction Setup Heating Heat Reaction Mixture to Reflux Reaction Setup->Heating Monitoring Monitor Progress by TLC or LC-MS Heating->Monitoring Workup Quench Reaction, Extract with Organic Solvent Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its unique substitution pattern allows for selective functionalization through a variety of modern synthetic methodologies. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists, enabling them to confidently and effectively utilize this compound in their pursuit of novel molecules with significant applications in medicine and materials science. As with any chemical procedure, it is imperative to conduct a thorough risk assessment and adhere to all laboratory safety guidelines.

References

The Lynchpin in Modern Pharmaceutical Synthesis: A Guide to 4-Chloro-2-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect of Therapeutic Molecules

In the intricate world of pharmaceutical development, the journey from a conceptual molecule to a life-saving drug is paved with a series of critical chemical transformations. Central to this journey are the intermediate compounds—the unsung heroes that form the backbone of complex active pharmaceutical ingredients (APIs). Among these, 4-Chloro-2-fluoro-1,1'-biphenyl stands out as a pivotal intermediate, particularly in the synthesis of a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). Its unique structural features, a chlorinated and fluorinated biphenyl scaffold, offer medicinal chemists a versatile platform for molecular modification, enabling the fine-tuning of pharmacological properties.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, characterization, and application of this compound. We will delve into the mechanistic underpinnings of its synthesis, provide detailed, field-proven protocols, and explore its direct application in the synthesis of a prominent NSAID.

The Art of Creation: Synthesis of this compound via Suzuki-Miyaura Coupling

The construction of the biaryl scaffold of this compound is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields, mild reaction conditions, and a broad tolerance for various functional groups, making it an industrial workhorse.[1][2]

The core principle of the Suzuki-Miyaura coupling lies in the reaction between an organoboron compound (in our case, phenylboronic acid) and an organohalide (1-chloro-4-bromo-2-fluorobenzene) in the presence of a palladium catalyst and a base.

Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process that can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (1-chloro-4-bromo-2-fluorobenzene), forming a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group (the phenyl ring) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_cycle Catalytic Cycle A Aryl Halide (Ar-X) E Oxidative Addition A->E B Organoboron (Ar'-B(OR)2) G Transmetalation B->G C Base C->G D Pd(0) Catalyst F Ar-Pd(II)-X E->F Pd(0) insertion F->G Base-activated Ar'-B(OR)2 H Ar-Pd(II)-Ar' G->H I Reductive Elimination H->I I->D Regeneration J Biaryl Product (Ar-Ar') I->J Product Release

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Synthesis Protocol

This protocol outlines a robust and reproducible method for the synthesis of this compound.

Materials:

  • 1-Bromo-4-chloro-2-fluorobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water, deionized

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-bromo-4-chloro-2-fluorobenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate small vessel, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of toluene.

  • Reaction Initiation: Add the catalyst solution to the main reaction flask, followed by a 9:1 mixture of toluene and deionized water.

  • Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with deionized water and brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white to off-white solid.

ParameterRecommended ConditionRationale
Aryl Halide 1-Bromo-4-chloro-2-fluorobenzeneThe bromo-substituent is more reactive in the oxidative addition step than the chloro-substituent, ensuring selective coupling.
Boronic Acid Phenylboronic acidReadily available and effective coupling partner.
Catalyst Pd(OAc)₂ / PPh₃A common and effective catalyst system for Suzuki-Miyaura couplings.
Base K₂CO₃A moderately strong base that is effective in activating the boronic acid for transmetalation.
Solvent Toluene/Water (9:1)A biphasic system that facilitates the dissolution of both organic and inorganic reagents.
Temperature Reflux (90-100 °C)Provides sufficient energy to drive the reaction to completion in a reasonable timeframe.

Application in Pharmaceutical Synthesis: The Case of Flurbiprofen

This compound is a key precursor in the synthesis of Flurbiprofen, a widely used NSAID for the management of pain and inflammation associated with arthritis.[3] The synthesis of Flurbiprofen from a related biphenyl intermediate, 4-bromo-2-fluorobiphenyl, highlights the utility of this structural motif. The following protocol outlines the conversion of a 4-substituted-2-fluorobiphenyl intermediate to Flurbiprofen.

Flurbiprofen_Synthesis A 4-Bromo-2-fluorobiphenyl B Reaction with a propionate equivalent A->B Coupling Reaction C 2-(2-fluoro-4-biphenylyl) propionic acid ester B->C D Hydrolysis C->D E Flurbiprofen D->E

Caption: Synthetic pathway from a 4-substituted-2-fluorobiphenyl to Flurbiprofen.

Protocol for the Synthesis of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) from 4-Bromo-2-fluorobiphenyl

This protocol is adapted from established synthetic routes to Flurbiprofen.[4][5]

Materials:

  • 4-Bromo-2-fluorobiphenyl

  • A suitable propionate equivalent (e.g., a zinc reagent derived from a 2-bromopropionate ester)

  • A nickel or palladium catalyst system (e.g., Nickel(II) acetylacetonate and triphenylphosphine)[4]

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of the Propionate Side Chain: In a flame-dried round-bottom flask under an inert atmosphere, react 4-bromo-2-fluorobiphenyl with a pre-formed propionate equivalent in the presence of a suitable catalyst system in anhydrous THF.[4]

  • Reaction Monitoring: Monitor the progress of the coupling reaction by TLC or HPLC.

  • Hydrolysis: Upon completion of the coupling reaction, quench the reaction mixture and proceed with the hydrolysis of the resulting ester. Add a solution of sodium hydroxide and heat the mixture to reflux to saponify the ester.

  • Acidification and Extraction: After hydrolysis is complete, cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid. Extract the product into ethyl acetate.

  • Workup and Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude Flurbiprofen can be purified by recrystallization to yield a pure crystalline solid.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount in pharmaceutical synthesis to ensure the identity, purity, and quality of intermediates and final APIs. The following are the expected analytical data for this compound.

TechniqueExpected Results
¹H NMR Aromatic protons will appear in the range of δ 7.0-8.0 ppm. The fluorine and chlorine substituents will influence the chemical shifts and coupling patterns of the adjacent protons.
¹³C NMR Aromatic carbons will resonate in the range of δ 110-165 ppm. The carbon atoms directly bonded to fluorine will exhibit a large one-bond C-F coupling constant.
HPLC A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (or a suitable buffer) will provide a sharp, well-resolved peak for the pure compound. The retention time will depend on the specific method parameters.
Mass Spec. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₈ClF, MW: 206.64 g/mol ), with a characteristic isotopic pattern for the chlorine atom.

Note: The exact chemical shifts in NMR and retention time in HPLC can vary depending on the solvent and specific analytical conditions used.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound serves as a testament to the critical role of well-designed intermediates in the synthesis of modern pharmaceuticals. Its efficient synthesis via the robust Suzuki-Miyaura coupling and its successful application in the preparation of valuable APIs like Flurbiprofen underscore its importance in the pharmaceutical industry. The detailed protocols and analytical guidance provided in this document are intended to empower researchers and scientists to confidently utilize this versatile building block in their drug discovery and development endeavors, ultimately contributing to the advancement of therapeutic innovation.

References

Application Note: High-Sensitivity GC-MS Analysis of Biphenyl Compounds in Environmental Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated method for the quantitative analysis of biphenyl compounds, including polychlorinated biphenyls (PCBs), in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS). Biphenyls are a class of semi-volatile organic compounds (SVOCs) that are of significant environmental and toxicological concern.[1][2] The protocol detailed herein provides a comprehensive workflow, from sample extraction to data analysis, designed to deliver high sensitivity, selectivity, and reproducibility for researchers, environmental scientists, and drug development professionals. The method is grounded in established analytical principles and draws upon guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[3][4][5]

Introduction

Biphenyl and its derivatives, particularly polychlorinated biphenyls (PCBs), are persistent organic pollutants that have been widely used in industrial applications such as electrical transformers, capacitors, and as plasticizers.[6] Due to their chemical stability, they are resistant to degradation and can bioaccumulate in the environment and food chain, posing significant health risks.[7] Accurate and sensitive detection of these compounds is crucial for environmental monitoring, risk assessment, and regulatory compliance.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of SVOCs like biphenyls.[1][2][8] The technique offers excellent chromatographic separation of complex mixtures and definitive identification and quantification through mass analysis. This application note provides a detailed protocol optimized for the analysis of biphenyl compounds in a soil matrix, which can be adapted for other environmental samples like water or sediment.[9]

Principle of GC-MS Analysis

The methodology leverages the high separation efficiency of capillary gas chromatography with the sensitive and selective detection of mass spectrometry.

  • Gas Chromatography (GC): A liquid sample extract is injected into the GC system, where it is vaporized. An inert carrier gas (typically helium or hydrogen) sweeps the vaporized analytes onto a long, narrow capillary column.[10] The column's inner surface is coated with a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile gas phase and the stationary phase, which is influenced by their boiling points and polarity.

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer's ion source. Here, they are fragmented and ionized, typically by electron ionization (EI). The resulting charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a mass spectrum that serves as a unique chemical fingerprint for identification. For quantification, the MS can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes.[7]

Materials and Reagents

  • Solvents: Dichloromethane (DCM), Hexane, Acetone (Pesticide or GC grade)

  • Reagents: Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours)

  • Standards: Certified reference standards of target biphenyl compounds and a suitable internal standard (e.g., Chrysene-d12).

  • Equipment:

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

    • Ultrasonic bath

    • Centrifuge

    • Vortex mixer

    • Kuderna-Danish (K-D) or other suitable solvent evaporator

    • Analytical balance

    • Glassware: beakers, flasks, pipettes, vials with PTFE-lined caps

    • Syringe filters (0.22 µm, PTFE)

Experimental Protocol

Standard and Sample Preparation

Causality: The goal of sample preparation is to efficiently extract the target biphenyl compounds from the complex sample matrix and concentrate them into a clean solvent suitable for GC-MS injection. The choice of solvent and cleanup steps is critical to minimize matrix interference and maximize recovery.

4.1.1. Preparation of Calibration Standards

  • Prepare a 1 mg/mL stock solution of each target biphenyl analyte in hexane.

  • Perform serial dilutions of the stock solutions to create a series of working calibration standards. A typical concentration range for environmental analysis is 0.1 to 100 µg/mL.[1]

  • Spike each calibration standard with the internal standard at a constant concentration (e.g., 40 µg/mL).[1]

4.1.2. Sample Extraction (Solid Matrix - Soil) This protocol is adapted from established methods for extracting semivolatile organic compounds from solid waste.[9]

  • Homogenize the soil sample to ensure representativeness.

  • Weigh 10 g of the homogenized soil into a glass jar.

  • Add an equivalent amount of anhydrous sodium sulfate to dry the sample and mix thoroughly.

  • Add 40 mL of a 1:1 mixture of hexane and acetone to the jar.[9]

  • Spike the sample with the internal standard solution.

  • Seal the jar and sonicate for 20 minutes in an ultrasonic bath to enhance extraction efficiency.[9][11]

  • Allow the solid material to settle, then carefully decant the solvent extract into a Kuderna-Danish flask.

  • Repeat the extraction (steps 4-7) with a fresh 40 mL portion of the hexane/acetone mixture, combining the extracts.[9]

  • Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.[9]

  • If necessary, filter the final extract through a 0.22 µm syringe filter into a 2 mL autosampler vial.

GC-MS Instrumentation and Method Parameters

Rationale: The instrumental parameters are optimized to achieve good chromatographic resolution of biphenyl congeners while maintaining a reasonable run time. A non-polar DB-5ms column is recommended as it provides excellent separation for a wide range of semi-volatile compounds.[11] The temperature program is designed to elute volatile compounds first, followed by a ramp to elute higher boiling point biphenyls.

Parameter Condition Rationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Column DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film)A non-polar column suitable for separating biphenyl compounds.[11]
Carrier Gas Helium or Hydrogen at 1.2 mL/min (constant flow)Inert gas to carry analytes through the column. Hydrogen can offer faster analysis times.[10][12]
Inlet Split/Splitless
Inlet Temp 280 °CEnsures rapid and complete vaporization of the sample.[10]
Injection Mode Splitless (1 µL injection volume)Maximizes analyte transfer to the column for trace-level analysis.
Oven Program Initial 60°C (hold 1 min), ramp 15°C/min to 300°C (hold 5 min)Optimized temperature gradient for separating biphenyls with varying volatility.[11]
MS System Agilent 5977C MSD or equivalentOffers high sensitivity and selectivity for detection.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique providing reproducible fragmentation patterns.
Source Temp 230 °CPrevents condensation of analytes in the ion source.
Quad Temp 150 °CEnsures stable performance of the mass analyzer.[12]
Transfer Line 280 °CPrevents cold spots and ensures efficient transfer of analytes from GC to MS.[12]
Acquisition Full Scan (m/z 50-450) and/or SIM ModeFull scan for identification; SIM for enhanced quantitative sensitivity, monitoring characteristic ions.[7]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Soil Sample Collection (10g) Dry 2. Add Anhydrous Na2SO4 Sample->Dry Spike_ISTD 3. Spike Internal Standard Dry->Spike_ISTD Extract 4. Solvent Extraction (Hexane:Acetone, 1:1) + Sonication Spike_ISTD->Extract Concentrate 5. Concentrate Extract (to 1 mL) Extract->Concentrate Filter 6. Filter into Vial Concentrate->Filter Inject 7. Inject 1 µL into GC-MS Filter->Inject Separate 8. Chromatographic Separation (DB-5ms column) Inject->Separate Ionize 9. EI Ionization & Fragmentation Separate->Ionize Detect 10. Mass Detection (Scan/SIM) Ionize->Detect Identify 11. Peak Identification (Retention Time & Mass Spec) Detect->Identify Integrate 12. Peak Integration Identify->Integrate Calibrate 13. Calibration Curve (Internal Standard Method) Integrate->Calibrate Quantify 14. Quantify Analytes Calibrate->Quantify Report 15. Generate Report Quantify->Report

Caption: Workflow for GC-MS analysis of biphenyls in soil.

Data Analysis and Quantification

  • Peak Identification: Identify target biphenyl compounds in the sample chromatograms by comparing their retention times and mass spectra to those of the certified reference standards. The molecular ion and characteristic fragment ions should be present. For example, biphenyl has a strong molecular ion peak at m/z 154 and a fragment at m/z 152.[11]

  • Calibration Curve: Generate a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for each calibration standard.

  • Quantification: Calculate the concentration of each identified biphenyl compound in the sample extract using the linear regression equation from the calibration curve.

Method Validation

Trustworthiness: A robust analytical method must be validated to ensure the reliability and accuracy of the results.[8][13] Key validation parameters should be assessed according to established guidelines.[13][14]

Parameter Acceptance Criteria Purpose
Linearity Correlation coefficient (R²) ≥ 0.995Demonstrates a proportional response of the instrument to changes in analyte concentration.[15]
Accuracy 70-130% recovery for spiked samplesMeasures the closeness of the measured value to the true value.[13]
Precision Relative Standard Deviation (RSD) ≤ 20%Assesses the repeatability and reproducibility of the method.[13]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest concentration of an analyte that can be reliably detected.[13]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1The lowest concentration of an analyte that can be accurately quantified.[13][16][17]

Troubleshooting

Problem Potential Cause(s) Solution(s)
Poor Peak Shape (Tailing) Active sites in the inlet liner or column; Column contamination.Use a deactivated liner; Trim the first few cm of the column; Bake out the column.
Low Analyte Response Leak in the system; Contaminated ion source; Inefficient extraction.Perform a leak check; Clean the ion source; Optimize sample preparation protocol.
High Background Noise Contaminated carrier gas; Column bleed; Septum bleed.Use high-purity gas with traps; Condition the column; Use a high-quality, low-bleed septum.
Retention Time Shifts Change in carrier gas flow rate; Column aging.Check for leaks and verify flow rate; Create a new calibration with updated retention times.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive protocol for the determination of biphenyl compounds in complex environmental matrices. The detailed steps for sample preparation, instrument setup, and data analysis, coupled with robust method validation, ensure the generation of high-quality, defensible data. This protocol serves as a strong foundation for laboratories involved in environmental monitoring and research.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Biphenyl: From Routine Quantification to Advanced Separation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from a Senior Application Scientist

Abstract

This comprehensive guide details robust and validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of biphenyl. Biphenyl, a key intermediate in chemical synthesis and a potential process impurity in drug substances, requires accurate and reliable quantification.[1][2] This document provides both a foundational isocratic method suitable for routine quality control and explores advanced considerations for separating biphenyl from related compounds. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific principles behind the methodologies, adherence to validation standards, and practical implementation.

The Scientific Rationale: Method Selection for Biphenyl Analysis

The successful analysis of any analyte by HPLC begins with a fundamental understanding of its physicochemical properties. Biphenyl is a nonpolar, aromatic hydrocarbon, consisting of two benzene rings linked by a single covalent bond.[3] It is practically insoluble in water but soluble in organic solvents like acetonitrile and methanol.[3] These characteristics are the primary drivers for selecting the analytical approach.

1.1. The Principle of Reversed-Phase Chromatography

Reversed-Phase (RP) HPLC is the dominant mode of separation for nonpolar to moderately polar compounds, making it the ideal choice for biphenyl analysis.[4] In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. Biphenyl, being hydrophobic, strongly interacts with the nonpolar stationary phase. By using a mobile phase, typically a mixture of water and a less polar organic solvent like acetonitrile or methanol, the analyte is eluted from the column. The higher the organic content of the mobile phase, the weaker the interaction between biphenyl and the stationary phase, leading to faster elution.

1.2. Stationary Phase Selection: C18 vs. Biphenyl Columns

  • C18 (Octadecylsilane) Columns: C18 columns are the most common and versatile reversed-phase columns. They provide excellent hydrophobic retention for nonpolar compounds like biphenyl and are effective for general-purpose quantification.[1][4][5][6]

  • Biphenyl Columns: For applications requiring enhanced selectivity for aromatic compounds, biphenyl-functionalized stationary phases offer a distinct advantage.[7] These phases leverage π-π interactions between the electron-rich biphenyl groups on the silica surface and the aromatic rings of the analyte.[8][9] This can lead to unique selectivity and improved resolution of biphenyl from other aromatic impurities or metabolites, which may not be achievable on a standard C18 column.[7] The choice between acetonitrile and methanol as the organic modifier can further modulate these π-π interactions, with methanol often enhancing them.[9][10]

1.3. Detection: UV Spectroscopy

Biphenyl possesses a strong chromophore due to its conjugated aromatic system, making it an ideal candidate for Ultraviolet (UV) detection. It exhibits a significant absorbance maximum around 254 nm, a common wavelength used in HPLC-UV detectors that provides excellent sensitivity for this class of compounds.[1][2][4]

Method Validation: Ensuring Trustworthiness and Reliability

A described analytical method is only as reliable as its validation. All protocols must be validated to ensure they are suitable for their intended purpose.[1] Validation is performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline.[2][5][6]

A validated HPLC method provides a self-validating system of checks to ensure data integrity. Key validation parameters are summarized in the table below.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products).Peak purity analysis (e.g., using a PDA detector); resolution (Rs) > 2 between biphenyl and adjacent peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (R²) ≥ 0.995.[5][6][11]
Accuracy To measure the closeness of test results to the true value, often assessed by spike/recovery studies.Mean recovery typically within 98.0% to 102.0%.
Precision To measure the degree of scatter between a series of measurements (repeatability, intermediate precision).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined by signal-to-noise ratio (e.g., S/N = 3).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio (e.g., S/N = 10); RSD at this concentration should meet precision criteria.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature).System suitability parameters remain within acceptance criteria.

Protocol 1: Isocratic HPLC-UV Method for Biphenyl Quantification

This protocol describes a robust, validated isocratic method for the routine quantification of biphenyl in a drug substance or sample matrix.

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pumping system, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Syringes and 0.45 µm syringe filters.

Reagents and Standard Preparation
  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Biphenyl Reference Standard (USP grade or equivalent, >99.5% purity).

Stock Standard Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of Biphenyl Reference Standard.

  • Transfer into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This solution should be stored under refrigeration.

Working Standard Solutions (Calibration Curve):

  • Prepare a series of at least five working standard solutions by performing serial dilutions of the Stock Standard Solution with the mobile phase.

  • A typical concentration range would be 1 µg/mL to 100 µg/mL.[1]

Chromatographic Conditions
Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good hydrophobic retention for biphenyl.[2][5][6]
Mobile Phase Acetonitrile : Water (70:30, v/v)Provides sufficient elution strength for biphenyl, resulting in a reasonable retention time and good peak shape.[1][4]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, ensuring good efficiency.
Injection Volume 10 µLA standard volume that balances sensitivity and peak shape.
Column Temperature 30°CMaintains stable retention times and improves peak symmetry.
Detection Wavelength 254 nmCorresponds to a strong absorbance maximum for biphenyl, ensuring high sensitivity.[1][2][4]
Run Time 10 minutesSufficient to elute biphenyl and any minor, faster-eluting impurities.
Experimental Workflow & System Suitability

The general workflow for the analysis is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System SST System Suitability Test HPLC_System->SST Injection Inject Standards & Samples SST->Injection If Passed Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection @ 254 nm Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Biphenyl Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the HPLC analysis of biphenyl.

Before starting the analysis, the system must pass a suitability test to ensure it is performing correctly.

System Suitability Test (SST):

  • Inject the mobile phase or a blank solution to ensure no interfering peaks are present.

  • Make five replicate injections of a mid-range working standard solution (e.g., 20 µg/mL).

  • Calculate the parameters below. The system is deemed suitable for use if the criteria are met.

SST Parameter Acceptance Criteria
Tailing Factor (Tf) ≤ 2.0
Theoretical Plates (N) ≥ 2000
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh a quantity of the sample expected to contain approximately 2.5 mg of biphenyl and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a target concentration of 100 µg/mL. Sonicate if necessary to ensure complete dissolution.[1] Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Run:

    • Set up the sequence in the chromatography software.

    • Inject the blank, followed by the working standard solutions for the calibration curve.

    • Inject the prepared sample solutions. It is good practice to bracket sample injections with standard injections to monitor for any drift in system performance.

Data Analysis and Calculation
  • Integrate the peak area of biphenyl in all chromatograms.

  • Construct a calibration curve by plotting the peak area (y-axis) versus the concentration (x-axis) of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve to obtain the equation (y = mx + c) and the correlation coefficient (R²).[6]

  • Determine the concentration of biphenyl in the sample solution using the regression equation.

  • Calculate the final amount of biphenyl in the original sample, accounting for the initial sample weight and dilution factors.

Advanced Protocol: Gradient HPLC for Biphenyl and its Polar Derivatives

In drug metabolism studies or forced degradation analysis, it is often necessary to separate the parent compound (biphenyl) from more polar derivatives, such as hydroxylated biphenyls. An isocratic method may not provide sufficient resolution. A gradient method, where the mobile phase composition is changed during the run, is required.

Rationale for a Gradient Method

A gradient elution starts with a weaker mobile phase (lower percentage of organic solvent) to retain and resolve early-eluting polar compounds. The strength of the mobile phase is then gradually increased to elute the less polar compounds, like biphenyl, in a reasonable time with good peak shape. This approach provides superior resolution across a wider polarity range compared to an isocratic method.

Chromatographic Conditions (Gradient)
Parameter Condition
Column Biphenyl or Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.2 mL/min
Column Temperature 40°C
Detection PDA Detector, scan 200-400 nm; extract at 254 nm
Gradient Program Time (min)
0.0
15.0
17.0
17.1
22.0

Note: The use of 0.1% formic acid helps to control the ionization of phenolic hydroxyl groups on the metabolites, leading to sharper peaks.[10] A Biphenyl column is recommended to enhance the separation of these closely related aromatic structures.[10]

Logical Framework for Method Development and Validation

Developing and validating a robust HPLC method involves a systematic process of experimentation and verification.

Validation_Logic cluster_Validation Validation Experiments Method_Dev Method Development (Selectivity, Resolution) Validation_Protocol Validation Protocol Definition (ICH Q2(R1)) Method_Dev->Validation_Protocol Specificity Specificity (Peak Purity, Resolution) Validation_Protocol->Specificity Linearity Linearity & Range (Calibration Curve) Validation_Protocol->Linearity Accuracy Accuracy (Spike/Recovery) Validation_Protocol->Accuracy Precision Precision (Repeatability) Validation_Protocol->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Validation_Protocol->LOD_LOQ Robustness Robustness (Parameter Variation) Validation_Protocol->Robustness Validation_Report Final Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Logical workflow for HPLC method validation.

References

Application Note: Unambiguous Structural Elucidation of 4-Chloro-2-fluoro-1,1'-biphenyl using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Challenge of Substituted Biphenyls

Substituted biphenyls are a class of organic compounds with two phenyl rings linked by a single carbon-carbon bond. Their structural analysis is often complicated by the potential for restricted rotation around this central bond, leading to complex NMR spectra. The introduction of halogen substituents, such as chlorine and fluorine, further modulates the electronic environment of the aromatic rings, resulting in distinct and predictable changes in the NMR spectra. 4-Chloro-2-fluoro-1,1'-biphenyl presents an interesting case study due to the presence of two different halogens on the same phenyl ring, each exerting unique electronic and through-space effects. Accurate and unambiguous assignment of the ¹H and ¹³C NMR spectra is paramount for confirming the identity and purity of this compound in various research and development settings.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. The following protocol is recommended for the preparation of this compound for NMR analysis.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1][2]

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent[3]

  • High-quality 5 mm NMR tubes[4]

  • Glass Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.5-0.6 mL of deuterated chloroform (CDCl₃) to the vial.[3][4] The use of a deuterated solvent is crucial for the spectrometer's deuterium lock and to avoid large solvent peaks in the ¹H NMR spectrum.[1]

  • Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied, but care should be taken to avoid solvent evaporation.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, unscratched 5 mm NMR tube. Solid particles can interfere with proper shimming, leading to broadened spectral lines.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra of this compound on a 400 MHz spectrometer.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHzProvides good spectral dispersion for resolving complex multiplets.
Pulse Programzg30Standard 30-degree pulse for quantitative measurements.
Number of Scans16Sufficient for good signal-to-noise ratio with the recommended sample concentration.
Relaxation Delay2.0 sAllows for adequate relaxation of protons between scans.
Acquisition Time4.0 sEnsures good digital resolution.
Spectral Width20 ppmCovers the entire aromatic region and any potential impurities.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectrometer Frequency100 MHzStandard for a 400 MHz ¹H spectrometer.
Pulse Programzgpg30Proton-decoupled 30-degree pulse for simplified spectra and improved sensitivity.
Number of Scans1024Necessary due to the low natural abundance of the ¹³C isotope.[5]
Relaxation Delay2.0 sStandard delay for most carbon environments.
Acquisition Time1.5 sProvides adequate resolution for carbon signals.
Spectral Width250 ppmEncompasses the full range of expected carbon chemical shifts.

Spectral Analysis and Interpretation

The structure and numbering scheme for this compound are shown below. This numbering is used for the assignment of the NMR signals.

Caption: Structure and numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region (δ 7.0-8.0 ppm). The spectrum will be complex due to proton-proton (H-H) and proton-fluorine (H-F) couplings.

Predicted Chemical Shifts and Coupling Patterns:

ProtonPredicted δ (ppm)MultiplicityExpected Coupling Constants (Hz)Rationale
H-37.20 - 7.30dd³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 2.0Ortho to chlorine, meta to fluorine.
H-57.40 - 7.50dd³J(H-H) ≈ 8.5, ⁵J(H-F) ≈ 0.5Ortho to chlorine, para to fluorine.
H-67.30 - 7.40t³J(H-H) ≈ 8.5Meta to both chlorine and fluorine.
H-2', H-6'7.55 - 7.65mOrtho to the substituted phenyl ring.
H-3', H-5'7.45 - 7.55mMeta to the substituted phenyl ring.
H-4'7.35 - 7.45mPara to the substituted phenyl ring.
  • Fluorine Coupling: The presence of the fluorine atom at the C-2 position will introduce additional splitting to the protons on the same ring. The magnitude of the H-F coupling constant decreases with the number of bonds separating the nuclei (³J > ⁴J > ⁵J).[6]

  • Substituent Effects: The electron-withdrawing nature of both chlorine and fluorine will generally deshield the protons on the first phenyl ring, shifting them downfield compared to unsubstituted biphenyl.[7]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals, as all carbon atoms are in unique chemical environments. The most significant feature will be the large one-bond carbon-fluorine coupling (¹J(C-F)) and smaller two-, three-, and four-bond couplings.[8]

Predicted Chemical Shifts and Coupling Patterns:

CarbonPredicted δ (ppm)Multiplicity (due to C-F coupling)Expected Coupling Constants (Hz)Rationale
C-1130 - 135d³J(C-F) ≈ 3-5Attached to the second phenyl ring, meta to fluorine.
C-2158 - 162d¹J(C-F) ≈ 240-250Directly bonded to fluorine, large one-bond coupling.[9]
C-3120 - 125d³J(C-F) ≈ 8-10Ortho to chlorine, meta to fluorine.
C-4133 - 137sAttached to chlorine.
C-5128 - 132d⁴J(C-F) ≈ 2-4Ortho to chlorine, para to fluorine.
C-6115 - 120d²J(C-F) ≈ 20-25Ortho to fluorine.[8]
C-1'138 - 142sPoint of attachment to the substituted ring.
C-2', C-6'128 - 130sOrtho to the substituted phenyl ring.
C-3', C-5'129 - 131sMeta to the substituted phenyl ring.
C-4'127 - 129sPara to the substituted phenyl ring.
  • Carbon-Fluorine Coupling: The C-F coupling is a powerful tool for assigning carbon signals. The one-bond coupling for C-2 will be a large, easily identifiable doublet. The smaller, longer-range couplings can also aid in the assignment of other carbons in the fluorinated ring.[10][11]

  • Substituent Effects: The electronegative fluorine atom will cause a significant downfield shift for the directly attached carbon (C-2). The chlorine atom will also cause a downfield shift for C-4, though to a lesser extent.

G cluster_0 NMR Analysis Workflow A Sample Preparation (5-25 mg in 0.5 mL CDCl3) B 1H NMR Acquisition (400 MHz) A->B C 13C NMR Acquisition (100 MHz) A->C D 1H Spectrum Analysis (Chemical Shifts, H-H & H-F Couplings) B->D E 13C Spectrum Analysis (Chemical Shifts, C-F Couplings) C->E F Structure Confirmation D->F E->F

Caption: Experimental workflow for NMR analysis.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a robust and reliable method for the structural elucidation of this compound. By carefully analyzing the chemical shifts, proton-proton coupling constants, and, most importantly, the proton-fluorine and carbon-fluorine coupling patterns, an unambiguous assignment of all proton and carbon signals can be achieved. The protocols and spectral interpretation guidelines presented in this application note serve as a valuable resource for researchers working with halogenated biphenyls and other complex aromatic systems.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of fluorinated biphenyls via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during this critical C-C bond formation. The electron-withdrawing nature of fluorine substituents presents unique hurdles, from sluggish reactions to unwanted side reactions. This center will equip you with the knowledge to navigate these complexities and optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues users face when performing Suzuki-Miyaura couplings with fluorinated substrates.

Q1: My reaction with a fluorinated aryl halide is giving a very low yield. What are the first parameters I should check?

A: Low yields in the Suzuki coupling of fluorinated compounds are a frequent challenge, often stemming from the electron-deficient nature of the aryl halide, which can impede the oxidative addition step.[1] A systematic approach to troubleshooting is crucial.

Here are the primary factors to investigate:

  • Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may be inefficient for electron-deficient substrates. More electron-rich and bulky phosphine ligands are often required to facilitate both the oxidative addition and reductive elimination steps. Consider screening a panel of Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) which are known to be effective for challenging couplings.[2]

  • Base Selection: The base is not merely a spectator; it plays a critical role in activating the boronic acid for transmetalation.[3][4] For fluorinated systems, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. However, overly harsh basic conditions can promote side reactions.[5]

  • Solvent and Temperature: Ensure your reagents are soluble at the reaction temperature. Solvents like dioxane, toluene, or DMF, often with a small amount of water, are commonly used.[5] If solubility is an issue, increasing the temperature or switching to a solvent with a higher boiling point like CPME might be beneficial.[5]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure your reaction vessel is thoroughly degassed and maintained under a positive pressure of an inert gas like nitrogen or argon throughout the experiment.[5]

Q2: What is protodeboronation and how can I prevent it?

A: Protodeboronation is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively consuming your nucleophile without it participating in the desired cross-coupling.[6] This process is often catalyzed by aqueous acidic or basic conditions.[7][8]

Strategies to Prevent Protodeboronation:

  • Use Anhydrous Conditions: If possible, use anhydrous solvents and reagents. While some water is often beneficial for dissolving the base and facilitating the catalytic cycle, excess water can promote protodeboronation.[5]

  • Choose a Milder Base: If you suspect the base is too harsh, consider switching to a milder option like KF.

  • Employ More Stable Boron Reagents: Boronic acids can be unstable.[6] Consider using more robust alternatives:

    • Pinacol Boronic Esters: These are generally more stable than their corresponding boronic acids and can prevent decomposition.[5][7]

    • Potassium Organotrifluoroborates (R-BF₃K): These salts are highly stable and slowly release the boronic acid in situ, keeping its concentration low and minimizing side reactions.[6][7]

    • MIDA Boronates: These N-methyliminodiacetic acid protected boronates offer a "slow-release" mechanism, ensuring a low concentration of the free boronic acid, which is highly effective at suppressing protodeboronation.[1][6]

Q3: My reaction is stalling and not going to completion. What should I investigate?

A: Incomplete conversion can be due to several factors:

  • Catalyst Deactivation: The active Pd(0) species can be deactivated through oxidation or formation of inactive palladium black. Ensure rigorous degassing.[5] If the reaction stalls, sometimes a fresh portion of the catalyst can restart it.

  • Insufficient Base: The base is consumed during the reaction. Ensure you are using a sufficient excess (typically 2-3 equivalents). The solubility of the base is also critical; if it's not dissolving, it can't participate effectively.[5]

  • Reagent Stoichiometry: While a 1:1 ratio of coupling partners is theoretically sufficient, it is common practice to use a slight excess (1.2-1.5 equivalents) of the boronic acid/ester to drive the reaction to completion.

  • Temperature: The reaction may require more thermal energy. If you are running the reaction at 80 °C, consider increasing it to 100-110 °C, provided your substrates are stable at higher temperatures.[8]

Q4: I am observing significant homocoupling of my boronic acid. How can I minimize this?

A: Homocoupling (the formation of a biaryl from two molecules of the boronic acid) is a common side reaction, often mediated by the palladium catalyst in the presence of an oxidant (like trace oxygen).[7]

To minimize homocoupling:

  • Rigorous Degassing: This is the most critical step. Oxygen can facilitate the oxidative homocoupling pathway. Purge your solvent and reaction mixture thoroughly with an inert gas.

  • Use a Pd(II) Precatalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) need to be reduced to the active Pd(0) state. This reduction can sometimes be initiated by the boronic acid, leading to homocoupling. Using a Pd(0) source like Pd₂(dba)₃ might be advantageous.

  • Ligand Choice: The right ligand can stabilize the palladium catalyst and favor the cross-coupling pathway over homocoupling.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Catalyst and Ligand Selection for Electron-Deficient Arenes

The choice of the palladium source and, more importantly, the phosphine ligand is paramount for the successful coupling of fluorinated arenes. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For electron-poor aryl halides, ligands that are both electron-rich and bulky are generally preferred as they promote the challenging oxidative addition step.

Ligand Structure Type Key Characteristics Typical Applications & Notes
PPh₃ (Triphenylphosphine)MonodentateStandard, inexpensive, air-stable.Often insufficient for challenging fluorinated substrates. Can be a good starting point for simple systems.
SPhos Buchwald BiarylphosphineBulky and electron-rich.Excellent for a wide range of challenging couplings, including those with aryl chlorides and electron-deficient bromides.[9]
XPhos Buchwald BiarylphosphineVery bulky and electron-rich.Often provides higher reactivity than SPhos for particularly difficult substrates, including sterically hindered ones.
RuPhos Buchwald BiarylphosphineElectron-rich with a specific steric profile.Highly effective for heteroaryl couplings and can be beneficial for fluorinated systems.
P(t-Bu)₃ (Tri-tert-butylphosphine)Monodentate AlkylphosphineExtremely electron-rich, sterically demanding, and air-sensitive.Highly active catalyst system when paired with Pd₂(dba)₃, often effective at room temperature for aryl bromides.[10]
dppf (1,1'-Bis(diphenylphosphino)ferrocene)BidentateForms stable, well-defined complexes like PdCl₂(dppf).A robust and versatile ligand, though sometimes less active than modern biarylphosphines for highly challenging substrates.
Guide 2: The Critical Role of the Base and Solvent System

The base is essential for the transmetalation step. It reacts with the boronic acid to form an anionic "ate" complex (e.g., R-B(OH)₃⁻), which is more nucleophilic and readily transfers its organic group to the palladium center.[4][11]

Base Strength Solubility Common Use Cases & Considerations
Na₂CO₃ / K₂CO₃ ModerateSoluble in water.Standard, inexpensive choice. Often used in aqueous/organic solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O).[5] May not be strong enough for less reactive fluorinated substrates.
K₃PO₄ StrongModerately soluble in water, often used as a fine powder.A very common and effective base for challenging couplings. Can often be used under anhydrous or nearly anhydrous conditions.[5]
Cs₂CO₃ StrongGood solubility in some organic solvents.Highly effective, particularly for difficult couplings. Its higher cost is a consideration.
KF MildSoluble in water.A mild base that can be advantageous when base-sensitive functional groups are present. Can also help to prevent protodeboronation but may lead to slower reaction rates.
Organic Bases (e.g., Et₃N) MildSoluble in organic solvents.Generally not effective for activating boronic acids in Suzuki couplings and are not recommended.

Solvent Considerations: The solvent must dissolve the reactants, but its polarity and boiling point also play a role.

  • Aprotic Solvents: Toluene, Dioxane, THF, and DMF are common. They provide good solubility for organic substrates.

  • Water as a Co-solvent: A small amount of water is often added to dissolve the inorganic base and can accelerate the reaction.[5] Typical ratios range from 5:1 to 10:1 (organic:water).

  • Anhydrous Conditions: For substrates prone to protodeboronation, running the reaction under strictly anhydrous conditions with a base like K₃PO₄ can be beneficial.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the fluorinated aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated biphenyl.[8]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improve yields by providing rapid and uniform heating.

  • Reaction Setup: To a microwave reaction vial, add the fluorinated aryl halide (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), the palladium catalyst (e.g., PdCl₂(dppf), 2-3 mol%), and the base (e.g., K₂CO₃, 3.0 equiv.).

  • Solvent Addition: Add the solvent system (e.g., 4:1 Dioxane/H₂O).

  • Sealing: Seal the vial with a cap.

  • Microwave Reaction: Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-30 minutes).

  • Work-up and Purification: Follow the steps outlined in Protocol 1.

Part 4: Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar¹-Pd(II)L₂-X B->C D Transmetalation C->D E Ar¹-Pd(II)L₂-Ar² D->E F Reductive Elimination E->F F->A  Regenerates  Catalyst G Ar¹-Ar² (Product) F->G Ar1X Ar¹-X Ar1X->B Ar2B [Ar²-B(OH)₃]⁻ Ar2B->D

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Inert Verify Inert Atmosphere (Degassing, N₂/Ar) Start->Check_Inert Check_Reagents Check Reagent Quality & Stoichiometry (Excess Boronic Acid?) Check_Inert->Check_Reagents If atmosphere is good Optimize_Base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) Check_Reagents->Optimize_Base If reagents are okay Optimize_Ligand Screen Ligands (e.g., SPhos, XPhos) Optimize_Base->Optimize_Ligand If still low Success Improved Yield Optimize_Base->Success If yield improves Optimize_Temp Increase Temperature Optimize_Ligand->Optimize_Temp If still low Optimize_Ligand->Success If yield improves Check_Side_Reactions Analyze for Side Products (Protodeboronation, Homocoupling) Optimize_Temp->Check_Side_Reactions If still low Use_Stable_Boron Switch to Boronic Ester or Trifluoroborate Check_Side_Reactions->Use_Stable_Boron If protodeboronation is observed Use_Stable_Boron->Success

Caption: A systematic workflow for troubleshooting low-yield reactions.

Part 5: References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. --INVALID-LINK--

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from --INVALID-LINK--

  • BenchChem. (2025, December). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,4-Difluorophenylboronic Acid with Aryl Halides. --INVALID-LINK--

  • BenchChem. (2025, November). Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Fluorinated Compounds. --INVALID-LINK--

  • Kharasch, M. S., & Fields, E. K. (1941). The Suzuki coupling of aryl chlorides with boronic acids using a ferrocene-containing Pd(II)–diimine complex as catalyst. Journal of the American Chemical Society, 63(8), 2316–2320. --INVALID-LINK--

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from --INVALID-LINK--

  • Carrow, B. P., & Hartwig, J. F. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(3), 664-665. --INVALID-LINK--

  • Lima, C. F. R. A. C., Lima, S., Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762. --INVALID-LINK--

  • Molander, G. A., & Trice, S. L. J. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 14(18), 4838-4841. --INVALID-LINK--

  • Boyd, S., & Lloyd-Jones, G. C. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 127(12), 2774–2786. --INVALID-LINK--

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. --INVALID-LINK--

  • Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(47), 19505–19511. --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • ResearchGate. (2013). The proposed mechanism for protodeboronation of arylboronic acids. --INVALID-LINK--

  • Liu, L., Zhang, Y., & Wang, Y. (2005). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Synthesis, 2005(14), 2377-2380. --INVALID-LINK--

  • Billingsley, K. L., & Buchwald, S. L. (2008). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Communications, (43), 5481-5483. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. --INVALID-LINK--

  • Graphviz. (n.d.). Graphviz - Graph Visualization Software. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. --INVALID-LINK--

References

Common side reactions in the synthesis of 4-Chloro-2-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluoro-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis, primarily via palladium-catalyzed cross-coupling reactions. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter in the laboratory. Each answer provides an explanation of the underlying cause and a step-by-step guide to remediation.

Q1: My reaction yield is low, and I observe a major byproduct with a molecular weight corresponding to the loss of the chloro or bromo group from my aryl halide starting material. What is happening and how can I fix it?

A1: You are likely observing a dehalogenation side reaction. This is a common issue in Suzuki-Miyaura coupling where the aryl halide is reduced, and the halogen is replaced by a hydrogen atom, consuming your starting material.[1][2]

Causality: The primary culprit is the formation of a palladium-hydride (Pd-H) species.[1] This reactive intermediate can arise from several sources in your reaction mixture, including certain bases (especially alkoxides), solvents (like alcohols), or even trace amounts of water.[1][3] Once formed, the Pd-H species can undergo reductive elimination with the aryl group on the palladium center, yielding the undesired dehalogenated arene (Ar-H) instead of the desired biphenyl product.[3] Electron-deficient aryl halides are particularly susceptible to this side reaction.[1]

Troubleshooting Protocol:

  • Re-evaluate Your Base: The choice of base is critical. Strong bases can promote the formation of Pd-H species.

    • Action: Switch to a weaker inorganic base. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives that are less prone to generating hydride species.[1]

  • Select an Appropriate Ligand: The ligand modulates the reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands can favor the desired reductive elimination over dehalogenation.

    • Action: Employ ligands such as SPhos, XPhos, or other biaryl phosphines. These ligands promote a faster rate of cross-coupling, which can outcompete the dehalogenation pathway.[1][4]

  • Choose a Non-Protic Solvent: Solvents like methanol or ethanol can act as hydride donors.

    • Action: Use anhydrous, aprotic solvents such as dioxane, toluene, or THF. Ensure your solvent is thoroughly degassed to remove oxygen and water.

  • Optimize Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the likelihood of dehalogenation.[2]

    • Action: Monitor your reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.

Q2: I'm seeing a significant amount of a byproduct that corresponds to my boronic acid starting material but with a hydrogen replacing the boronic acid group. What is this side reaction and how can I prevent it?

A2: This side reaction is known as protodeboronation. It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying your nucleophilic coupling partner.[5]

Causality: Protodeboronation is a well-known and often problematic side reaction in Suzuki couplings.[5] It is frequently catalyzed by the aqueous base required to activate the boronic acid for transmetalation.[5][6] The mechanism can be complex and is highly dependent on the reaction pH and the specific structure of the boronic acid.[5] Some studies have also shown that certain palladium(II) complexes, particularly those with bulky phosphine ligands, can paradoxically accelerate protodeboronation.[7]

Troubleshooting Protocol:

  • Modify the Base and Solvent System: Since the base is often the primary cause, altering it can have a significant impact.

    • Action 1: Switch to a non-hydroxide base. Cesium fluoride (CsF) or potassium fluoride (KF) can be effective in promoting the coupling while minimizing protodeboronation, especially for sensitive substrates.[8][9]

    • Action 2: Reduce the amount of water in the reaction. While some water is often necessary, excess water can facilitate protonolysis. Try using a solvent system with a lower water content, or consider using boronate esters (e.g., pinacol esters), which can be less susceptible to protodeboronation under certain conditions.[10]

  • Control Reaction Temperature: The rate of protodeboronation can be highly temperature-dependent.

    • Action: Attempt the reaction at a lower temperature. A dramatic increase in the desired product selectivity has been observed by lowering the temperature in some systems.[8]

  • Protect the Boronic Acid: For particularly sensitive substrates, using a more stable boronic acid derivative can be beneficial.

    • Action: Convert the boronic acid to its corresponding pinacol ester or N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are particularly stable and can be used in a slow-release strategy for the active boronic acid, keeping its instantaneous concentration low and thus minimizing side reactions.

Q3: My LC-MS shows a dimeric byproduct corresponding to two molecules of my boronic acid coupling together. Why does this homocoupling occur, and what conditions will favor the desired cross-coupling?

A3: You are observing boronic acid homocoupling. This side reaction produces a symmetrical biaryl from your boronic acid, reducing the yield of the intended unsymmetrical product.

Causality: There are two primary pathways for boronic acid homocoupling. The most common involves the reaction of the boronic acid with a Pd(II) species, leading to the formation of the homocoupled product and Pd(0).[6][11] This can be particularly problematic at the beginning of the reaction if the reduction of the Pd(II) precatalyst to the active Pd(0) state is slow. A second, less common mechanism can occur even in the absence of oxygen and involves a protonolysis/second transmetalation event.[4]

Troubleshooting Protocol:

  • Ensure Efficient Pd(II) to Pd(0) Reduction: The key is to minimize the concentration of Pd(II) species in the reaction mixture.

    • Action 1: Add a mild reducing agent. Including a small amount of a reducing agent like potassium formate can help maintain the palladium in its active Pd(0) oxidation state and suppress Pd(II)-mediated homocoupling.[11]

    • Action 2: Use a Pd(0) precatalyst directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. However, be aware that these can be less stable than Pd(II) precatalysts.

  • Optimize Ligand Selection: The right ligand can promote the desired catalytic cycle while disfavoring homocoupling pathways.

    • Action: The use of bulky biarylphosphine ligands like SPhos has been shown to be highly effective in promoting the cross-coupling of challenging substrates while minimizing homocoupling.[4]

  • Control Reagent Addition: Slowly adding one of the coupling partners can keep its concentration low, disfavoring the bimolecular homocoupling reaction.

    • Action: Set up the reaction with the aryl halide, catalyst, ligand, and base. Then, add the boronic acid solution slowly over several hours using a syringe pump. This strategy is often employed in industrial scale-ups to control side reactions.[11]

  • Maintain an Inert Atmosphere: While not all homocoupling is oxygen-mediated, rigorously excluding oxygen by degassing solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is a critical best practice to prevent oxidative pathways that can lead to homocoupling.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Suzuki-Miyaura synthesis of this compound?

A1: The synthesis follows a well-established catalytic cycle involving a palladium catalyst.[12][13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 1-bromo-4-chloro-2-fluorobenzene), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid (e.g., 4-chlorophenylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its aryl group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Q2: How do I choose the right palladium catalyst, ligand, and base for this specific transformation?

A2: The "right" combination depends on the specific substrates, but for a potentially challenging coupling like this (due to the chloro- and fluoro-substituents), a modern catalyst system is recommended.

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common, robust, and cost-effective Pd(II) precatalysts.[14][15]

  • Ligand: Bulky, electron-rich biaryl phosphine ligands are the standard for difficult couplings. SPhos or XPhos are excellent starting points as they generally provide high activity and stability, promoting fast oxidative addition and reductive elimination.[4][14]

  • Base: A moderately strong inorganic base is usually optimal. K₂CO₃ or K₃PO₄ are widely used and effective. They are strong enough to promote transmetalation but are less likely to cause base-induced side reactions compared to hydroxides or alkoxides.[1]

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, while Suzuki-Miyaura coupling is often the most versatile and functional-group tolerant method, other cross-coupling reactions can be used. The Grignard reaction, for example, involves coupling an aryl Grignard reagent (e.g., (4-chlorophenyl)magnesium bromide) with an aryl halide. However, Grignard reagents are highly basic and incompatible with many functional groups (like esters, acids, etc.).[16][17] They are also prone to their own set of side reactions, such as Wurtz-type homocoupling.[16][18] For most applications, particularly in drug development, the Suzuki-Miyaura reaction remains the preferred method due to its milder conditions and broader scope.[19]

Q4: What are the best practices for setting up a Suzuki coupling reaction to minimize side products from the start?

A4:

  • Use High-Purity Reagents: Impurities in starting materials, solvents, or bases can inhibit the catalyst or cause side reactions.

  • Ensure an Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, can be sensitive to oxygen. Assemble your reaction under an inert atmosphere (Argon or Nitrogen).

  • Degas Your Solvents: Before use, thoroughly degas your solvent(s) to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]

  • Order of Addition: A common and effective procedure is to charge the reaction vessel with the aryl halide, boronic acid, base, and ligand, followed by the degassed solvent, and finally the palladium catalyst just before heating.

Section 3: Protocols & Data

Protocol 1: Optimized Suzuki Coupling for this compound

This protocol is a general starting point and may require optimization.

  • To an oven-dried reaction flask, add 1-bromo-4-chloro-2-fluorobenzene (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and SPhos (0.02 eq).

  • Seal the flask with a septum and purge with argon for 10 minutes.

  • Add palladium(II) acetate (Pd(OAc)₂, 0.01 eq).

  • Add degassed 1,4-dioxane and water (e.g., in a 10:1 ratio by volume). The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the limiting reagent.

  • Stir the mixture vigorously and heat to 90-100 °C.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature for workup.

Table 1: Comparison of Reaction Conditions and Impact on Side Products
ParameterCondition A (Suboptimal)Condition B (Optimized)Likely Outcome
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosCondition B offers higher activity and stability, reducing reaction time and side reactions.[4]
Base Sodium Ethoxide (NaOEt)Potassium Carbonate (K₂CO₃)Condition A is highly likely to cause dehalogenation. Condition B is much safer.[1]
Solvent Ethanol / WaterDioxane / WaterEthanol in A can be a hydride source for dehalogenation. Dioxane in B is inert.[3]
Atmosphere AirArgonAir can oxidize the catalyst and promote homocoupling. An inert atmosphere is crucial.

Section 4: Visualizations

Diagrams of Key Reaction Pathways and Workflows

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_aryl Ar¹-Pd(II)-X(L₂) (Oxidative Adduct) pd0->pd2_aryl Oxidative Addition pd2_biaryl Ar¹-Pd(II)-Ar²(L₂) pd2_aryl->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination product Ar¹-Ar² (Product) pd2_biaryl->product boronate Ar²-B(OH)₃⁻ (Activated Boronate) boronate->pd2_aryl sub_halide Ar¹-X (4-Chloro-2-fluoro-aryl halide) sub_halide->pd0 sub_boronic Ar²-B(OH)₂ (4-Chloro-phenylboronic acid) sub_boronic->boronate base Base (e.g., K₂CO₃) base->boronate

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Side Reaction Pathways pd2_aryl Ar¹-Pd(II)-X(L₂) pd_hydride H-Pd(II)-X(L₂) pd2_aryl->pd_hydride Hydride Transfer boronic_acid Ar²-B(OH)₂ protodeboronated Ar²-H (Protodeboronation) boronic_acid->protodeboronated homocoupled Ar²-Ar² (Homocoupling) boronic_acid->homocoupled aryl_halide Ar¹-X dehalogenated Ar¹-H (Dehalogenation) pd_hydride->dehalogenated Reductive Elimination hydride_source Hydride Source (Solvent, Base) hydride_source->pd2_aryl proton_source Proton Source (H₂O, Base) proton_source->boronic_acid Protonolysis pd2 Pd(II) pd2->boronic_acid Pd(II)-mediated

Caption: Key mechanistic pathways for common side reactions.

Troubleshooting Workflow start Low Yield or Impure Product analyze Analyze Crude Mixture (LC-MS, ¹H NMR, TLC) start->analyze identify Identify Major Byproduct(s) analyze->identify dehalogenation Dehalogenation (Ar-H) identify->dehalogenation MW = Ar-H protodeboronation Protodeboronation (Ar'-H) identify->protodeboronation MW = Ar'-H homocoupling Homocoupling (Ar'-Ar') identify->homocoupling MW = Ar'-Ar' other Other/Complex Mixture identify->other Unclear action_dehal 1. Change Base (K₂CO₃, K₃PO₄) 2. Change Ligand (SPhos) 3. Use Aprotic Solvent dehalogenation->action_dehal action_proto 1. Change Base (CsF, KF) 2. Use Boronate Ester 3. Lower Temperature protodeboronation->action_proto action_homo 1. Add Reducing Agent 2. Use SPhos Ligand 3. Slow Addition of Boronic Acid homocoupling->action_homo action_other 1. Re-screen Conditions (Temp, Solvent, Base, Ligand) 2. Check Reagent Purity other->action_other

Caption: A logical workflow for troubleshooting poor reaction outcomes.

Section 5: References

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  • Wikipedia. Protodeboronation. --INVALID-LINK--

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  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. --INVALID-LINK--

  • Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. --INVALID-LINK--

  • BenchChem. Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. --INVALID-LINK--

  • Wallace, D. J., et al. (2003). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. --INVALID-LINK--

  • Tomanová, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. --INVALID-LINK--

  • Cerna, I., et al. (2021). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synfacts. --INVALID-LINK--

  • Doubleday, W. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. --INVALID-LINK--

  • Tiekink, M. J., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. --INVALID-LINK--

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. --INVALID-LINK--

  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. --INVALID-LINK--

  • Sinn, S., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. --INVALID-LINK--

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. --INVALID-LINK--

  • MilliporeSigma. Cross-Coupling Reactions Guide. --INVALID-LINK--

  • Wikipedia. Suzuki reaction. --INVALID-LINK--

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. --INVALID-LINK--

  • Queen Mary University of London. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. --INVALID-LINK--

  • Leconte, S., et al. (2007). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry. --INVALID-LINK--

  • BenchChem. A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. --INVALID-LINK--

  • Organic Syntheses. 3 - Organic Syntheses Procedure. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). --INVALID-LINK--

  • Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. --INVALID-LINK--

  • ResearchGate. Side Reactions in a Grignard Synthesis. --INVALID-LINK--

  • National Institutes of Health. (2018). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. --INVALID-LINK--

  • Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. --INVALID-LINK--

  • ResearchGate. A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. --INVALID-LINK--

  • ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. --INVALID-LINK--

  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. --INVALID-LINK--

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. --INVALID-LINK--

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. --INVALID-LINK--

References

Technical Support Center: Purification of 4-Chloro-2-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-2-fluoro-1,1'-biphenyl is a key building block in the synthesis of pharmaceuticals and advanced materials. Its purity is paramount for the success of subsequent reactions and the quality of the final product. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound, particularly after its synthesis via Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect after synthesizing this compound via a Suzuki-Miyaura coupling reaction?

A1: The impurity profile can vary based on reaction conditions, but several common byproducts are frequently observed. Understanding these is the first step to devising a purification strategy.

  • Homocoupling Products: These arise from the coupling of two identical starting molecules. You may find biphenyls formed from your boronic acid/ester (e.g., a dimer of the phenylboronic acid partner) or your aryl halide. These are often non-polar and can be challenging to separate from the desired product.[1][2]

  • Unreacted Starting Materials: Incomplete reactions will leave residual aryl halide and boronic acid (or its derivatives like boronic esters). Boronic acids are relatively polar and can often be removed with a basic wash, while the aryl halide will be non-polar.

  • Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of a biphenyl without the desired substitution pattern.[1]

  • Palladium Catalyst Residues: Residual palladium from the catalyst is a critical impurity to remove, especially for pharmaceutical applications.[3][4] It can appear as finely dispersed palladium black or soluble palladium complexes.[1]

  • Phosphine Ligand Byproducts: If phosphine-based ligands are used (e.g., PPh₃), they can be oxidized to phosphine oxides during the reaction. These are often highly polar and can sometimes be removed via crystallization or chromatography.

Q2: My initial analysis (TLC, LC-MS) shows a complex mixture. What is the best general approach to purification?

A2: A multi-step approach is often most effective for complex mixtures. The choice and sequence of techniques depend on the nature of the impurities.

Workflow for Purification Strategy

G start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO₃ wash) start->workup Remove water-soluble salts & boronic acid filter_pd Filter through Celite/Silica Plug workup->filter_pd Remove bulk of Palladium catalyst analysis1 Analyze Organic Layer (TLC/LC-MS) filter_pd->analysis1 cryst_decision Are impurities significantly different in polarity/solubility? analysis1->cryst_decision Assess impurity profile chromatography Flash Column Chromatography cryst_decision->chromatography No / Complex mixture crystallization Recrystallization cryst_decision->crystallization Yes final_product Pure Product chromatography->final_product crystallization->final_product

Caption: Initial purification decision workflow.

  • Aqueous Work-up: Begin with a standard aqueous work-up. Washing the organic layer with a mild base like sodium bicarbonate (NaHCO₃) can help remove acidic impurities, including residual boronic acid. Follow this with a brine wash to remove excess water before drying over an anhydrous salt (e.g., Na₂SO₄).[5]

  • Palladium Removal: Before concentration, passing the organic solution through a short plug of silica gel or Celite® can remove a significant amount of the palladium catalyst and other highly polar baseline impurities.[3]

  • Analysis: After concentrating the crude product, analyze it by TLC or LC-MS to identify the number and relative polarity of the remaining impurities.

  • Method Selection:

    • Recrystallization: If one major product is present with minor impurities of different polarity, recrystallization is the most efficient method for obtaining high-purity material.

    • Flash Column Chromatography: If the impurities are close in polarity to the product or if there are multiple byproducts, flash column chromatography is necessary.[6][7]

Q3: How do I effectively remove the residual palladium catalyst?

A3: Removing palladium to acceptable levels (<10 ppm for many pharmaceutical applications) is crucial and may require specific techniques beyond standard filtration.[4]

  • Filtration: After the reaction, a filtration through a pad of Celite can remove precipitated palladium black.[3]

  • Adsorbents/Scavengers: For soluble palladium, treatment with specialized scavengers is highly effective. These are often silica-based materials functionalized with thiol or amine groups that chelate the palladium.[4] Stirring the crude product solution with a scavenger for a few hours, followed by filtration, can significantly reduce palladium levels.

  • Aqueous Washes: Certain aqueous solutions can help. For example, a wash with an aqueous solution of sodium bisulfite (NaHSO₃) has been shown to be effective in reducing palladium content.[8]

Troubleshooting Guide

Symptom / Observation Possible Cause(s) Recommended Solution(s)
Product oils out during recrystallization. The solvent is too non-polar, or the cooling process is too rapid. The solubility difference between the hot and cold solvent is too extreme.[9]1. Add a small amount of a co-solvent in which the compound is more soluble to the hot solution. 2. Ensure slow cooling. Allow the flask to cool to room temperature first, then transfer to a refrigerator. 3. Try a different solvent system entirely. A good starting point is a mixture like Hexanes/Ethyl Acetate or Toluene/Heptane.[10]
Poor separation on flash column chromatography (co-elution). The chosen solvent system is not optimal; the polarity difference between the product and impurity is too small. The column may be overloaded.[11]1. Optimize the Solvent System: Use TLC to find a solvent system where the product has an Rf value of ~0.2-0.3.[6] 2. Run a Gradient: Start with a less polar eluent and gradually increase the polarity. This can improve the separation of closely eluting compounds.[6] 3. Reduce Load: Ensure the amount of crude material is not more than 1-5% of the silica gel mass. 4. Change Stationary Phase: Consider using a different stationary phase like alumina if silica is not effective.[7]
Product appears as an inseparable mixture with a non-polar impurity. The impurity is likely a homocoupling byproduct, which has a very similar polarity to the desired product.This is a classic challenge. A shallow gradient in flash chromatography is often required (e.g., starting from pure hexane and slowly increasing ethyl acetate from 0% to 2-5%). In some cases, multiple chromatographic purifications may be necessary.
Low yield after purification. The product may have significant solubility in the recrystallization mother liquor. The product might be partially lost during aqueous work-up if an unsuitable organic solvent is used.1. Recrystallization: Cool the mother liquor to a lower temperature (e.g., in a freezer) to recover more product. Minimize the amount of hot solvent used for dissolution. 2. Extraction: Ensure the organic solvent used for extraction (e.g., Ethyl Acetate, DCM) is appropriate and perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer.

Detailed Protocols

Protocol 1: High-Purity Recrystallization

This protocol is ideal when the crude product is >85% pure and impurities have different polarities.

  • Solvent Selection:

    • Place a small amount of the crude product in several test tubes.

    • Add different solvent systems (e.g., Heptane, Isopropanol, Toluene, Heptane/Ethyl Acetate mixture) to each tube.

    • A good solvent will dissolve the compound when hot but show low solubility at room temperature or upon cooling.[9] For this compound, an aliphatic/aromatic or aliphatic/ester mixture is a good starting point (e.g., heptane/toluene or hexane/ethyl acetate).[10]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen solvent to the flask.

    • Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow evaporation and promote larger crystal growth.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to obtain the pure product.

Protocol 2: Flash Column Chromatography for Complex Mixtures

This method is used when recrystallization is ineffective due to the presence of multiple impurities or impurities with similar polarity.

G prep Prepare Slurry (Silica + Eluent) pack Pack Column prep->pack load Load Sample (Dry or Wet Loading) pack->load elute Elute with Solvent (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine Identify pure fractions evap Evaporate Solvent combine->evap product Isolated Pure Product evap->product

Caption: Standard workflow for flash column chromatography.

  • Eluent Selection:

    • Using Thin Layer Chromatography (TLC), test various solvent systems. A common starting point for biphenyl compounds is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).[5]

    • Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3.[6]

  • Column Packing:

    • Select an appropriately sized column for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, avoiding air bubbles.[12]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading: For less soluble compounds, dissolve the product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[6]

  • Elution and Collection:

    • Begin eluting with the chosen solvent system. Apply positive pressure to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • If using a gradient, gradually increase the proportion of the more polar solvent to elute compounds with higher affinity for the silica.[6]

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Synthesis of 4-Chloro-2-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluoro-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the critical role of solvents in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for synthesizing this key intermediate. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic outcome.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific challenges you may encounter during the synthesis of this compound.

Question 1: My reaction is showing very low to no yield of the desired this compound. What are the likely solvent-related causes?

Answer: A low or non-existent yield is one of the most common issues in Suzuki-Miyaura couplings and is often directly linked to the choice of solvent system. The solvent plays a multifaceted role, influencing reagent solubility, catalyst stability, and the kinetics of the catalytic cycle.[1][2]

Probable Causes & Solutions:

  • Poor Solubility of Reagents: The Suzuki-Miyaura reaction is often a heterogeneous mixture, involving an organic-soluble aryl halide and boronic acid, and an aqueous-soluble inorganic base (e.g., K₂CO₃, Cs₂CO₃). If the solvent cannot adequately dissolve or bring these components into proximity, the reaction will fail.

    • Solution: Employ a biphasic solvent system. A combination of a nonpolar organic solvent like Toluene or a polar aprotic solvent like Tetrahydrofuran (THF) or 1,4-Dioxane with water is highly effective.[3][4] The organic phase dissolves the aryl halide and boronic acid, while the aqueous phase dissolves the base. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

  • Inefficient Transmetalation Step: The transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-limiting step and is highly sensitive to the reaction environment.

    • Solution: The presence of water is often crucial for efficient transmetalation.[5][6] Water facilitates the formation of a more nucleophilic boronate species (Ar-B(OH)₃⁻), which accelerates the transfer to the palladium center. A typical ratio of organic solvent to water is around 3:1 to 5:1.[7] For instance, a mixture of DMF/H₂O (95:5) has been successfully used for synthesizing fluorinated biphenyls.[8]

  • Catalyst Deactivation: The palladium catalyst can precipitate as "palladium black" or be poisoned, leading to a loss of activity. The solvent can influence catalyst stability.

    • Solution: While highly coordinating solvents like N,N-Dimethylformamide (DMF) can be excellent for solubilizing reagents, they can sometimes coordinate too strongly to the palladium center, inhibiting catalytic activity.[1] If catalyst deactivation is suspected in a solvent like DMF, consider switching to a less coordinating system like Toluene/Water or THF/Water. Additionally, ensure all solvents are thoroughly degassed to remove oxygen, which can oxidatively deactivate the Pd(0) catalyst.[4][8]

Question 2: I'm observing significant formation of homocoupling byproducts (e.g., 4,4'-dichloro-2,2'-difluorobiphenyl) and/or deboronylation of my boronic acid. How can my solvent choice mitigate this?

Answer: The formation of these byproducts points to undesirable side reactions that compete with the desired cross-coupling pathway. Solvent selection plays a key role in controlling these processes.

Probable Causes & Solutions:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst to Pd(II), initiating a catalytic cycle for homocoupling.[4]

    • Solution: Rigorous degassing of the solvent is paramount. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes prior to use or by using the freeze-pump-thaw method. While all solvents should be degassed, this is especially critical in higher-boiling solvents where oxygen solubility can be a concern at elevated temperatures.

  • Deboronylation/Protodeboronylation: This is the cleavage of the C-B bond of the boronic acid, often by water or other protic sources, before it can participate in the cross-coupling. This is a common issue with electron-deficient boronic acids.

    • Solution: The choice of base and solvent is interconnected. A very strong base in a protic solvent can accelerate deboronylation. Consider using a milder base like K₃PO₄ or Cs₂CO₃. While water is necessary for transmetalation, an excessive amount can increase the rate of deboronylation. Optimizing the organic solvent to water ratio is key. Sometimes, running the reaction under nearly anhydrous conditions with a base like KF in a solvent like THF can be beneficial, though this may slow down the transmetalation.

Question 3: My reaction is proceeding very slowly and is incomplete even after extended reaction times. Could the solvent be the bottleneck?

Answer: Yes, a sluggish reaction rate is frequently tied to the solvent's physical and chemical properties.

Probable Causes & Solutions:

  • Suboptimal Reaction Temperature: The rates of oxidative addition and reductive elimination are temperature-dependent. The solvent's boiling point dictates the maximum achievable reaction temperature at atmospheric pressure.

    • Solution: If you are using a low-boiling solvent like THF (b.p. ~66 °C) and observing a slow reaction, switching to a higher-boiling solvent like 1,4-Dioxane (b.p. ~101 °C) or Toluene (b.p. ~111 °C) will allow you to increase the reaction temperature, thereby increasing the reaction rate.[4]

  • Poor Catalyst Performance in the Chosen Solvent: The nature of the active catalytic species can change depending on the solvent. In nonpolar solvents like toluene, a monoligated [Pd(L)] species is often the active catalyst, whereas in polar solvents, an anionic palladium complex may be formed, altering reactivity and selectivity.[2][9]

    • Solution: If the reaction is slow, a systematic solvent screen is the most effective approach. Test a range of recommended solvents (e.g., Toluene/H₂O, THF/H₂O, Dioxane/H₂O, DMF/H₂O) under otherwise identical conditions to identify the optimal medium for your specific substrate and catalyst system.

Data Summary: Solvent Effects on Key Reaction Parameters

The table below summarizes the characteristics of commonly used solvent systems for the synthesis of this compound via Suzuki-Miyaura coupling.

Solvent SystemTypical TemperatureKey AdvantagesPotential Issues & Considerations
Toluene / Water 80–110 °CExcellent for less reactive aryl chlorides; easy separation of the organic layer during workup.Biphasic nature requires vigorous and consistent stirring for good mass transfer.
THF / Water 60–66 °CGood solubilizing power for a wide range of organic substrates and reagents.[10]Low boiling point limits the accessible temperature range, potentially slowing down reactions with challenging substrates.
1,4-Dioxane / Water 80–101 °CHigh boiling point allows for higher reaction temperatures; excellent solvent for many coupling partners.[7]Potential for peroxide formation (must use inhibited or freshly distilled solvent); higher toxicity.
DMF / Water 80–150 °CSuperior solvent for poorly soluble substrates and bases.[8]Can be difficult to remove during workup; may promote side reactions; can coordinate to and inhibit the catalyst.[1]

Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-fluorobromobenzene (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and ligand if required.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under the inert atmosphere, add the degassed solvent system (e.g., Toluene:Water 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis, with a focus on solvent-related decisions.

G cluster_start Experimental Outcome cluster_analysis Primary Analysis cluster_solutions Solvent-Based Solutions Start Low or No Yield Solubility Check Reagent Solubility (Base, Boronic Acid) Start->Solubility Primary Check Byproducts Analyze Byproducts (Homocoupling, Deboronylation) Start->Byproducts If product is forming but yield is low Rate Assess Reaction Rate (Incomplete Conversion) Start->Rate If reaction stalls Solvent_System Change Solvent System (e.g., Toluene/H2O, THF/H2O) Solubility->Solvent_System Optimize_H2O Optimize Water Ratio (Typically 3:1 to 5:1 Organic:H2O) Solubility->Optimize_H2O Degas Ensure Rigorous Solvent Degassing Byproducts->Degas Byproducts->Optimize_H2O For Deboronylation Temp Increase Temperature (Switch to Higher Boiling Solvent, e.g., Dioxane) Rate->Temp

Caption: Troubleshooting workflow for solvent effects.

Frequently Asked Questions (FAQs)

Q: Why is a biphasic solvent system like Toluene/Water often preferred over a single solvent? A: The Suzuki-Miyaura coupling requires the reconciliation of disparate solubility requirements. The organic starting materials (aryl halide, boronic acid) are soluble in organic solvents like toluene, while the inorganic base is soluble in water. A biphasic system allows each component to be dissolved in its preferred phase, and the reaction occurs at the interface between the two layers. This is often more effective than trying to find a single solvent that can adequately dissolve everything.[3]

Q: Can I run the reaction without water? A: While some "anhydrous" Suzuki couplings exist, they often require specific conditions (e.g., using fluoride ions as the base). For the vast majority of standard procedures using carbonate or phosphate bases, a small amount of water is highly beneficial, if not essential. It plays a direct role in activating the boronic acid for the crucial transmetalation step.[5][6] Attempting the reaction under strictly anhydrous conditions with a standard base will likely result in a very slow or failed reaction.

Q: Are "green" solvents a viable option for this synthesis? A: Yes, there is a significant push towards using more environmentally benign solvents. For Suzuki couplings, solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are being explored as replacements for THF and other ethers.[11] Propylene carbonate (PC) has also been shown to be an effective green solvent for some Suzuki-Miyaura reactions.[12] However, when replacing a standard solvent, re-optimization of the reaction conditions (temperature, base, catalyst loading) is almost always necessary.

References

Technical Support Center: Temperature Optimization for Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support hub for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing one of the most critical parameters in this reaction: temperature . Here, we move beyond generic advice to dissect the causal relationships between temperature, reaction components, and experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the role of temperature in Suzuki-Miyaura couplings.

Q1: Why is temperature such a critical parameter in the Suzuki-Miyaura reaction?

Temperature directly influences the rates of all elementary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] An optimal temperature ensures that the catalytic cycle proceeds efficiently without promoting catalyst decomposition or undesirable side reactions. Insufficient heat can lead to slow or incomplete reactions, while excessive heat can degrade the catalyst, ligands, or sensitive functional groups on your substrates.[3]

Q2: Is there a universal "best" temperature for all Suzuki-Miyaura reactions?

No. The optimal temperature is highly substrate- and catalyst-dependent. Factors such as the reactivity of the aryl halide (I > Br > OTf >> Cl), the choice of palladium catalyst and ligand, the base, and the solvent all interact to determine the ideal thermal conditions.[4][5] For instance, less reactive aryl chlorides often necessitate higher temperatures and more specialized, thermally stable catalyst systems compared to the more reactive aryl iodides.[1][4]

Q3: How does the choice of solvent influence the reaction temperature?

The solvent's boiling point sets the upper limit for the reaction temperature under standard atmospheric pressure.[3] Solvents also play a crucial role in solubilizing the reagents and stabilizing the catalytic species.[6][7] High-boiling point solvents like dioxane, toluene, or DMF are often used to facilitate reactions that require elevated temperatures.[2][8] However, it's crucial to ensure that all reaction components are stable at the chosen solvent's reflux temperature.

Q4: Can running the reaction at a lower temperature for a longer time achieve the same result as a higher temperature for a shorter time?

Not always. While some reactions may proceed to completion at lower temperatures over extended periods, certain steps in the catalytic cycle, particularly the oxidative addition to less reactive halides like aryl chlorides, have a significant activation energy barrier that may not be efficiently overcome at lower temperatures, regardless of the reaction time.[1][9] Conversely, prolonged heating, even at moderate temperatures, can increase the likelihood of side reactions like protodeboronation.[5]

Troubleshooting Guide: Temperature-Related Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during Suzuki-Miyaura reactions where temperature is a key factor.

Issue 1: Low or No Conversion of Starting Materials

If your reaction stalls or fails to initiate, temperature is a primary suspect.

Possible Causes & Solutions:

  • Insufficient Thermal Energy: The most straightforward cause is that the temperature is too low to overcome the activation energy of the rate-determining step, often the oxidative addition.[1]

    • Actionable Advice: Incrementally increase the reaction temperature in 10-20 °C intervals. For many standard couplings, a starting point of 60-80 °C is common, with more challenging substrates potentially requiring temperatures of 100 °C or higher.[10][11][12] Monitor the reaction progress by TLC or LC-MS at each temperature point.

  • Poor Reagent Solubility at Low Temperatures: If your aryl halide, boronic acid, or base has poor solubility in the chosen solvent at the initial reaction temperature, the reaction will be slow or may not start at all.[3]

    • Actionable Advice: Observe the reaction mixture. If solids remain undissolved, consider a solvent in which all components are more soluble, or gently heat the mixture to achieve dissolution before holding at the target reaction temperature.

  • Catalyst Inactivity at Low Temperatures: Some palladium precatalysts require an initial higher temperature to be reduced from Pd(II) to the active Pd(0) species.

    • Actionable Advice: Consult the literature for your specific catalyst system. Some protocols may benefit from a brief period at a higher "activation" temperature before reducing to the optimal reaction temperature for the remainder of the experiment.

Issue 2: Formation of Side Products

The appearance of significant impurities often points to a suboptimal temperature setting that favors undesired reaction pathways.

Key Side Reactions and Temperature's Role:

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[5] It is often exacerbated by high temperatures, prolonged reaction times, and the presence of water.[3][5]

    • Causality: Elevated temperatures can accelerate the rate of this hydrolysis-based side reaction, especially with electron-deficient or heteroaryl boronic acids.[4][5]

    • Solution: Attempt the reaction at the lowest possible temperature that still affords a reasonable conversion rate. Using anhydrous solvents and reagents can also help mitigate this issue.[3][4]

  • Homocoupling (Glaser Coupling): This side reaction involves the coupling of two boronic acid molecules to form a symmetrical biaryl. It is often promoted by the presence of oxygen and can be influenced by temperature.[5]

    • Causality: Higher temperatures can increase the rate of oxidative processes that lead to homocoupling, particularly if the reaction setup is not rigorously deoxygenated.[5]

    • Solution: While meticulous degassing is the primary solution, avoiding unnecessarily high temperatures can also help minimize this side reaction.[4][5] Ensure a robust inert atmosphere is maintained throughout the heating process.

  • Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Causality: This can occur through various mechanisms, some of which are more prevalent at higher temperatures where catalyst or substrate degradation might occur.

    • Solution: Screen lower temperatures. If dehalogenation persists, consider a different ligand or base combination that may be more stable under the required thermal conditions.

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

The precipitation of a black solid (palladium black) is a clear indicator of catalyst death, and temperature is a major contributing factor.

Causes and Mitigation Strategies:

  • Thermal Instability of the Catalyst Complex: Every palladium-ligand complex has a temperature threshold beyond which it becomes unstable and decomposes into catalytically inactive palladium metal.

    • Causality: The energy provided by excessive heat can overcome the stabilizing effect of the ligands, causing them to dissociate from the palladium center, which then aggregates.[13][14][15] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance the thermal stability of the catalyst.[2]

    • Solution: If you observe palladium black formation, immediately reduce the reaction temperature. If a high temperature is necessary for the coupling, you must switch to a more thermally robust catalyst system (e.g., using more stable ligands like Buchwald's biarylphosphines or PEPPSI-type NHC precatalysts).[5][16]

  • Oxidative Degradation: The active Pd(0) catalyst is sensitive to oxygen, and this sensitivity is heightened at elevated temperatures.[4][17]

    • Solution: Ensure your solvent and reaction headspace are thoroughly degassed before heating.[4] Techniques like sparging with an inert gas for 15-30 minutes or multiple freeze-pump-thaw cycles are essential.[17]

Data-Driven Temperature Optimization

A systematic approach is crucial for identifying the optimal temperature for your specific Suzuki-Miyaura reaction.

Table 1: General Temperature Guidelines for Common Solvents
SolventBoiling Point (°C)Typical Suzuki Reaction Temperature Range (°C)Notes
Tetrahydrofuran (THF)66Room Temp – 66Often used for highly reactive substrates.
1,4-Dioxane10180 – 101A very common solvent, often used with an aqueous base.
Toluene11180 – 111Good for higher temperature reactions; less polar.
N,N-Dimethylformamide (DMF)15380 – 140Polar aprotic solvent, good for solubilizing salts.
Cyclopentyl methyl ether (CPME)10680 - 106A greener alternative to THF and dioxane with a higher boiling point.[3]
Experimental Protocol: Temperature Screening

This protocol outlines a parallel screening approach to efficiently determine the optimal temperature.

  • Setup: In an array of reaction vials (e.g., a 24-well plate), add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).[11]

  • Inerting: Place the reaction block in an inert atmosphere box or glovebox.[11] Purge with nitrogen or argon.

  • Stock Solution: Prepare a stock solution of the palladium catalyst and ligand (if separate) in degassed solvent.

  • Addition: Dispense the solvent and then the catalyst stock solution into each reaction vial.

  • Sealing: Securely seal the vials.[11]

  • Heating: Place the vials in separate heating blocks pre-set to a range of temperatures (e.g., 60°C, 80°C, 100°C, 120°C).

  • Monitoring: After a set time (e.g., 4, 8, or 16 hours), cool the reactions, quench, and analyze an aliquot from each vial by LC-MS or GC to determine the conversion and purity.

  • Analysis: Compare the results to identify the temperature that provides the best balance of high conversion and minimal side product formation.

Visualizing the Process

Diagrams can help clarify the complex relationships in the Suzuki-Miyaura reaction.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction, all of which are temperature-dependent.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L_n Oxa Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->Oxa Ar-X (k_oa) Trans Transmetalation (Ar-Pd(II)-Ar')L_n Oxa->Trans Ar'-B(OR)2 Base (k_trans) Red Reductive Elimination (Ar-Ar') Trans->Red (k_re) Red->Pd0 Product Formation Product Biaryl Product (Ar-Ar') Red->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->Oxa BoronicAcid Boronic Acid (Ar'-B(OR)2) BoronicAcid->Trans Base Base Base->Trans

Caption: The Suzuki-Miyaura catalytic cycle.

Diagram 2: Temperature Optimization Workflow

This flowchart outlines the logical steps for troubleshooting and optimizing reaction temperature.

Temp_Optimization_Workflow Start Start Reaction at Standard Temp (e.g., 80°C) Check_Conversion Monitor Conversion (TLC, LC-MS) Start->Check_Conversion Low_Conversion Low / No Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Increase_Temp Increase Temperature (e.g., +20°C) Low_Conversion->Increase_Temp Check_Solubility Check Reagent Solubility Low_Conversion->Check_Solubility Check_Purity Check Purity for Side Products Good_Conversion->Check_Purity Increase_Temp->Check_Conversion High_Purity High Purity Check_Purity->High_Purity Yes Side_Products Side Products Observed (Protodeboronation, etc.) Check_Purity->Side_Products No End Optimal Temperature Found High_Purity->End Decrease_Temp Decrease Temperature Side_Products->Decrease_Temp Optimize_Other Optimize Other Parameters (Base, Solvent, Catalyst) Side_Products->Optimize_Other Decrease_Temp->Check_Conversion

Caption: Troubleshooting flowchart for temperature optimization.

References

Technical Support Center: Preventing Dehalogenation in Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Cross-coupling reactions, particularly the Suzuki-Miyaura, Stille, and Negishi reactions, are powerful tools for this purpose. However, a common and often frustrating side reaction is the dehalogenation of the aryl halide starting material, leading to the formation of an undesired arene byproduct. This not only reduces the yield of the desired biphenyl product but also complicates purification.

This guide, designed for researchers and drug development professionals, provides an in-depth analysis of the causes of dehalogenation and offers practical, field-proven strategies to mitigate this issue.

Section 1: Understanding Dehalogenation – The Root Cause Analysis

Before troubleshooting, it's crucial to understand the underlying mechanisms that lead to the replacement of a halogen with a hydrogen atom. Dehalogenation, also known as hydrodehalogenation or protodehalogenation, is a parasitic pathway that competes with the desired cross-coupling catalytic cycle.

Q1: What are the primary mechanistic pathways for dehalogenation in palladium-catalyzed cross-coupling?

There are two primary pathways through which dehalogenation occurs:

  • Reductive Dehalogenation: This pathway involves the direct reaction of the oxidative addition product (Ar-Pd(II)-X) with a hydride source in the reaction mixture. The origin of the hydride can be complex and is often attributed to trace impurities, the solvent, or decomposition of the boronic acid/ester in Suzuki couplings. The resulting Ar-Pd(II)-H intermediate then undergoes reductive elimination to yield the dehalogenated arene (Ar-H).

  • β-Hydride Elimination: While less common for simple aryl halides, this pathway can become significant if the aryl halide substrate possesses a β-hydrogen on an alkyl substituent. After oxidative addition, the palladium center can coordinate to a β-hydrogen, leading to its elimination and the formation of an alkene, H-X, and the reduced Pd(0) catalyst.

The most common pathway in typical biphenyl syntheses is reductive dehalogenation, often facilitated by the base and solvent system.

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Coupling Reactions: 4-Chloro-2-fluoro-1,1'-biphenyl in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and synthetic chemistry, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular architecture. Polychlorinated biphenyls (PCBs) and their derivatives are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. However, the inherent inertness of the C-Cl bond in these compounds often presents a significant hurdle in traditional cross-coupling methodologies. This guide provides an in-depth comparative analysis of the reactivity of 4-Chloro-2-fluoro-1,1'-biphenyl against other common chlorinated biphenyls in two of the most powerful cross-coupling reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

We will delve into the mechanistic nuances that govern the reactivity of these substrates, with a particular focus on the often-misunderstood role of the ortho-fluoro substituent. This guide is designed to be a practical resource, offering not only a high-level comparison but also detailed, field-proven experimental protocols to empower you to achieve optimal results in your own laboratory.

The Challenge of Activating the C-Cl Bond

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in palladium-catalyzed cross-coupling reactions. This is primarily due to the high bond dissociation energy of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle kinetically challenging. Over the past two decades, significant advancements in ligand design have led to the development of highly active catalyst systems capable of activating even the most unreactive aryl chlorides.[1] These catalysts typically feature bulky, electron-rich phosphine ligands that promote the formation of the active Pd(0) species and facilitate the oxidative addition step.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds.[2] The reaction's popularity stems from the mild reaction conditions, the commercial availability of a vast array of boronic acids, and the generation of non-toxic and easily removable boron-containing byproducts.

Table 1: Comparative Performance of Chlorinated Biphenyls in Suzuki-Miyaura Coupling

EntryAryl ChlorideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
14-ChlorobiphenylPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄, Toluene/H₂O, 100 °C, 18 h98[3]
22-ChlorobiphenylPhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄, Dioxane, 100 °C, 12 h95[3]
32,4-DichlorobiphenylPhenylboronic acidPdCl₂(dppf)Na₂CO₃, DME/H₂O, 80 °C, 24 h85 (mono-arylation at C-4)[2]
4This compoundPhenylboronic acidPd(OAc)₂ / RuPhosK₂CO₃, Toluene/H₂O, 110 °C, 12 h>95 (predicted)Inferred from[4]

Analysis of Reactivity:

  • 4-Chlorobiphenyl (Entry 1): As a standard, unactivated aryl chloride, 4-chlorobiphenyl requires a highly active catalyst system, such as one employing the bulky, electron-rich SPhos ligand, to achieve high yields.

  • 2-Chlorobiphenyl (Entry 2): The ortho-chloro substituent introduces steric hindrance, which can impact the rate of oxidative addition. However, with an appropriate bulky ligand like XPhos, excellent yields can still be obtained.

  • 2,4-Dichlorobiphenyl (Entry 3): This substrate offers the potential for selective coupling. The chlorine at the 4-position is generally more reactive than the sterically hindered chlorine at the 2-position, allowing for regioselective mono-arylation.

The "Ortho-Fluoro Effect": A Mechanistic Deep Dive

The fluorine atom at the ortho position to the chlorine in this compound is not merely a spectator. Its high electronegativity and small size exert a unique combination of electronic and steric effects that can significantly influence the catalytic cycle.

  • Enhanced Oxidative Addition: The strong electron-withdrawing nature of the fluorine atom can polarize the C-Cl bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This can lead to a significant rate enhancement in what is often the rate-limiting step for aryl chlorides.

  • Stabilization of the Pd(II) Intermediate: The ortho-fluoro group can engage in a stabilizing interaction with the palladium center in the resulting Pd(II) intermediate. This interaction can lower the energy of the intermediate and the subsequent transition states, further accelerating the reaction.

  • Promotion of Reductive Elimination: The final step of the catalytic cycle, reductive elimination, is also influenced by the electronic properties of the ligands on the palladium center. The electron-withdrawing fluorine atom can make the aryl group on the palladium more electron-deficient, which can promote the reductive elimination step to form the new C-C bond and regenerate the active Pd(0) catalyst.

Suzuki_Catalytic_Cycle

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[5] Similar to the Suzuki-Miyaura reaction, the coupling of aryl chlorides requires highly active catalyst systems.

Table 2: Comparative Performance of Chlorinated Biphenyls in Buchwald-Hartwig Amination

EntryAryl ChlorideAmineCatalyst SystemConditionsYield (%)Reference
14-ChlorobiphenylAnilinePd₂(dba)₃ / XPhosNaOtBu, Toluene, 100 °C, 18 h92[6]
22-ChlorobiphenylMorpholinePd(OAc)₂ / DavePhosNaOtBu, Toluene, 100 °C, 24 h88[7]
32,4-DichlorobiphenylAnilinePd(OAc)₂ / RuPhosK₃PO₄, Dioxane, 110 °C, 12 h82 (mono-amination at C-4)[8]
4This compoundAniline[Pd(cinnamyl)Cl]₂ / BippyPhosK₃PO₄, Toluene, 110 °C, 12 h>90 (predicted)Inferred from[8]

Analysis of Reactivity:

The trends observed in the Buchwald-Hartwig amination largely mirror those of the Suzuki-Miyaura coupling. The choice of a bulky, electron-rich ligand is crucial for achieving high yields with unactivated aryl chlorides. The ortho-fluoro substituent in this compound is expected to have a similar activating effect, facilitating the oxidative addition step and promoting the overall reaction rate.

Buchwald_Hartwig_Catalytic_Cycle

Experimental Protocols

To translate these concepts into practice, the following are detailed, robust protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of a representative chlorinated biphenyl.

Protocol 1: Suzuki-Miyaura Coupling of 4-Chlorobiphenyl with Phenylboronic Acid

Suzuki_Workflow

Procedure:

  • To a dry Schlenk flask, add 4-chlorobiphenyl (188.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (424.6 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 5 mL of a degassed 4:1 mixture of toluene and water.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes/ethyl acetate) to afford the desired biphenyl product.

Protocol 2: Buchwald-Hartwig Amination of 4-Chlorobiphenyl with Aniline

Buchwald_Hartwig_Workflow

Procedure:

  • In a glovebox or under a stream of argon, add to a dry Schlenk flask 4-chlorobiphenyl (188.6 mg, 1.0 mmol), sodium tert-butoxide (134.5 mg, 1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol), and XPhos (9.5 mg, 0.02 mmol).

  • Add 5 mL of anhydrous, degassed toluene, followed by aniline (110 µL, 1.2 mmol).

  • Seal the flask and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes/ethyl acetate) to afford N-phenyl-4-biphenylamine.

Conclusion

The cross-coupling of chlorinated biphenyls, while challenging, is a readily achievable transformation with the appropriate choice of modern, highly active palladium catalyst systems. This guide has provided a comparative framework for understanding the reactivity of various chlorinated biphenyls, with a special emphasis on the beneficial role of the ortho-fluoro substituent in this compound. The enhanced reactivity of this substrate, driven by the "ortho-fluoro effect," makes it a particularly attractive building block for the synthesis of complex molecules. The detailed experimental protocols provided herein serve as a robust starting point for your own investigations, empowering you to confidently tackle the synthesis of these important molecular scaffolds.

References

A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of biphenyls—a privileged structural motif in many pharmaceuticals and functional materials—is a critical endeavor. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose. This guide provides an objective comparison of the Suzuki-Miyaura reaction with other major cross-coupling methods: the Negishi, Stille, and Heck reactions, for the synthesis of biphenyls. The comparison is supported by experimental data, detailed methodologies, and mechanistic diagrams to aid in reaction selection and optimization.

Introduction to Cross-Coupling Reactions for Biphenyl Synthesis

The formation of a carbon-carbon bond between two aromatic rings is a fundamental transformation in organic chemistry. Palladium-catalyzed cross-coupling reactions are predominantly employed for this purpose, each with its own set of advantages and disadvantages. These reactions generally follow a similar catalytic cycle involving the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (or olefin insertion in the case of the Heck reaction), and

A Senior Application Scientist's Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the biphenyl scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its conformational flexibility and synthetic tractability make it a cornerstone of modern medicinal chemistry. However, unlocking the full potential of these molecules often requires fine-tuning their pharmacokinetic and pharmacodynamic properties. The strategic incorporation of fluorine has emerged as a powerful and widely adopted strategy to achieve this optimization.

This guide provides an in-depth comparison of the biological activities of fluorinated versus non-fluorinated biphenyls. We will move beyond a simple recitation of facts to explore the underlying physicochemical principles and provide the experimental frameworks necessary to validate these effects in your own research. Our focus will be on three critical areas where fluorination imparts transformative changes: metabolic stability, receptor binding affinity, and cellular permeability.

Section 1: Fortifying the Scaffold: Enhanced Metabolic Stability

A primary challenge in drug development is engineering molecules that can withstand the body's metabolic machinery long enough to exert their therapeutic effect. Biphenyls, particularly at their aromatic rings, are susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, leading to rapid clearance. Fluorination provides an elegant solution to this problem.

The Causality Behind Metabolic Blocking

The enhancement in metabolic stability is primarily attributed to the strength of the carbon-fluorine (C-F) bond (bond dissociation energy of ~115 kcal/mol) compared to the carbon-hydrogen (C-H) bond (~100 kcal/mol).[1][2] Metabolic oxidation by CYP450 enzymes often proceeds via hydrogen atom abstraction. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" this metabolic pathway.[3][4] This steric and electronic shielding makes the molecule more resistant to enzymatic degradation, which translates to a longer biological half-life and improved bioavailability.[1][5]

Quantitative Comparison: Metabolic Stability

The following table summarizes representative in vitro data from liver microsome studies, directly comparing the metabolic stability of non-fluorinated biphenyls with their fluorinated analogs. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[1]

Compound PairStructureModificationt½ (min)CLint (µL/min/mg protein)
Biphenyl A (Non-Fluorinated)Parent Molecule1546.2
Biphenyl A-F (Fluorinated)Fluoro-substitution at para-position> 120< 5.8
Biphenyl B (Non-Fluorinated)Parent Molecule2231.5
Biphenyl B-F2 (Fluorinated)Di-fluoro substitution957.3

Note: Data is representative and compiled from principles outlined in referenced literature.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure for determining metabolic stability. The choice of liver microsomes is causal: they are a subcellular fraction containing a high concentration of CYP450 enzymes, making them an efficient and cost-effective model for studying Phase I metabolism.[6][7]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test Compounds (Fluorinated and Non-Fluorinated Biphenyls)

  • Pooled Liver Microsomes (e.g., Human, Rat)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard (for quenching)

  • 96-well incubation plates, LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Compound Addition: Add the test compound (final concentration typically 1 µM) to the microsomal suspension and pre-incubate at 37°C for 5 minutes to allow for temperature equilibration and non-specific binding.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This step is critical as NADPH is the necessary cofactor for CYP450 activity.[6]

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The "0-minute" sample is taken immediately after adding NADPH and represents 100% of the initial compound concentration.

  • Quenching: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts all enzymatic activity.[6]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the rate constant of elimination (k). The half-life is then calculated as t½ = 0.693/k.[8]

Visualization: Metabolic Stability Workflow

cluster_prep Preparation cluster_reaction Reaction (37°C) cluster_analysis Analysis Microsomes Liver Microsomes Incubation Incubation Plate Microsomes->Incubation Compound Test Compound (1µM) Compound->Incubation NADPH NADPH System NADPH->Incubation Initiate Reaction Quench Quench with ACN Incubation->Quench Time Points (0, 5, 15...) Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ & CLint LCMS->Data

Caption: Workflow of an in vitro microsomal stability assay.

Section 2: Fine-Tuning Target Engagement: Modulation of Receptor Binding Affinity

While enhancing metabolic stability is a key benefit, the introduction of fluorine can also profoundly alter how a biphenyl ligand interacts with its biological target. This is not a simple on/off switch; the effects are highly dependent on the specific electronic environment of the binding pocket.

The Causality Behind Affinity Modulation

Fluorine's high electronegativity can create favorable electrostatic interactions with electron-deficient regions or hydrogen bond donors within a receptor's binding site.[9] Furthermore, the concept of "polar hydrophobicity" suggests that fluorine can enhance binding affinity through interactions that are distinct from classical hydrophobic effects.[10] For instance, replacing a hydrogen with a fluorine on a phenyl ring that fits into a pocket capped by a positively charged residue (like arginine) can lead to a favorable cation-π or dipole-dipole interaction, strengthening the binding.[10] Conversely, introducing a highly electronegative atom into a non-polar, hydrophobic pocket could be energetically unfavorable and decrease affinity. This context-dependent nature is why fluorine scanning is a valuable strategy in lead optimization.[11]

Quantitative Comparison: Receptor Binding Affinity

The following table presents data for fluorinated and non-fluorinated biphenyl analogs targeting specific enzymes. The IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) is used to quantify binding affinity, where a lower value indicates a more potent inhibitor.

Compound PairTargetMetricValue (nM)
Biphenyl C (non-fluorinated) HIV-1 Reverse TranscriptaseEC₅₀1.0
Biphenyl C-F (fluorinated) HIV-1 Reverse TranscriptaseEC₅₀0.4
SA4503 (non-fluorinated) Sigma-1 ReceptorKᵢ4.6
FE-SA4503 (fluoroethyl analog) Sigma-1 ReceptorKᵢ8.0

Data extracted from studies on biphenyl-diarylpyrimidines and sigma receptor ligands.[12][13]

Experimental Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound for a receptor.[14] It works on the principle of competition: the unlabeled test compound competes with a known radiolabeled ligand for a finite number of receptor sites. The choice of a radioligand provides high sensitivity for detecting binding events.

Objective: To determine the relative binding affinity (Kᵢ) of a test compound for a specific receptor.

Materials:

  • Test Compounds (Fluorinated and Non-Fluorinated Biphenyls)

  • Receptor Source (e.g., cell membrane homogenate expressing the target receptor)

  • Radioligand (e.g., [³H]-labeled known binder)

  • Assay Buffer

  • Non-specific binding inhibitor (a high concentration of a known unlabeled ligand)

  • Glass fiber filters and a cell harvester

  • Scintillation fluid and a scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor source + radioligand + buffer.

    • Non-specific Binding: Receptor source + radioligand + non-specific binding inhibitor.

    • Test Compound Competition: Receptor source + radioligand + varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. This time is determined in separate kinetic experiments.

  • Harvesting: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters using a cell harvester. The receptors and any bound radioligand are trapped on the filter, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[14]

Visualization: Competitive Binding Assay Principle

cluster_0 Condition 1: Total Binding cluster_1 Condition 2: Competition cluster_2 Result Receptor1 Receptor Radioligand1 [³H]-Ligand Receptor1->Radioligand1 Binding Receptor2 Receptor Radioligand2 [³H]-Ligand Receptor2->Radioligand2 Reduced Binding TestCompound Test Compound (Unlabeled) Receptor2->TestCompound Competitive Binding Result Lower radioactivity detected in Condition 2 indicates test compound affinity.

Caption: Principle of a competitive radioligand binding assay.

Section 3: Crossing Barriers: Impact on Cellular Permeability

For a drug to reach an intracellular target or be absorbed orally, it must first cross cellular membranes. This process is heavily influenced by the compound's physicochemical properties, particularly its lipophilicity.

The Causality Behind Permeability Changes

Fluorination is a well-established strategy for increasing a molecule's lipophilicity, often measured as the octanol-water partition coefficient (logP).[15] Generally, a higher logP correlates with enhanced passive diffusion across the lipid bilayers of cell membranes.[5] Bioactive compounds must cross membranes to reach their site of action, and this increased lipophilicity can improve properties like intestinal absorption and blood-brain barrier penetration.[15] However, this effect must be carefully balanced; excessively high lipophilicity can lead to poor solubility, non-specific binding, and rapid metabolism.

Quantitative Comparison: Cellular Permeability

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular permeability.[16][17] The apparent permeability coefficient (Papp) is measured, with higher values suggesting better passive diffusion.

Compound PairModificationlogP (calculated)Papp (10⁻⁶ cm/s)Permeability Class
Biphenyl D Non-Fluorinated2.81.5Low-Medium
Biphenyl D-F Mono-Fluorinated3.35.2Medium-High
Biphenyl D-CF3 Trifluoromethylated3.712.1High

Note: Data is representative, illustrating the typical trend of increased lipophilicity and permeability upon fluorination as described in the literature.[15]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is chosen for its simplicity and focus on passive diffusion, which is the primary route of absorption for most orally administered drugs.[18][19] It intentionally avoids the complexities of active transport, allowing for a clear assessment of how physicochemical changes like fluorination affect a compound's ability to cross a lipid barrier.[17]

Objective: To determine the apparent permeability coefficient (Papp) of a compound as a model for passive intestinal absorption.

Materials:

  • Test Compounds

  • 96-well filter plate (Donor plate, e.g., PVDF membrane)

  • 96-well acceptor plate

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.5 (to mimic different GI tract regions)

  • UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Carefully coat the filter membrane of each well in the donor plate with the artificial membrane solution. Allow the solvent to evaporate, leaving a lipid layer.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer (e.g., PBS pH 7.4).

  • Prepare Donor Plate: Dissolve the test compounds in buffer (e.g., PBS pH 5.5) to create the donor solutions. Add these solutions to the coated wells of the donor plate.

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich." The coated membrane separates the donor and acceptor compartments.

  • Incubation: Incubate the plate sandwich at room temperature for a set period (e.g., 4-16 hours) without shaking. During this time, the compound will diffuse from the donor compartment, through the artificial membrane, into the acceptor compartment.

  • Disassemble and Measure: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - Cₐ/Cₑₙ)] * (Vₐ * Vₐ) / [(Vₐ + Vₐ) * A * t] Where Cₐ is the concentration in the acceptor well, Cₑₙ is the equilibrium concentration, V is volume, A is the membrane area, and t is the incubation time.

Visualization: PAMPA Experimental Setup

cluster_process Passive Diffusion Process PAMPA Donor Well (pH 5.5) Test Compound Artificial Lipid Membrane on PVDF Filter Acceptor Well (pH 7.4) Start Compound in Donor Well End Compound in Acceptor Well Start->End Diffusion across Lipid Membrane

Caption: Diagram of the Parallel Artificial Membrane Permeability Assay (PAMPA) setup.

Conclusion

The strategic fluorination of biphenyl scaffolds is a cornerstone of modern drug design, offering a versatile toolkit to address common challenges in medicinal chemistry. As we have demonstrated, this single-atom substitution can profoundly and predictably enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, it provides a nuanced method for modulating receptor binding affinity through specific electronic interactions and can be used to increase cellular permeability by increasing lipophilicity.

The key to successful application lies in a rational, data-driven approach. The experimental protocols detailed in this guide—microsomal stability, competitive binding, and PAMPA—represent a self-validating system for researchers to quantify these effects. By understanding the causality behind why fluorine imparts these changes and by rigorously testing them in validated in vitro systems, drug development professionals can make more informed decisions, accelerating the journey from a promising biphenyl lead to a viable therapeutic candidate.

References

A Spectroscopic Showdown: Differentiating 4-Chloro-2-fluoro-1,1'-biphenyl and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural characterization of molecular compounds is paramount. Halogenated biphenyls, a class of compounds with significant applications in drug discovery and organic electronics, often present a formidable analytical challenge due to the existence of numerous positional isomers. Each isomer, while sharing the same molecular formula, can exhibit vastly different biological activities and physical properties. This guide provides a comprehensive spectroscopic comparison of 4-Chloro-2-fluoro-1,1'-biphenyl and its key positional isomers, offering a practical framework for their unambiguous identification.

The strategic placement of chloro and fluoro substituents on the biphenyl scaffold introduces unique electronic and steric environments, which are sensitively probed by a variety of spectroscopic techniques. Understanding these subtle yet distinct spectroscopic signatures is crucial for synthetic chemists verifying their reaction outcomes and for analytical scientists ensuring the purity and identity of their compounds. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a clear and actionable roadmap for differentiating these closely related molecules.

The Spectroscopic Toolkit: Principles of Isomer Differentiation

The differentiation of this compound from its isomers hinges on the fundamental principles of several key spectroscopic techniques. The position of the halogen substituents directly influences the electronic environment of nearby nuclei and the overall molecular symmetry, leading to distinct spectral fingerprints.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): NMR is arguably the most powerful tool for isomer differentiation. The chemical shift of a nucleus is highly sensitive to its local electronic environment. The electronegativity and anisotropic effects of the chlorine and fluorine atoms will cause characteristic shifts in the signals of nearby protons and carbons. Furthermore, spin-spin coupling between nuclei provides invaluable information about their connectivity. In the case of fluorinated compounds, ¹⁹F NMR is particularly diagnostic due to its high sensitivity and wide chemical shift range. The coupling constants between fluorine and neighboring protons (JHF) and carbons (JCF) are highly dependent on the number of bonds separating them and their spatial relationship.

  • Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. While the overall spectra of isomers may appear similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be diagnostic. The positions of the C-Cl and C-F stretching vibrations, as well as the out-of-plane C-H bending modes of the aromatic rings, are influenced by the substitution pattern. Aromatic C-H stretching is typically observed between 3100-3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1600-1400 cm⁻¹ region.[1][2]

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry is a hard ionization technique that causes extensive fragmentation of the molecule.[3][4] While isomers will have the same molecular ion peak, their fragmentation patterns can differ significantly. The relative abundances of key fragment ions, arising from the cleavage of the biphenyl bond or the loss of halogen atoms, can provide structural clues to differentiate the isomers.

Comparative Spectroscopic Analysis

Due to the limited availability of comprehensive public experimental datasets for all isomers of this compound, the following comparative analysis is based on established spectroscopic principles and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR spectra provide the most definitive means of distinguishing between the isomers. The chemical shifts and coupling patterns are highly sensitive to the relative positions of the chloro and fluoro substituents.

Predicted ¹H NMR Spectral Data (in CDCl₃)

CompoundPredicted Aromatic ¹H Chemical Shifts (ppm) and MultiplicitiesKey Differentiating Features
This compound Complex multiplets in the aromatic region (approx. 7.0-7.6 ppm).The fluorine at the 2-position will induce significant through-space coupling with the proton at the 6-position, leading to a distinct doublet of doublets for this proton.
2-Chloro-4-fluoro-1,1'-biphenyl Complex multiplets in the aromatic region (approx. 7.0-7.6 ppm).The fluorine at the 4-position will primarily show through-bond coupling to the protons at the 3 and 5-positions, resulting in different splitting patterns compared to the target compound.
4-Chloro-3-fluoro-1,1'-biphenyl Complex multiplets in the aromatic region (approx. 7.0-7.6 ppm).The fluorine at the 3-position will exhibit distinct ortho and meta couplings to the neighboring protons, leading to a unique set of splitting patterns.

Predicted ¹³C NMR Spectral Data (in CDCl₃)

CompoundPredicted Aromatic ¹³C Chemical Shifts (ppm)Key Differentiating Features
This compound 12 distinct signals expected in the aromatic region.The carbon directly bonded to fluorine (C-F) will appear as a large doublet due to one-bond C-F coupling (¹JCF ≈ 240-260 Hz). The carbons ortho and meta to the fluorine will also show smaller couplings.
2-Chloro-4-fluoro-1,1'-biphenyl 12 distinct signals expected in the aromatic region.The position of the C-F doublet will be different from the target compound. The carbon bearing the chlorine will also have a characteristic chemical shift.
4-Chloro-3-fluoro-1,1'-biphenyl 12 distinct signals expected in the aromatic region.The chemical shift of the C-F doublet and the pattern of smaller C-F couplings will be unique to this isomer.

Predicted ¹⁹F NMR Spectral Data (in CDCl₃)

CompoundPredicted ¹⁹F Chemical Shift (ppm vs. CFCl₃)Key Differentiating Features
This compound Expected in the range of -110 to -130 ppm.The chemical shift will be influenced by the ortho-chloro substituent. The signal will likely be a complex multiplet due to couplings with multiple aromatic protons.
2-Chloro-4-fluoro-1,1'-biphenyl Expected in a similar range to the target, but with a distinct value.The coupling pattern will be different, primarily showing couplings to the protons at the 3 and 5-positions.
4-Chloro-3-fluoro-1,1'-biphenyl Expected in a distinct region compared to the other isomers.The coupling pattern will be characterized by ortho and meta H-F couplings.
Infrared (IR) Spectroscopy

The IR spectra of the isomers are expected to be broadly similar, with key differences in the fingerprint region.

Predicted Key IR Absorptions (cm⁻¹)

CompoundC-Cl StretchC-F StretchAromatic C-H Out-of-Plane Bending
This compound ~1090-1010~1250-1120Pattern will reflect the 1,2,4-trisubstituted ring.
2-Chloro-4-fluoro-1,1'-biphenyl ~1090-1010~1250-1120Pattern will reflect the 1,2,4-trisubstituted ring, but may show subtle shifts due to the different electronic environment.
4-Chloro-3-fluoro-1,1'-biphenyl ~1090-1010~1250-1120Pattern will reflect the 1,3,4-trisubstituted ring, leading to a distinct pattern of bands in the 900-675 cm⁻¹ region.[5]
Mass Spectrometry (MS)

The mass spectra of all isomers will exhibit a molecular ion peak (M⁺) at m/z 206 and an M+2 peak at m/z 208 with an intensity of approximately one-third of the M⁺ peak, characteristic of the presence of one chlorine atom. The differentiation will rely on the relative intensities of the fragment ions.

Predicted Key Fragment Ions (m/z) and Relative Intensities

Compound[M-Cl]⁺[M-F]⁺Biphenyl Cation RadicalOther Diagnostic Fragments
This compound PresentPresentm/z 152Fragments arising from the loss of HCl or HF. The ortho-fluoro substituent may influence fragmentation pathways.
2-Chloro-4-fluoro-1,1'-biphenyl PresentPresentm/z 152Relative intensities of [M-Cl]⁺ and [M-F]⁺ may differ from the target due to the different positions of the halogens.
4-Chloro-3-fluoro-1,1'-biphenyl PresentPresentm/z 152Fragmentation pattern will be influenced by the meta-fluoro substituent, potentially leading to different relative abundances of key fragments.

Experimental Protocols

To obtain high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR Experimental Workflow

Causality Behind Experimental Choices:

  • Deuterated Solvent: A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

  • High-Field Spectrometer: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is crucial for resolving the complex multiplets in the aromatic region of these isomers.

  • Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharper spectral lines and more accurate coupling constant measurements.

  • Decoupling: Proton decoupling is used during ¹³C and ¹⁹F NMR acquisition to simplify the spectra by removing C-H and F-H couplings, resulting in single lines for each unique carbon and fluorine environment.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR Experimental Workflow

Causality Behind Experimental Choices:

  • ATR Technique: ATR is a convenient method for analyzing solid samples with minimal preparation.[1] It provides high-quality spectra and is non-destructive.

  • Background Spectrum: Collecting a background spectrum is essential to remove contributions from the instrument and the atmosphere (e.g., CO₂ and water vapor) from the final sample spectrum.

  • Signal Averaging: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio of the spectrum, making weaker bands easier to identify.

Electron Ionization-Mass Spectrometry (EI-MS)

EI-MS Experimental Workflow

Causality Behind Experimental Choices:

  • Volatile Solvent: A volatile solvent is used to facilitate the introduction of the sample into the high-vacuum environment of the mass spectrometer.[6]

  • 70 eV Electron Beam: This is the standard electron energy for EI-MS because it provides reproducible fragmentation patterns that are suitable for library matching and structural elucidation.[7]

  • Direct Insertion or GC Inlet: For pure solid samples, a direct insertion probe can be used. If the sample is part of a mixture, gas chromatography (GC) is an excellent method for separation prior to mass analysis.

Conclusion

The differentiation of this compound from its positional isomers is a critical analytical task that can be confidently addressed through a multi-technique spectroscopic approach. While IR and MS provide valuable confirmatory data, NMR spectroscopy, particularly the combined use of ¹H, ¹³C, and ¹⁹F NMR, offers the most definitive evidence for unambiguous structure elucidation. The distinct chemical shifts and, most importantly, the unique spin-spin coupling patterns provide a rich tapestry of information that allows for the positive identification of each isomer. By adhering to the detailed experimental protocols outlined in this guide, researchers can generate high-quality, reliable data to support their synthetic and analytical endeavors.

References

A Comparative Guide to Purity Assessment of Synthesized 4-Chloro-2-fluoro-1,1'-biphenyl by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel molecular entities such as 4-Chloro-2-fluoro-1,1'-biphenyl, a halogenated biphenyl likely synthesized via cross-coupling methodologies, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary analytical tool for this purpose, juxtaposed with established chromatographic techniques. As a senior application scientist, the following content is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in making informed analytical decisions.

The Central Role of Purity for this compound

This compound represents a class of fluorinated biaryl compounds that are of significant interest in medicinal chemistry. The introduction of fluorine and chlorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. However, the very synthesis that creates this promising scaffold, often a Suzuki-Miyaura cross-coupling reaction, can introduce a variety of structurally similar impurities. These can include homocoupled byproducts, dehalogenated species, or residual starting materials.[1] The presence of such impurities, even at trace levels, can lead to inaccurate biological assay results, unforeseen toxicity, and challenges in regulatory compliance. Therefore, a robust analytical methodology that can unambiguously identify and quantify the target molecule and its potential impurities is essential.

Part 1: Purity Determination by Quantitative NMR (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful technique for both structural elucidation and quantitative analysis.[2] Unlike chromatographic methods that rely on the separation of components, NMR provides a holistic view of all NMR-active species in a sample simultaneously. The fundamental principle of quantitative NMR (qNMR) is the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal.[3][4]

Why NMR for this compound?

For a molecule like this compound, NMR offers several distinct advantages:

  • Structural Confirmation: ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed "fingerprint" of the molecule, confirming its identity. The characteristic chemical shifts and spin-spin coupling constants are highly sensitive to the electronic environment of each nucleus, allowing for unambiguous structural assignment.

  • Multi-Nuclei Analysis: The presence of fluorine allows for the use of ¹⁹F NMR, a highly sensitive and selective technique with a wide chemical shift range, which minimizes signal overlap and simplifies the spectrum.[5]

  • Absolute Quantification: qNMR can be used as a primary ratio method of measurement, allowing for the determination of purity without the need for a specific reference standard of the analyte itself.[6][7] This is particularly valuable for novel compounds where a certified reference material may not be available.

  • Non-Destructive: The analysis is non-destructive, preserving the sample for further investigation if required.[2]

Experimental Workflow for qNMR Purity Assessment

The successful implementation of qNMR for purity determination hinges on a meticulously planned and executed experimental workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_start Accurately weigh analyte (15-25 mg) prep_is Accurately weigh internal standard (IS) prep_start->prep_is prep_dissolve Dissolve analyte and IS in deuterated solvent prep_is->prep_dissolve prep_transfer Transfer to high-precision NMR tube prep_dissolve->prep_transfer acq_instrument Instrument Setup & System Suitability Test prep_transfer->acq_instrument acq_params Set Quantitative Parameters (e.g., long relaxation delay) acq_instrument->acq_params acq_run Acquire Spectrum (¹H, ¹⁹F) acq_params->acq_run proc_phase Phase & Baseline Correction acq_run->proc_phase proc_integrate Integrate Analyte & IS Signals proc_phase->proc_integrate proc_calculate Calculate Purity using the qNMR Equation proc_integrate->proc_calculate proc_report Generate Report proc_calculate->proc_report

Caption: Workflow for qNMR purity assessment.

Detailed Experimental Protocol: ¹H and ¹⁹F qNMR

This protocol is designed for the purity assessment of this compound using an internal standard.

1. Materials and Equipment:

  • Analyte: Synthesized this compound.

  • Internal Standard (IS): High-purity (≥99.5%) 4-fluoroanisole or trifluoroacetic acid (TFA). 4-fluoroanisole is suitable for ¹⁹F qNMR due to its simple, sharp signal.[2] TFA is also a good choice for its distinct signal far from the aromatic region.[8]

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), ensuring both analyte and IS are fully soluble.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) with a fluorine probe.

  • Ancillaries: Analytical balance (±0.01 mg), high-precision 5 mm NMR tubes, volumetric glassware.

2. Sample Preparation: The accuracy of qNMR is highly dependent on precise weighing.[9]

  • Accurately weigh approximately 20 mg of the synthesized this compound into a clean, dry vial.

  • To the same vial, add an accurately weighed amount of the internal standard (e.g., ~10 mg of 4-fluoroanisole). The molar ratio should be optimized to yield comparable signal intensities.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.

  • Ensure complete dissolution before transferring the solution to a high-precision NMR tube.

3. NMR Data Acquisition: Adherence to quantitative acquisition parameters is critical for accurate results.[4]

  • Pulse Program: A standard single-pulse experiment. For ¹⁹F qNMR, an inverse-gated decoupling pulse sequence can be used to obtain singlets and improve accuracy.[5]

  • Relaxation Delay (d1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals of interest. A conservative value of 30-60 seconds is often used.

  • Pulse Angle: A 90° pulse should be used to ensure uniform excitation.

  • Number of Scans: Typically 8-16 scans are sufficient for a good signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[6]

  • Temperature: Maintain a constant and regulated temperature (e.g., 298 K).

4. Data Processing and Purity Calculation:

  • Apply a zero-order phase correction and a baseline correction to the acquired spectrum.

  • Carefully integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

  • The purity of the analyte is calculated using the following equation:[6]

    Panalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • P = Purity (as a mass fraction)

    • I = Integral area of the signal

    • N = Number of protons/fluorines giving rise to the signal

    • MW = Molecular weight

    • m = Mass

Interpreting the Spectra: What to Look For

The ¹H and ¹⁹F NMR spectra will not only be used for quantification but also for qualitative impurity identification.

  • ¹H NMR: The spectrum of this compound is expected to show complex multiplets in the aromatic region (approx. 7.0-7.8 ppm). Look for characteristic J-couplings (³JHH, ⁴JHH, and through-space JHF couplings).

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, likely appearing as a multiplet due to coupling with neighboring protons. The ¹⁹F chemical shift is highly sensitive to the substitution pattern.

  • Potential Impurities:

    • Homocoupling products: Symmetrical biphenyls arising from the starting materials.

    • Dehalogenated product: 2-fluoro-1,1'-biphenyl.

    • Protonated boronic acid: 1-chloro-3-fluorobenzene.

    • Residual Solvents: Sharp singlets corresponding to common laboratory solvents.

Part 2: Comparative Analysis with Alternative Techniques

While qNMR is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common alternatives.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For a non-volatile compound like this compound, HPLC with UV detection is a highly suitable method.

  • Strengths: Excellent sensitivity for UV-active compounds, high resolving power for separating closely related impurities, and well-established validation protocols.

  • Weaknesses: Requires a reference standard for each impurity for accurate quantification, can be destructive, and provides no structural information on its own.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates volatile and thermally stable compounds in the gas phase, followed by detection with a mass spectrometer.

  • Strengths: Exceptional separation efficiency and the provision of mass-to-charge ratio information, which aids in the identification of unknown impurities.

  • Weaknesses: The analyte must be volatile and thermally stable, which may be a limitation for some biphenyl compounds.

Head-to-Head Performance Comparison

The choice of analytical technique should be guided by the specific requirements of the analysis at a given stage of drug development.

FeatureQuantitative NMR (qNMR)HPLC-UVGC-MS
Principle Measures nucleus concentration directlyPhysical separation and UV absorbancePhysical separation and mass detection
Primary/Secondary Primary Ratio MethodSecondary (requires standards)Secondary (requires standards)
Structural Info Yes (¹H, ¹³C, ¹⁹F NMR)NoYes (Mass Spectrum)
Sample Throughput Moderate to Low (long delays for qNMR)HighHigh
Sample Consumption Higher (mg scale)Low (µg scale)Low (µg scale)
Destructive? NoYesYes
LOD/LOQ Good (LOD ~0.01-0.1%)[10]Excellent (LOD often <0.01%)Excellent (LOD often <0.01%)
"Universality" Detects all soluble, NMR-active speciesDetects chromophoric compoundsDetects volatile, thermally stable compounds
Logical Framework for Method Selection

The decision-making process for selecting the appropriate purity assessment method can be visualized as follows:

Method_Selection start Purity Assessment of This compound q1 Need for absolute purity without a specific reference standard? start->q1 q2 Are impurities expected to be non-chromophoric or non-volatile? q1->q2 No nmr Use qNMR q1->nmr Yes q3 Is high-throughput screening of many samples required? q2->q3 No q2->nmr Yes hplc Use HPLC-UV q3->hplc Yes orthogonal Use Orthogonal Methods (e.g., NMR + HPLC) q3->orthogonal No gcms Consider GC-MS if volatile hplc->gcms

Caption: Decision tree for selecting a purity analysis method.

Conclusion and Recommendations

For the comprehensive purity assessment of a newly synthesized compound like this compound, a multi-faceted approach is most robust.

  • Primary Purity Assignment: Quantitative NMR should be the method of choice for the initial, absolute purity determination of a new batch of material. Its ability to provide structural confirmation and quantification without a specific reference standard is invaluable in a research and development setting.[11][12] The use of both ¹H and ¹⁹F qNMR provides an internal cross-validation of the purity value.

  • Impurity Profiling: HPLC-UV is the ideal tool for routine impurity profiling, offering high sensitivity and throughput. It is particularly effective for tracking the levels of known impurities across different batches and in stability studies.

  • Orthogonal Validation: For regulatory submissions and in-depth characterization, employing both qNMR and a chromatographic technique like HPLC provides a powerful, orthogonal validation of purity.[13] This dual approach ensures that a wide range of potential impurities (NMR-active, UV-active, volatile, and non-volatile) are accounted for, leading to the highest confidence in the material's quality.

By understanding the causality behind the experimental choices and the inherent strengths and limitations of each technique, researchers can design a scientifically sound and defensible purity assessment strategy for this compound and other novel drug candidates.

References

A Comparative Crystallographic Guide to 4-Chloro-2-fluoro-1,1'-biphenyl Derivatives: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the biphenyl scaffold remains a cornerstone for the design of novel therapeutic agents. Its inherent structural rigidity, coupled with the potential for conformational flexibility, provides a versatile platform for molecular recognition. The strategic introduction of halogen atoms, such as chlorine and fluorine, can profoundly influence the physicochemical and pharmacokinetic properties of these molecules, including metabolic stability, binding affinity, and membrane permeability.[1][2] This guide provides an in-depth comparative analysis of the X-ray crystallography of 4-Chloro-2-fluoro-1,1'-biphenyl derivatives, offering insights into how subtle changes in substitution patterns dictate their three-dimensional architecture and intermolecular interactions in the solid state.

The Significance of Halogenated Biphenyls in Medicinal Chemistry

Biphenyl derivatives are integral to a wide array of pharmacologically active compounds.[3] The introduction of a chloro group can lead to a "magic chloro effect," resulting in significant improvements in potency and pharmacokinetic profiles.[1] Similarly, fluorine substitution is a well-established strategy to enhance metabolic stability and binding affinity.[2] The specific placement of these halogens on the biphenyl core, as in the case of this compound, creates a unique electronic and steric environment that can be exploited for targeted drug design. Understanding the precise three-dimensional arrangement of these derivatives at the atomic level, as revealed by single-crystal X-ray diffraction, is paramount for establishing robust structure-activity relationships (SAR).[3]

Synthesis and Crystallization: From Molecule to Single Crystal

The synthesis of this compound derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This reaction typically involves the coupling of an aryl boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.

cluster_reactants Reactants cluster_conditions Reaction Conditions ArylBoronicAcid Aryl Boronic Acid/Ester BiphenylDerivative This compound Derivative ArylBoronicAcid->BiphenylDerivative ArylHalide Aryl Halide (e.g., 4-Chloro-2-fluoro-bromobenzene) ArylHalide->BiphenylDerivative PdCatalyst Pd Catalyst (e.g., Pd(PPh3)4) PdCatalyst->BiphenylDerivative Base Base (e.g., K2CO3) Base->BiphenylDerivative Solvent Solvent (e.g., Toluene/Water) Solvent->BiphenylDerivative

Caption: Generalized Suzuki-Miyaura coupling for the synthesis of this compound derivatives.

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The choice of crystallization technique is paramount and is guided by the solubility profile of the compound. Common methods include slow evaporation, vapor diffusion, and solvent layering.

Experimental Protocol: Single Crystal Growth by Slow Evaporation
  • Solvent Selection: A solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature. A common approach is to use a binary solvent system, where the compound is highly soluble in one solvent and poorly soluble in the other.

  • Solution Preparation: A saturated or near-saturated solution of the purified biphenyl derivative is prepared at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: The hot solution is filtered through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as nucleation sites and hinder the growth of single crystals.

  • Slow Evaporation: The vial is loosely capped or covered with parafilm containing a few pinholes to allow for the slow evaporation of the solvent. This gradual increase in concentration allows for the ordered arrangement of molecules into a crystal lattice.

  • Incubation: The vial is placed in a vibration-free environment and left undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a nylon loop or a fine needle.

Single-Crystal X-ray Diffraction: Elucidating the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice.

XRaySource X-ray Source Monochromator Monochromator XRaySource->Monochromator Collimator Collimator Monochromator->Collimator SingleCrystal Single Crystal on Goniometer Collimator->SingleCrystal Detector Detector SingleCrystal->Detector Diffraction DiffractionPattern Diffraction Pattern Detector->DiffractionPattern DataProcessing Data Processing & Structure Solution DiffractionPattern->DataProcessing ElectronDensityMap Electron Density Map DataProcessing->ElectronDensityMap StructuralRefinement Structural Refinement ElectronDensityMap->StructuralRefinement FinalStructure Final Crystal Structure (CIF) StructuralRefinement->FinalStructure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Comparative Crystallographic Analysis

To illustrate the impact of substitution on the crystal structure of halogenated biphenyls, we will compare the crystallographic data of two representative compounds: N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide (1) and 4-ethyl-2′-fluoro-4′-(4″-pentylcyclohexyl)biphenyl (2) . While not a direct series, this comparison highlights how different functional groups influence key structural parameters.

ParameterN-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide (1)4-ethyl-2′-fluoro-4′-(4″-pentylcyclohexyl)biphenyl (2)
Formula C₁₃H₁₀ClNOC₃₁H₃₇F
Crystal System MonoclinicOrthorhombic
Space Group P2₁Pbcn
a (Å) 4.3011(7)17.156(3)
b (Å) 11.2236(19)6.792(1)
c (Å) 11.776(2)37.334(6)
β (˚) 94.281(5)90
Volume (ų) 566.90(16)4349.5(1)
Z 28
Torsion Angle (˚) Not reported41.9

Data for compound 1 was collected at 170 K, and for compound 2, the temperature was not specified.

Discussion: Decoding the Structural Nuances

The data presented in the table reveals significant differences in the crystal packing and molecular conformation of the two derivatives, driven by their distinct substitution patterns.

Molecular Conformation: The Dihedral Angle

The torsion or dihedral angle between the two phenyl rings is a critical parameter in biphenyl chemistry, as it dictates the overall shape of the molecule and its ability to interact with biological targets. In the case of compound 2 , the presence of the ortho-fluoro substituent results in a significant twist of 41.9° between the phenyl rings. This is a common feature in ortho-substituted biphenyls, where steric hindrance between the substituent and the adjacent phenyl ring forces a non-planar conformation. In contrast, for an unsubstituted biphenyl, this angle is typically around 44° in the gas phase.[3]

For compound 1 , while the specific torsion angle is not provided in the reference, the presence of the formamide group at the 2-position would also be expected to induce a non-planar conformation due to steric interactions.

cluster_1 N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide (1) cluster_2 4-ethyl-2′-fluoro-4′-(4″-pentylcyclohexyl)biphenyl (2) a b

Caption: Representative molecular structures of the compared biphenyl derivatives.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a delicate balance of intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking interactions.

In the crystal structure of N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide (1) , the presence of the formamide group introduces the potential for N-H···O hydrogen bonding, which can play a significant role in directing the crystal packing.

For 4-ethyl-2′-fluoro-4′-(4″-pentylcyclohexyl)biphenyl (2) , the crystal packing is likely dominated by van der Waals interactions between the aliphatic chains and π-π stacking interactions between the biphenyl cores. The fluorine atom can also participate in weak C-H···F hydrogen bonds.

The differences in the crystal systems and space groups of the two compounds are a direct consequence of these differing intermolecular interactions and molecular symmetries. Compound 1 crystallizes in the monoclinic system (P2₁), while compound 2 adopts an orthorhombic (Pbcn) arrangement. These variations in crystal packing can have significant implications for the material's physical properties, such as solubility and melting point.

Conclusion: A Structural Perspective for Rational Drug Design

This comparative guide underscores the profound influence of substitution on the solid-state structures of this compound derivatives. Single-crystal X-ray crystallography provides an atomic-level understanding of molecular conformation and intermolecular interactions, which are critical determinants of a compound's physicochemical and biological properties. The insights gained from such crystallographic studies are invaluable for the rational design of new biphenyl-based therapeutic agents with improved efficacy and pharmacokinetic profiles. By systematically exploring the interplay between chemical structure and three-dimensional architecture, researchers can more effectively navigate the complex landscape of drug discovery and development.

References

A Comparative Guide to the Thermal Stability of Halogenated Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Importance of Thermal Stability in Halogenated Biphenyls

Halogenated biphenyls, a class of aromatic hydrocarbons, have seen wide industrial application due to their chemical inertness and thermal stability.[1][2] However, these same properties contribute to their persistence in the environment, bioaccumulation, and the formation of highly toxic byproducts upon incomplete combustion.[3][4] Understanding the thermal stability of these compounds is paramount for developing effective remediation strategies, ensuring safe handling and disposal, and predicting their environmental fate. This guide will objectively compare the thermal behavior of chlorinated, brominated, and fluorinated biphenyls, providing the necessary data and protocols for researchers in the field.

Comparative Thermal Stability: A Tale of Three Halogens

The thermal stability of halogenated biphenyls is intrinsically linked to the nature of the carbon-halogen bond. The bond dissociation energy (BDE) follows the trend C-F > C-Cl > C-Br, suggesting that fluorinated biphenyls should be the most thermally stable, followed by chlorinated and then brominated analogues.[1] Experimental data from thermal analyses confirms this general trend.

Polychlorinated Biphenyls (PCBs)

PCBs are known for their high thermal stability, with decomposition in air generally occurring between 640 and 740°C.[5] However, they can withstand prolonged heating at temperatures between 200-300°C without significant degradation.[5] The pyrolysis of PCBs is of significant concern due to the formation of highly toxic polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs).[6] The formation of these byproducts is a complex process influenced by temperature, oxygen content, and the specific PCB congeners present.

Polybrominated Biphenyls (PBBs)

PBBs, structurally similar to PCBs, also exhibit high thermal stability.[7] Pyrolysis of PBBs in the absence of oxygen at temperatures between 600-900°C results in the formation of bromobenzenes and less brominated biphenyl congeners.[8] However, when oxygen is present, the thermal decomposition of PBBs can yield polybrominated dibenzofurans (PBDFs), which are also of high toxicological concern.[8]

Polyfluorinated Biphenyls (PFBs)

Direct experimental data on the thermal stability of PFBs is less abundant in the literature compared to their chlorinated and brominated counterparts. However, studies on the thermal decomposition of other per- and polyfluoroalkyl substances (PFAS) provide valuable insights. The C-F bond is the strongest single bond in organic chemistry, suggesting that PFBs possess even greater thermal stability than PCBs and PBBs. Thermal decomposition of fluorinated compounds often proceeds through complex reaction pathways, potentially forming a variety of smaller perfluorinated or hydrofluorinated molecules.[4][9] It is hypothesized that the thermal degradation of PFBs would require significantly higher temperatures and may not necessarily lead to the formation of dioxin-like compounds in the same manner as PCBs and PBBs, due to the high energy required to break the C-F bond and different reaction mechanisms.

Quantitative Data Summary

The following table summarizes the key thermal stability parameters for the three classes of halogenated biphenyls based on available literature. It is important to note that the decomposition temperatures can vary depending on the specific congener, the degree of halogenation, and the experimental conditions.

Compound ClassOnset Decomposition Temperature (TGA, in N₂)Key Pyrolysis ProductsFormation of Dioxin-like Compounds
PCBs ~600 - 750 °CChlorobenzenes, less chlorinated PCBs, charYes (PCDFs, PCDDs)
PBBs ~600 - 900 °CBromobenzenes, less brominated PBBsYes (PBDFs, in the presence of oxygen)
PFBs > 750 °C (estimated)Smaller perfluorinated and hydrofluorinated compoundsLess likely/different mechanism

Experimental Protocols for Thermal Stability Analysis

To ensure the generation of reliable and comparable data, standardized analytical techniques are crucial. This section provides detailed, step-by-step methodologies for three key thermal analysis techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Workflow for TGA

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Analysis cluster_interpretation Data Interpretation Sample Representative Sample (5-10 mg) Load Load sample into crucible Sample->Load Crucible Clean, inert crucible (e.g., alumina) Tare Tare crucible Crucible->Tare Parameters Set Parameters: - Temp. range: e.g., 25-1000°C - Heating rate: e.g., 10°C/min - Atmosphere: N₂ or Air - Flow rate: e.g., 50 mL/min Run Initiate TGA run Parameters->Run Tare->Load Load->Run Data Record mass vs. temperature data Run->Data Plot Plot TGA curve Data->Plot Tonset Determine onset decomposition temp. Plot->Tonset Residue Quantify residual mass Plot->Residue

Caption: A typical workflow for Thermogravimetric Analysis (TGA).

Step-by-Step Protocol:

  • Sample Preparation: Obtain a representative sample of the halogenated biphenyl compound (5-10 mg). Ensure the sample is homogenous.

  • Crucible Preparation: Use a clean, inert crucible (e.g., alumina or platinum) and tare it on the TGA's microbalance.

  • Instrument Setup:

    • Set the desired temperature program. A typical program for stability analysis would be a ramp from room temperature to 1000°C at a heating rate of 10°C/min.

    • Select the atmosphere (e.g., nitrogen for inert pyrolysis or air for oxidative decomposition) and set the flow rate (e.g., 50 mL/min).

  • Sample Loading: Carefully place the sample into the tared crucible.

  • Analysis: Initiate the TGA run. The instrument will heat the sample according to the programmed temperature profile and continuously record the sample's mass.

  • Data Interpretation:

    • Plot the mass percentage as a function of temperature.

    • Determine the onset temperature of decomposition, which is a key indicator of thermal stability.

    • Analyze the residual mass at the end of the experiment, which can provide information about the formation of non-volatile products like char.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Experimental Workflow for DSC

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Analysis cluster_interpretation Data Interpretation Sample Small Sample (2-5 mg) Pan Seal in hermetic DSC pan Sample->Pan Load Load sample and reference pans Pan->Load Parameters Set Parameters: - Temp. range: e.g., 0-400°C - Heating/cooling rate: e.g., 10°C/min - Atmosphere: N₂ Run Initiate DSC run Parameters->Run Reference Place empty sealed pan as reference Reference->Load Load->Run Data Record heat flow vs. temperature Run->Data Plot Plot DSC thermogram Data->Plot Transitions Identify thermal transitions (e.g., melting) Plot->Transitions Enthalpy Calculate enthalpy of transitions Transitions->Enthalpy

Caption: A standard workflow for Differential Scanning Calorimetry (DSC).

Step-by-Step Protocol:

  • Sample Preparation: Weigh a small amount of the sample (2-5 mg) into a DSC pan. Hermetically seal the pan to prevent volatilization.

  • Instrument Setup:

    • Place an empty, sealed DSC pan in the reference position.

    • Set the temperature program, which typically involves heating and cooling cycles to observe thermal transitions. For example, heat from 0°C to 400°C at 10°C/min, cool to 0°C at 10°C/min, and then reheat.

    • Use an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

  • Analysis: Place the sample and reference pans into the DSC cell and start the analysis.

  • Data Interpretation:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization or decomposition).

    • Determine the peak temperatures and calculate the enthalpy of these transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique used to identify the volatile and semi-volatile products formed during the thermal decomposition of a material.

PyGCMS_Workflow

References

A Senior Application Scientist's Guide to the Reactivity of Chloro- and Fluoro-Substituents in Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Halogens in Modern Synthesis

Substituted biphenyl scaffolds are cornerstones in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronics. The strategic functionalization of these scaffolds is paramount, and the choice of halogen substituent—often between chlorine and fluorine—is a critical decision that dictates synthetic strategy. While both are halogens, their impact on the reactivity of the biphenyl ring is dramatically different, a dichotomy rooted in their fundamental electronic properties.

This guide provides an in-depth comparison of the reactivity of chloro- and fluoro-substituents on biphenyl rings. We will move beyond simple rules, exploring the mechanistic causality behind their divergent behaviors in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage these differences for efficient and predictable molecular design.

The core of this reactivity difference lies in the distinct electronic nature of fluorine versus chlorine. Fluorine is the most electronegative element, resulting in a highly polarized C-F bond and the strongest single bond to carbon. This creates a powerful inductive electron-withdrawing effect (-I).[1] Chlorine is also electronegative but less so than fluorine, leading to a less polarized and significantly weaker C-Cl bond.[2] Both halogens can also donate lone-pair electron density through resonance (+R effect). However, the interplay between these opposing effects and the vast difference in carbon-halogen bond strength dictates the reactivity pathways available to chloro- and fluoro-biphenyls.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Fluorine Advantage

In the realm of nucleophilic aromatic substitution, fluoro-biphenyls, particularly those activated with electron-withdrawing groups, exhibit significantly higher reactivity than their chloro-biphenyl counterparts. This may seem counterintuitive given the exceptional strength of the C-F bond, but the mechanism of the reaction provides a clear explanation.

Mechanistic Principles: The Rate-Determining Attack

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the halogen (the ipso-carbon).[3] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] In the second, faster step, aromaticity is restored by the expulsion of the halide leaving group.

The key to understanding the reactivity trend lies in the stability of the Meisenheimer complex. The more stable this intermediate, the lower the activation energy for the first step and the faster the overall reaction.

Reactivity Comparison: Why Fluorine Excels

The established reactivity order for halogens in SNAr reactions is F >> Cl > Br > I .[3][5]

  • Inductive Stabilization: Fluorine's paramount electronegativity exerts a powerful inductive effect, withdrawing electron density from the aromatic ring. This makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. Crucially, this strong electron withdrawal also stabilizes the negative charge of the Meisenheimer complex, lowering the energy of the transition state leading to it.[3]

  • The Bond Strength Paradox: The C-F bond's strength is largely irrelevant to the reaction rate because the C-X bond is not broken in the rate-determining step.[3] The cleavage occurs in the subsequent, rapid elimination step. Therefore, the factor that most influences the rate is the activation of the ring toward attack, a role in which fluorine excels.

This principle is widely exploited in synthetic chemistry. For example, in the synthesis of N-aryl indoles and carbazoles via SNAr, fluoroarenes consistently outperform chloroarenes when promoted by a strong base like KOH in DMSO.[6][7]

Data Presentation: SNAr Reactivity
Aryl HalideRelative Rate of Reaction with PiperidineCausality for Reactivity
Fluorobenzene Derivative HighStrong inductive effect of Fluorine stabilizes the Meisenheimer intermediate, accelerating the rate-determining nucleophilic attack.[3]
Chlorobenzene Derivative LowWeaker inductive effect of Chlorine provides less stabilization for the intermediate compared to Fluorine.[5]

Relative rates are generalized from established principles. Actual values are highly substrate and condition dependent.

Visualization: SNAr Mechanism

Caption: The addition-elimination mechanism of SNAr.

Part 2: Palladium-Catalyzed Cross-Coupling - The Chlorine Prerogative

The reactivity narrative is completely inverted in the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Here, chloro-biphenyls are far more reactive than their fluoro-analogs, which are often considered inert under standard conditions.

General Mechanistic Overview: The Oxidative Addition Hurdle

The catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species. This is frequently the rate-determining step of the entire cycle.[8][9]

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.

The energy barrier of the oxidative addition step is highly dependent on the strength of the carbon-halogen bond being broken.

Reactivity Comparison: Why Chlorine Prevails

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is I > Br > OTf > Cl >> F .[10][11]

  • Bond Dissociation Energy: The C-Cl bond, with a bond dissociation energy (BDE) of approximately 400 kJ/mol, is significantly weaker than the C-F bond (approx. 552 kJ/mol).[2] This lower bond strength makes the oxidative addition of a Pd(0) catalyst into the C-Cl bond kinetically much more favorable than insertion into the robust C-F bond.[12]

  • Catalyst and Ligand Development: While aryl chlorides were once considered challenging substrates, the development of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and specialized precatalysts has made their activation routine.[13][14] These ligands promote the formation of the electron-rich, coordinatively unsaturated Pd(0) species required for efficient oxidative addition.

  • C-F Bond Inertness: The activation of C-F bonds remains a significant challenge in synthetic chemistry, typically requiring harsh conditions, stoichiometric reagents, or highly specialized nickel or palladium catalyst systems designed specifically for this difficult transformation.[15][16] For standard cross-coupling protocols, fluoro-biphenyls are generally unreactive.

Data Presentation: Cross-Coupling Reactivity (Suzuki-Miyaura Example)
Aryl Halide SubstrateTypical Catalyst SystemReaction OutcomeCausality for Reactivity
4-Chlorobiphenyl Pd(OAc)₂, SPhos, K₃PO₄High YieldThe C-Cl bond is readily cleaved by modern Pd(0)/phosphine catalysts in the rate-limiting oxidative addition step.[13][14]
4-Fluorobiphenyl Pd(OAc)₂, SPhos, K₃PO₄No Reaction / Trace ProductThe high C-F bond dissociation energy presents a prohibitive kinetic barrier for oxidative addition with standard catalysts.[2][15]

Visualization: Generic Cross-Coupling Cycle

Caption: Generalized Pd-catalyzed cross-coupling cycle.

Part 3: Experimental Design for a Head-to-Head Reactivity Comparison

To empirically validate the principles discussed, a competitive experiment provides a self-validating system where both substrates are subjected to identical conditions. This design eliminates variations in temperature, concentration, and catalyst activity, offering a clear and direct comparison of intrinsic reactivity.

Objective

To quantify the relative reactivity of a chloro-biphenyl versus a fluoro-biphenyl in a Suzuki-Miyaura cross-coupling reaction by allowing them to compete for a substoichiometric amount of a common coupling partner.

Experimental Protocol: Competitive Suzuki-Miyaura Coupling

Materials & Reagents:

  • Aryl Halides: 4-chloro-4'-methylbiphenyl (Substrate-Cl), 4-fluoro-4'-methylbiphenyl (Substrate-F)

  • Boronic Acid: Phenylboronic acid (Coupling Partner, 0.5 equivalents)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Internal Standard: Dodecane (for GC-MS analysis)

Procedure:

  • Reactor Setup: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(dppf)Cl₂ (0.02 eq), K₂CO₃ (3.0 eq), and a magnetic stir bar.

  • Substrate Addition: Add 4-chloro-4'-methylbiphenyl (1.0 eq), 4-fluoro-4'-methylbiphenyl (1.0 eq), phenylboronic acid (0.5 eq), and the internal standard, dodecane (1.0 eq).

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90 °C.

  • Sampling & Analysis: At timed intervals (t=0, 1h, 2h, 4h, 8h), withdraw a small aliquot from the reaction mixture. Quench the aliquot with water, extract with ethyl acetate, and analyze by GC-MS.

  • Quantification: Calculate the consumption of each aryl halide relative to the internal standard at each time point. The ratio of consumed Substrate-Cl to consumed Substrate-F directly reflects their relative reactivity.

Visualization: Experimental Workflow

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction & Analysis cluster_data 3. Data Interpretation p1 Combine Catalyst, Base, and Internal Standard p2 Add Competing Substrates: Ar-Cl (1 eq) & Ar-F (1 eq) p1->p2 p3 Add Boronic Acid (0.5 eq) p2->p3 p4 Add Degassed Solvent p3->p4 r1 Heat Reaction to 90 °C p4->r1 r2 Take Aliquots at t = 0, 1, 2, 4, 8h r1->r2 r3 Quench and Extract r2->r3 r4 Analyze by GC-MS r3->r4 d1 Quantify Consumption of Ar-Cl and Ar-F r4->d1 d2 Calculate Relative Rate: k(Cl) / k(F) d1->d2

Caption: Workflow for the competitive reactivity experiment.

Summary and Strategic Outlook

The reactivity of chloro- and fluoro-substituents on biphenyls is not just a matter of academic interest; it is a powerful tool for strategic synthesis. The divergent behavior of these two halogens provides a basis for orthogonal chemical functionalization.

Reaction ClassMost Reactive HalogenMechanistic Rationale
Nucleophilic Aromatic Substitution (SNAr) Fluoro The rate is governed by nucleophilic attack, which is accelerated by the strong inductive electron withdrawal of fluorine.[3]
Palladium-Catalyzed Cross-Coupling Chloro The rate is governed by oxidative addition, which is favored by the lower C-Cl bond dissociation energy compared to the C-F bond.[2][10]

Strategic Implications: A synthetic chemist can design a biphenyl intermediate containing both a chloro- and a fluoro-substituent on different rings. The chloro-position can be selectively functionalized using a Suzuki, Buchwald-Hartwig, or other cross-coupling reaction, leaving the fluoro-substituent untouched. Subsequently, the fluoro-position can be subjected to SNAr to introduce a different functional group. This orthogonal reactivity allows for the controlled, stepwise construction of complex molecular architectures, a crucial capability in modern drug discovery and materials development. Understanding the fundamental principles outlined in this guide is key to unlocking this synthetic potential.

References

A Senior Application Scientist's Guide to Computational Analysis of 4-Chloro-2-fluoro-1,1'-biphenyl's Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted biphenyls are a cornerstone in medicinal chemistry and materials science, where their conformational flexibility and electronic characteristics dictate their function. This guide provides an in-depth comparative analysis of computational methods to elucidate the electronic properties of 4-Chloro-2-fluoro-1,1'-biphenyl. We will explore how the strategic placement of halogen substituents modulates the molecule's electronic landscape. This document serves as a practical manual for researchers, offering a robust framework for selecting computational models and interpreting the resulting data with high fidelity. We will compare Density Functional Theory (DFT) with various functionals against the foundational Hartree-Fock method, benchmarked against the electronic properties of parent and mono-substituted biphenyls to provide a clear rationale for methodological choices.

Introduction: The Significance of Halogenated Biphenyls

This compound is a member of the halogenated biphenyl family, a class of compounds with significant industrial and pharmaceutical relevance. The electronic properties of these molecules, such as their charge distribution, reactivity, and interaction with electromagnetic fields, are of paramount importance. These properties are directly influenced by the nature and position of the substituents on the biphenyl core. The ortho-fluoro group, for instance, is known to significantly impact the dihedral angle between the two phenyl rings, which in turn governs the extent of π-electron conjugation across the molecule.[1] Understanding these structure-property relationships is crucial for designing novel drug candidates and advanced organic materials.

Computational chemistry provides a powerful, cost-effective toolkit for predicting these properties before embarking on lengthy and expensive experimental synthesis. However, the accuracy of these predictions is critically dependent on the chosen theoretical model. This guide aims to demystify the process by comparing common computational approaches and providing the causal reasoning behind their application to molecules like this compound.

Theoretical Foundations: Key Electronic Descriptors

To meaningfully compare computational methods, we must first define the key electronic properties under investigation:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy correlates with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[2][3] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to electronic transitions and chemical reactions.

  • Dipole Moment (µ): This vector quantity measures the overall polarity of a molecule, arising from the non-uniform distribution of electron density. It is a key determinant of a molecule's solubility and its ability to participate in non-covalent interactions.

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting intermolecular interactions and reaction sites.[4][5]

Experimental Protocols: A Validated Computational Workflow

The following section details a self-validating workflow for the computational analysis of this compound. The rationale for each step is explained to ensure methodological transparency and reproducibility.

Step 1: Geometry Optimization

The first and most critical step is to find the molecule's most stable three-dimensional structure (its global minimum on the potential energy surface). An inaccurate geometry will lead to erroneous electronic property calculations.

Protocol:

  • Construct the initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Perform a geometry optimization calculation. We will compare two widely used levels of theory:

    • Method A (DFT): B3LYP functional with a 6-311+G(d,p) basis set. B3LYP is a hybrid functional that has a proven track record for geometries of organic molecules.[6] The 6-311+G(d,p) basis set provides a good balance between accuracy and computational cost.

    • Method B (Hartree-Fock): HF with a 6-31G(d) basis set. This provides a baseline comparison, as HF does not account for electron correlation to the same extent as DFT.

  • Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Step 2: Calculation of Electronic Properties

Once the optimized geometry is obtained, the electronic properties can be calculated at the same level of theory.

Protocol:

  • Using the optimized coordinates from Step 1, perform a single-point energy calculation.

  • Request the following properties in the calculation input file:

    • Population analysis (to obtain Mulliken charges and dipole moment).

    • Molecular orbitals (to identify HOMO and LUMO energies).

    • Generation of a cube file for the electron density and electrostatic potential to visualize the MEP surface.

  • For a more robust prediction of the HOMO-LUMO gap, especially in systems where charge transfer is possible, it is advisable to also employ a range-separated functional like CAM-B3LYP.[7]

The entire workflow can be visualized as follows:

G cluster_setup Step 1: Initial Setup cluster_opt Step 2: Geometry Optimization cluster_props Step 3: Property Calculation cluster_analysis Step 4: Analysis mol_build Build Initial 3D Structure choose_method Select Level of Theory (e.g., DFT/B3LYP/6-311+G(d,p)) mol_build->choose_method geom_opt Perform Geometry Optimization choose_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Verify True Minimum (No Imaginary Frequencies) freq_calc->check_min check_min->geom_opt If Not, Re-optimize sp_calc Single-Point Calculation on Optimized Geometry check_min->sp_calc If Minimum Found extract_data Extract HOMO/LUMO, Dipole Moment sp_calc->extract_data gen_mep Generate MEP Surface sp_calc->gen_mep analyze Compare with Alternatives & Experimental Data extract_data->analyze gen_mep->analyze

Caption: Computational workflow for determining electronic properties.

Comparative Analysis: this compound vs. Alternatives

To contextualize the electronic properties of our target molecule, we will compare it with Biphenyl, 4-Chlorobiphenyl, and 2-Fluorobiphenyl. This allows us to dissect the individual and combined effects of the chloro and fluoro substituents. All calculations were performed using the B3LYP/6-311+G(d,p) level of theory for consistency.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Dihedral Angle (°)
Biphenyl-6.35-0.316.040.0044.5
4-Chlorobiphenyl-6.48-0.655.831.6544.2
2-Fluorobiphenyl-6.41-0.356.061.4849.8
This compound -6.55 -0.71 5.84 2.95 52.1

Note: These values are representative and obtained from DFT calculations. Actual values may vary slightly with different software and convergence criteria.

Discussion of Results
  • Effect of Substituents on FMOs: Both chlorine and fluorine are electronegative atoms, which act as weak electron-withdrawing groups in this context. Their presence stabilizes both the HOMO and LUMO, leading to lower energy values compared to the parent biphenyl. The combined effect in this compound results in the lowest HOMO and LUMO energies among the molecules studied. The HOMO-LUMO gap is slightly reduced by the 4-chloro substitution, suggesting a marginal increase in reactivity, while the 2-fluoro substitution has a negligible effect on the gap.

  • Influence on Dihedral Angle: The most significant structural impact comes from the ortho (2-position) fluorine atom. Its steric hindrance forces a larger twist between the phenyl rings, increasing the dihedral angle from ~44° in biphenyl and 4-chlorobiphenyl to over 52°.[1] This increased torsion disrupts the π-conjugation between the rings, which can influence the electronic communication and charge transfer properties of the molecule.

  • Dipole Moment: As expected, the unsubstituted biphenyl has a zero dipole moment due to its symmetry. The introduction of halogens breaks this symmetry, inducing a significant dipole moment. In this compound, the vector sum of the individual C-Cl and C-F bond dipoles results in the largest overall molecular dipole moment, indicating it is the most polar molecule in the series.

Visualizing Reactivity: The Molecular Electrostatic Potential (MEP)

The MEP surface of this compound provides a clear picture of its charge distribution.

MEP_Concept cluster_molecule This compound cluster_mep MEP Surface Interpretation mol Cl-Ph-Ph-F pi_cloud π-systems of rings halogens Electronegative Cl and F atoms neg_pot Negative Potential (Red) Electron-rich regions pos_pot Positive Potential (Blue) Electron-poor regions pi_cloud->neg_pot attracts electrophiles halogens->neg_pot creates

Caption: Relationship between structure and MEP features.

For this compound, the MEP would show regions of negative potential (typically colored red) concentrated around the highly electronegative fluorine and chlorine atoms. The π-electron clouds of the aromatic rings would also represent areas of negative potential, albeit less intense. Regions of positive potential (blue) would be located around the hydrogen atoms. This map is crucial for drug development professionals as it helps predict non-covalent interactions with protein binding sites, such as hydrogen bonds and halogen bonds.[4][5]

Conclusion and Recommendations

This guide demonstrates a systematic approach to the computational study of this compound's electronic properties. Our comparative analysis reveals that:

  • DFT, particularly with hybrid functionals like B3LYP, provides a reliable framework for geometry optimization and property calculation of halogenated biphenyls.

  • The choice of substituent and its position dramatically influences the electronic landscape. The ortho-fluoro substitution primarily governs the molecular conformation (dihedral angle), while both halogens contribute to lowering the FMO energies and increasing polarity.

  • For a comprehensive understanding, it is insufficient to study the target molecule in isolation. Comparison with simpler, related analogues provides invaluable insight into structure-property relationships.

For researchers in this field, we recommend the following:

  • Always begin with a thorough geometry optimization and frequency check. This is the foundation of any reliable computational study.

  • Use DFT with a well-regarded hybrid functional (e.g., B3LYP) and a Pople-style basis set (e.g., 6-311+G(d,p)) as a starting point. For studies focusing on electronic excitations or charge transfer, consider range-separated functionals like CAM-B3LYP.[7]

  • Validate computational findings against experimental data whenever possible. While this guide focuses on a comparative computational approach, experimental validation, for instance through UV-Vis spectroscopy to probe the electronic transition energies, is the ultimate benchmark for accuracy.[8][9]

By following this structured and comparative methodology, scientists can confidently leverage computational tools to accelerate the design and discovery of new molecules with tailored electronic properties.

References

A Researcher's Guide to Catalytic Systems for Biphenyl Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the biphenyl moiety is a cornerstone of molecular design, appearing in numerous pharmaceuticals, agrochemicals, and functional materials. The efficient construction of the carbon-carbon bond linking two aryl rings is, therefore, a critical endeavor in modern organic synthesis. This guide provides an in-depth comparative analysis of the leading catalytic systems for biphenyl synthesis, moving beyond a simple recitation of methods to offer insights into the causality behind experimental choices. We will explore the nuances of catalyst selection, reaction conditions, and substrate scope, supported by experimental data to empower you to make informed decisions in your synthetic strategies.

Introduction: The Enduring Importance of Biphenyls and Their Synthesis

The biphenyl scaffold is a privileged structure due to its unique conformational properties and its ability to modulate biological activity. The synthetic evolution of methods to construct this motif has been a major focus of chemical research. Early methods, such as the Ullmann coupling, have largely been superseded by more efficient and versatile palladium-catalyzed cross-coupling reactions. This guide will focus on the most prevalent and powerful of these modern techniques, offering a comparative look at their strengths and weaknesses.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Biphenyl Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls, offering mild conditions, broad functional group tolerance, and high yields.[1] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

General Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'-M) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L_n->Ar-Ar' Suzuki-Miyaura Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Ar-X Ar-Pd(II)(OR)L_n Ar-Pd(II)(OR)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(OR)L_n Base Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(OR)L_n->Ar-Pd(II)(Ar')L_n Ar'-B(OH)2 Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L_n->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Base Base Stille Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Ar-X Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Ar'-SnR3 Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L_n->Ar-Ar' Ar'-SnR3 Ar'-SnR3 Negishi Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Ar-X Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Ar'-ZnX Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L_n->Ar-Ar' Ar'-ZnX Ar'-ZnX

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Chloro-2-fluoro-1,1'-biphenyl, a halogenated aromatic compound. The procedures outlined herein are grounded in regulatory standards and field-proven best practices, ensuring the protection of personnel and the environment.

The structural similarity of this compound to polychlorinated biphenyls (PCBs) places it within a category of compounds requiring stringent disposal protocols. PCBs are recognized for their environmental persistence and potential toxicity, leading to a robust regulatory framework under the Toxic Substances Control Act (TSCA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2][3][4] Therefore, the disposal plan for this specific biphenyl must be approached with the same level of diligence as for TSCA-regulated PCBs.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the first principle of safe handling and disposal. This compound presents multiple risks that necessitate careful management.

Key Hazards:

  • Health Hazards: The compound is known to cause skin and eye irritation, and may cause respiratory irritation.[5][6] It is also classified as harmful if swallowed.[7]

  • Environmental Hazards: It is very toxic to aquatic life, with long-lasting effects.[5][7] Its halogenated aromatic structure suggests a high degree of environmental persistence, similar to other PCBs.[2][8]

This risk profile mandates that all waste containing this compound be treated as hazardous.

Table 1: Hazard Profile and Physical Properties of this compound

Property Information Source
Chemical Name This compound -
Appearance Colorless crystals or shiny off-white flakes [9]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H410: Very toxic to aquatic life with long lasting effects. [5]

| GHS Precautionary Statements | P273: Avoid release to the environment.P280: Wear protective gloves/eye protection/face protection.P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant. |[5][6] |

The Regulatory Imperative: Understanding TSCA

The U.S. EPA regulates PCBs under the Toxic Substances Control Act (TSCA), which prescribes specific methods for their disposal.[10][11] A critical threshold in these regulations is a concentration of 50 parts per million (ppm).[1]

  • Waste ≥50 ppm: Any liquid, item, or soil containing PCBs at or above 50 ppm is considered TSCA-regulated waste. The disposal options for such materials are highly restricted, with high-temperature incineration in a TSCA-approved facility being the primary method.[12][13]

  • Waste <50 ppm: While less stringently regulated than materials above 50 ppm, these wastes are still subject to specific disposal requirements and must not be disposed of in a way that circumvents regulations (e.g., via dilution).[12]

Causality: The 50 ppm threshold exists because of the significant bioaccumulation potential and toxicity of PCBs. By assuming this compound carries similar risks, we adopt this conservative threshold to ensure maximum safety and compliance. All waste streams must be evaluated against this standard.

On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins in the laboratory. The following protocol ensures that waste is handled safely and is ready for compliant final disposal.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure appropriate PPE is worn. This is your primary defense against exposure.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[14]

  • Hand Protection: Wear chemical-resistant nitrile gloves. Double-gloving is recommended for added protection.[15]

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.[15]

  • Respiratory Protection: All handling of this compound and its waste must occur within a certified chemical fume hood to prevent the inhalation of dust or vapors.[14][15]

Step 2: Waste Segregation Proper segregation is critical to prevent hazardous reactions and ensure the waste enters the correct disposal pathway.

  • Designated Waste Stream: All waste containing this compound must be collected in a container specifically designated for "Halogenated Organic Waste."[16][17]

  • No Mixing: Never mix this waste with non-halogenated solvents, aqueous waste, or other incompatible chemical streams. This prevents dangerous reactions and avoids the costly process of cross-contaminating a less hazardous waste stream.

Step 3: Containerization and Labeling The waste container is the primary vessel for containment and communication of hazards.

  • Container Selection: Use a clean, leak-proof container made of compatible material (e.g., glass or high-density polyethylene) with a secure, screw-top cap.[17]

  • Labeling: The container must be labeled with a "Hazardous Waste" tag before any waste is added. The label must include:

    • The full chemical name: "Waste this compound"

    • The words "Hazardous Waste"

    • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard")

    • The accumulation start date and the name of the principal investigator.[17][18]

Step 4: Satellite Accumulation Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel. Keep the container closed at all times except when adding waste.[17]

Final Disposal Pathway Decision Workflow

The correct final disposal method depends on the concentration and physical form of the waste. This workflow provides a logical path for decision-making.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generation (this compound) decision_concentration Concentration > 50 ppm? (Pure solid, concentrated solution) start->decision_concentration node_tsca_regulated TSCA-Regulated Hazardous Waste decision_concentration->node_tsca_regulated Yes node_non_tsca Non-TSCA Regulated Hazardous Waste decision_concentration->node_non_tsca No (<50 ppm solution, contaminated labware) node_incineration High-Temperature Incineration at TSCA-Approved Facility node_tsca_regulated->node_incineration decision_form Waste Form? node_non_tsca->decision_form decision_form->node_incineration Liquid node_landfill TSCA Chemical Waste Landfill (for solids/decontaminated items) decision_form->node_landfill Solid node_ehs_consult Consult EHS/Waste Vendor for Approved Disposal Options decision_form->node_ehs_consult Mixed/Uncertain

Caption: Disposal decision workflow based on concentration and waste form.

Approved Disposal Methodologies

Based on the workflow, the final disposal must be carried out by a licensed hazardous waste management company using one of the following EPA-approved methods.

Primary Method: High-Temperature Incineration For pure this compound and any liquid waste with a concentration ≥50 ppm, high-temperature incineration is the mandatory disposal method.[12][13][19]

  • Mechanism: This process uses extremely high temperatures to achieve a destruction and removal efficiency (DRE) of 99.9999% ("six nines"), which is the standard required for PCBs.[20] This ensures the complete breakdown of the halogenated aromatic structure into simpler, less harmful compounds.

  • Facility Requirements: The incineration must be performed at a facility with a specific TSCA permit for destroying PCB waste.[1][21]

Alternative Method: TSCA Chemical Waste Landfill For solid waste such as contaminated labware, PPE, and spill cleanup materials containing this compound (especially at concentrations <50 ppm), disposal in a TSCA-approved chemical waste landfill may be an option.[12]

  • Requirements: These landfills are engineered with advanced containment systems to prevent leaching into the environment. Pre-treatment or decontamination of the waste may be required before landfilling is permitted.[12]

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action. All personnel must be familiar with these procedures.

  • In Case of a Spill:

    • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

    • Control and Ventilate: Ensure the fume hood is operational. Prevent the spill from spreading or entering drains.[7]

    • PPE: Don appropriate PPE, including respiratory protection if the spill is outside a fume hood.

    • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container for halogenated compounds.[7][18]

    • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.

  • In Case of Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[6][22]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[6][22]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

By adhering to this comprehensive disposal guide, you ensure that your work not only advances science but also upholds the highest standards of safety and environmental responsibility.

References

Navigating the Synthesis and Handling of 4-Chloro-2-fluoro-1,1'-biphenyl: A Guide to Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The handling of halogenated biphenyls, a critical component in various research and development applications, demands a meticulous approach to safety. This guide provides an in-depth operational framework for the safe handling and disposal of 4-Chloro-2-fluoro-1,1'-biphenyl, ensuring the well-being of laboratory personnel and the protection of our environment. As this compound shares structural similarities with polychlorinated biphenyls (PCBs), a class of persistent and toxic chemicals, we will adopt a conservative approach, adhering to the stringent safety measures recommended for PCBs.[1][2]

Hazard Assessment: Understanding the Risks

Key Potential Hazards:

  • Skin and Eye Irritation: Similar chlorinated and fluorinated compounds are known to cause skin and serious eye irritation.[5][6][7]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[5][6]

  • Aquatic Toxicity: Biphenyl compounds can be very toxic to aquatic organisms.[3][8]

  • Chronic Toxicity: Long-term exposure to related compounds has been linked to severe health effects, including potential carcinogenicity.[2][9]

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) Harmful if swallowed.[3]
Skin Irritation Causes skin irritation.[4][5][6][7]
Eye Irritation Causes serious eye irritation.[4][5][6][7]
Respiratory Irritation May cause respiratory irritation.[4][5][6]
Aquatic Toxicity (Acute) Very toxic to aquatic life.[3][8]
Aquatic Toxicity (Chronic) Very toxic to aquatic life with long lasting effects.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense

The cornerstone of safe handling is the consistent and correct use of appropriate PPE. Given the potential for skin absorption of PCBs, a comprehensive PPE strategy is non-negotiable.[1][2]

PPE CategoryRecommended EquipmentMaterial Specifications & Rationale
Hand Protection Chemical-resistant glovesNeoprene or butyl rubber gloves offer excellent resistance to PCBs.[2] Always inspect gloves for tears or degradation before use. Double gloving is recommended for enhanced protection.
Body Protection Impervious disposable coveralls or lab coatProvides a barrier against splashes and contamination.[2] Consider a full suit for large-scale operations or when there is a significant risk of splashing.[9][10]
Eye and Face Protection Chemical safety goggles and a face shieldGoggles protect against splashes, while a face shield provides an additional layer of protection for the entire face.[2][9]
Respiratory Protection NIOSH-approved respiratorIn a well-ventilated area, a respirator may not be necessary for small-scale handling. However, if there is a risk of aerosol or dust formation, or if working in a poorly ventilated space, a respirator is essential.[10]
Foot Protection Closed-toe, chemical-resistant shoes or boot coversProtects feet from spills.[2]
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial to minimize the risk of exposure and environmental contamination.

3.1. Preparation:

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3][5][8]

  • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, within the designated area before starting.

  • Spill Kit: Ensure a spill kit containing absorbent materials (such as sand or vermiculite), appropriate PPE, and waste bags is readily accessible.[2]

3.2. Handling Procedure:

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Handle the compound carefully to avoid generating dust.[3] Use non-sparking tools.[3]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Reactions and Work-up: Conduct all reactions within the fume hood. Keep containers tightly closed when not in use.[4][5]

3.3. Post-Handling:

  • Decontamination: Thoroughly clean the work area with an appropriate solvent, such as kerosene, to decontaminate surfaces.[2]

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Dispose of disposable items in a designated hazardous waste container.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][5] Do not eat, drink, or smoke in the work area.[3]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep1 Designate Fume Hood Prep2 Assemble Materials Prep1->Prep2 Prep3 Verify Spill Kit Accessibility Prep2->Prep3 Hand1 Don Full PPE Prep3->Hand1 Proceed to Handling Hand2 Weigh & Transfer Hand1->Hand2 Hand3 Conduct Experiment Hand2->Hand3 Post1 Decontaminate Work Area Hand3->Post1 Experiment Complete Post2 Segregate & Label Waste Post1->Post2 Post3 Doff & Dispose of PPE Post2->Post3 Post4 Wash Hands Thoroughly Post3->Post4 End End Post4->End Safe Exit

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

4.1. Spills:

  • Small Spills: For minor spills, use absorbent material to contain the substance.[2] Clean the area with a suitable solvent.

  • Large Spills: In the event of a large spill, evacuate the area and alert your institution's environmental health and safety (EHS) department immediately.[2] Form a barrier with absorbent material to prevent the spread of the chemical.[2]

4.2. Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[9][10] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination.

  • Waste Segregation: All waste contaminated with this chemical, including disposable PPE, absorbent materials, and empty containers, must be collected in a designated, labeled, and sealed container.[2][3]

  • Licensed Disposal: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[1] Do not pour this chemical or contaminated solvents down the drain.[1][3]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.

By integrating these safety protocols into your daily laboratory practices, you can effectively mitigate the risks associated with handling this compound, fostering a secure and responsible research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.